molecular formula C26H36N6O3S B1682658 U-104489 CAS No. 177577-60-5

U-104489

Numéro de catalogue: B1682658
Numéro CAS: 177577-60-5
Poids moléculaire: 512.7 g/mol
Clé InChI: BUYBIVUAJHJDTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

U 104489, also known as PNU-104489, is a new class of human immunodeficiency virus type 1 (HIV-1)-specific inhibitor. This compound demonstrated potent activity against BHA-P-resistant HIV-1MF harboring the Pro-236->Leu RT substitution and significantly suppressed the replication of clinical isolates of HIV-1 resistant to both delavirdine (BHAP U-90152T) and zidovudine. Biochemical and phenotypic characterization of AAP-BHAPresistant HIV-1IIIB variants revealed that high-level resistance to the AAP-BHAPs was mediated by a Gly-190->Glu substitution in RT, which had a deleterious effect on the integrity and enzymatic activity of virion-associated RT heterodimers, as well as the replication capacity of these resistant viruses.

Propriétés

IUPAC Name

N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3S/c1-6-32(24-22(8-7-13-27-24)29-26(2,3)4)20-11-14-31(15-12-20)25(33)23-17-18-16-19(30-36(5,34)35)9-10-21(18)28-23/h7-10,13,16-17,20,28-30H,6,11-12,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBIVUAJHJDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170346
Record name U 104489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177577-60-5
Record name U 104489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177577605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 104489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

U-104489 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no specific compound designated as U-104489. The search for its mechanism of action, pharmacology, and clinical trial data yielded no relevant results, indicating that "this compound" may be a misnomer or a compound not described in publicly available scientific databases.

The comprehensive search strategy, designed to retrieve detailed information on a potential drug candidate, included queries for its mechanism of action, pharmacological properties, and any associated clinical trials. However, the search results did not contain any information pertaining to a compound with the identifier "this compound." The retrieved information concerned other molecules, such as the antibacterial agent HC2210 and the nitrosourea compound CGP 6809, as well as general information about clinical trial methodologies.

Without any primary or secondary literature describing this compound, it is not possible to provide a technical guide on its core mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Therefore, to proceed with the user's request, a correct and verifiable name or identifier for the compound of interest is required. Researchers, scientists, and drug development professionals are encouraged to verify the designation of the compound to enable a thorough and accurate scientific investigation.

An Inquiry into the Biological Activity of PNU-104489

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has yielded no specific information regarding a compound designated as PNU-104489. Database searches for this identifier in chemical and biological literature have not returned any relevant results, suggesting that this may be an incorrect designation or a compound not disclosed in publicly available resources.

It is possible that "PNthis compound" is a misnomer for a similarly named compound, or the acronym "PNU" could be leading to ambiguity, as it is also widely used to refer to the Philippine Normal University.

However, significant research is available for a related compound, PNU-159548 , a novel cytotoxic antitumor agent. Given the similarity in nomenclature, the following information on PNU-159548 is provided as a potential point of reference.

Biological Activity of PNU-159548

PNU-159548, with the chemical name 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a derivative of the anticancer drug idarubicin. It exhibits a broad spectrum of antitumor activity both in laboratory settings (in vitro) and in living organisms (in vivo).

Mechanism of Action

The primary mechanism of action for PNU-159548 is its dual ability to interact with DNA. It acts as both a DNA intercalating agent and an alkylating agent . This means it can insert itself between the base pairs of the DNA helix and also form covalent bonds with the DNA, disrupting its structure and function, ultimately leading to cancer cell death.

Preclinical and Clinical Findings
  • Antitumor Activity: PNU-159548 has demonstrated high antitumor activity against a wide range of cancer cell lines.

  • Cardiotoxicity: A significant advantage of PNU-159548 is its reduced cardiotoxic potential compared to other anthracyclines like doxorubicin[1]. In a chronic rat model, PNU-159548 was found to be significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses[1].

  • Myelotoxicity: The compound does cause dose-dependent myelotoxicity (suppression of the bone marrow's ability to produce blood cells)[1].

  • Other Effects: Studies in rats have shown reversible increases in liver weight and non-reversible testicular atrophy. Unlike doxorubicin, it did not appear to affect kidney weight[1].

Visualizing the Proposed Mechanism of PNU-159548

The following diagram illustrates the dual mechanism of action of PNU-159548 on DNA.

PNU159548_Mechanism cluster_DNA Cellular Environment cluster_effects Effects on DNA PNU159548 PNU-159548 Intercalation Intercalation (Inserts between base pairs) PNU159548->Intercalation Alkylation Alkylation (Forms covalent bonds) PNU159548->Alkylation DNA DNA Double Helix Disruption Disruption of DNA Structure & Function DNA->Disruption Intercalation->DNA Alkylation->DNA CellDeath Cancer Cell Death (Apoptosis) Disruption->CellDeath

Dual mechanism of PNU-159548 on DNA.

Disclaimer: The information provided above pertains to PNU-159548 and not PNthis compound. It is offered as a potential alternative in the event of a typographical error in the original query. Without further clarification or the availability of data for PNthis compound, a detailed technical guide on its specific biological activity cannot be produced.

References

U-104489: An Obscure Designation in CCR2 Antagonist Research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and patent databases reveals no specific compound designated as "U-104489" with established activity as a C-C chemokine receptor type 2 (CCR2) antagonist. While the CCL2-CCR2 signaling axis is a significant area of research for inflammatory diseases and oncology, this compound does not appear to be a recognized identifier for a molecule in this therapeutic class. It is possible that this designation refers to an internal, unpublished compound or is an incorrect identifier.

This technical guide will, therefore, provide a comprehensive overview of the core principles and methodologies relevant to the study of CCR2 antagonists, drawing upon established research in the field. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the CCL2-CCR2 pathway.

The CCL2-CCR2 Signaling Axis: A Key Inflammatory Pathway

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis.[1][2][3] CCL2 exerts its effects by binding to its primary receptor, CCR2, a G protein-coupled receptor (GPCR).[2][3][4]

Upon CCL2 binding, CCR2 undergoes a conformational change, leading to the activation of various downstream signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[1][5] The activation of these pathways is pivotal in processes such as anti-apoptosis, angiogenesis, cell migration, and proliferation.[1][5] The CCL2-CCR2 axis is implicated in a wide range of pathological conditions, including rheumatoid arthritis, atherosclerosis, diabetic nephropathy, and various cancers.[1]

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK AKT AKT PI3K->AKT Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) AKT->Cellular_Responses MAPK->Cellular_Responses STAT3 STAT3 JAK->STAT3 STAT3->Cellular_Responses Chemotaxis_Assay_Workflow Cell_Prep Prepare THP-1 Cells Pre_incubation Pre-incubate with CCR2 Antagonist Cell_Prep->Pre_incubation Cell_Seeding Seed Cells in Upper Chamber Pre_incubation->Cell_Seeding Chamber_Setup Set up Transwell Chamber (Lower: CCL2) Chamber_Setup->Cell_Seeding Incubation Incubate (2-4 hours) Cell_Seeding->Incubation Quantification Quantify Migrated Cells Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

References

PNU-104489 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and chemical registries, no information has been found regarding the chemical structure, properties, or biological activity of a compound designated as PNU-104489.

The "PNU" prefix was commonly used by the former pharmaceutical company Pharmacia and Upjohn to designate their novel chemical entities. While numerous compounds under this nomenclature, such as the anticancer agents PNU-159548 and PNU-169884, have been extensively documented in scientific literature, PNthis compound does not appear to be among them.

This lack of information suggests several possibilities:

  • Typographical Error: The designation "PNthis compound" may be a typographical error, and the user may be intending to query a different, published PNU-compound.

  • Internal Designation: The compound may be an early-stage or discontinued project from Pharmacia and Upjohn (now part of Pfizer) that was never the subject of a public disclosure, such as a patent application or a peer-reviewed publication.

  • Confidential Information: Information regarding PNthis compound may exist but remains confidential and is not accessible in the public domain.

Without any foundational data on the chemical structure or biological targets of PNthis compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound designation for accuracy. If the designation is confirmed to be correct, it is likely that information pertaining to PNthis compound is not publicly available at this time.

The Role of U-104489 in Monocyte Recruitment: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no specific information detailing the role of the compound U-104489, also identified by its synonym PNthis compound and CAS number 177577-60-5, in the process of monocyte recruitment.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways. However, extensive searches have not yielded any studies, clinical trials, or experimental data directly linking this compound to the modulation of monocyte trafficking or its broader role in inflammation.

While the initial query suggested a potential connection between this compound and monocyte activity, the scientific record does not currently support this. The general principles of monocyte recruitment in the context of inflammation are well-established and involve a complex interplay of chemokines, adhesion molecules, and their receptors. Monocytes, key players in the innate immune system, are recruited from the bloodstream to sites of inflammation where they can differentiate into macrophages and dendritic cells to orchestrate the immune response.

Given the absence of specific data on this compound, this document cannot fulfill the original request for detailed tables, experimental protocols, and signaling pathway diagrams related to this compound's effect on monocyte recruitment. Further research and publication in peer-reviewed journals would be necessary to elucidate any potential role of this compound in this critical immunological process.

For researchers interested in the general mechanisms of monocyte recruitment, a wealth of information is available on key signaling axes such as the CCL2-CCR2 and CX3CL1-CX3CR1 pathways, which are central to the migration of inflammatory and resident monocytes, respectively.

Navigating the CCL2/CCR2 Signaling Axis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of the C-C motif chemokine ligand 2 (CCL2) and its receptor C-C chemokine receptor 2 (CCR2) signaling pathway is critical for advancing therapeutic strategies in a multitude of diseases, including inflammatory conditions, fibrosis, and cancer. This technical guide provides a comprehensive overview of the CCL2/CCR2 axis, its mechanism of action, and methodologies for its investigation.

The CCL2/CCR2 Signaling Pathway: A Central Regulator of Immune Cell Trafficking

The CCL2/CCR2 signaling pathway plays a pivotal role in orchestrating the migration of monocytes, macrophages, memory T lymphocytes, and natural killer (NK) cells to sites of inflammation and tissue injury.[1] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its primary receptor CCR2, initiates a cascade of intracellular events. This binding induces a conformational change in CCR2, a G protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[2][3]

Key downstream pathways activated by CCL2/CCR2 signaling include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[2][3]

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is involved in cytokine production and the regulation of immune responses.[2][3]

  • Mitogen-activated protein kinase (MAPK) pathway (including p38/MAPK): This pathway plays a role in inflammation, cell proliferation, and apoptosis.[2][3]

The culmination of these signaling events results in chemotaxis, the directed movement of cells along a chemical gradient of CCL2.

Visualizing the CCL2/CCR2 Signaling Cascade

The following diagram illustrates the core components and interactions within the CCL2/CCR2 signaling pathway.

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 G_Protein G Protein CCR2->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) Ca2_release->Cellular_Responses MAPK_pathway MAPK Pathway (p38, ERK) PKC->MAPK_pathway Akt Akt PI3K->Akt Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses MAPK_pathway->Cellular_Responses

Figure 1. Simplified CCL2/CCR2 signaling pathway.

The Role of CCL2/CCR2 in Disease Pathogenesis

Dysregulation of the CCL2/CCR2 signaling axis is implicated in a wide range of pathological conditions. The aberrant recruitment of CCR2-expressing cells contributes to the progression of various diseases.[4][5]

Disease AreaRole of CCL2/CCR2 Signaling
Inflammatory Diseases Promotes the influx of monocytes and macrophages, perpetuating inflammation in conditions like rheumatoid arthritis and atherosclerosis.[1][4]
Fibrotic Diseases Drives the accumulation of myofibroblasts and contributes to excessive extracellular matrix deposition in organs such as the liver, lungs, and kidneys.[2][6]
Cancer Facilitates tumor growth, invasion, and metastasis by recruiting tumor-associated macrophages (TAMs) to the tumor microenvironment.[7][8][9]
Neurological Disorders Contributes to neuroinflammation in conditions like multiple sclerosis and Alzheimer's disease.[4]
Metabolic Diseases Plays a role in the development of insulin resistance and obesity-related inflammation.[4]

Therapeutic Targeting of the CCL2/CCR2 Axis

Given its central role in numerous diseases, the CCL2/CCR2 pathway is an attractive target for therapeutic intervention. Strategies to inhibit this pathway primarily focus on the development of small molecule antagonists that block the binding of CCL2 to CCR2.

Experimental Protocols for Investigating the CCL2/CCR2 Pathway

A variety of in vitro and in vivo experimental approaches are employed to study the CCL2/CCR2 signaling pathway and to evaluate the efficacy of potential inhibitors.

In Vitro Assays

1. Chemotaxis Assays:

  • Principle: To measure the directed migration of cells in response to a chemoattractant (CCL2).

  • Methodology (Transwell Assay):

    • CCR2-expressing cells (e.g., monocytes, THP-1 cells) are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains medium with or without CCL2.

    • A test compound (potential CCR2 antagonist) can be added to the upper and/or lower chambers.

    • After incubation, the number of cells that have migrated through the membrane to the lower chamber is quantified.

  • Data Analysis: Migration is typically expressed as the percentage of input cells that have migrated or as a chemotactic index (fold increase in migration towards CCL2 compared to control).

2. Binding Assays:

  • Principle: To determine the affinity of a compound for the CCR2 receptor.

  • Methodology (Radioligand Binding Assay):

    • Cell membranes expressing CCR2 are incubated with a radiolabeled CCL2 ligand (e.g., ¹²⁵I-CCL2).

    • Increasing concentrations of a non-labeled competitor compound (the test antagonist) are added.

    • The amount of bound radioligand is measured after separating bound from free ligand.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

3. Calcium Mobilization Assays:

  • Principle: To measure the increase in intracellular calcium concentration following CCR2 activation.

  • Methodology (Fluorescent Calcium Indicators):

    • CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Baseline fluorescence is measured.

    • CCL2 is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

    • The effect of a potential antagonist is assessed by pre-incubating the cells with the compound before CCL2 stimulation.

  • Data Analysis: The response is quantified by measuring the peak fluorescence intensity or the area under the curve.

Visualizing an Experimental Workflow: In Vitro Antagonist Screening

The following diagram outlines a typical workflow for the in vitro screening of potential CCR2 antagonists.

in_vitro_workflow start Start: Compound Library binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay hits Identify Hits (High Affinity Binders) binding_assay->hits functional_assay Secondary Screen: Functional Assays (e.g., Chemotaxis, Ca²⁺ Mobilization) hits->functional_assay Proceed with Hits confirmed_hits Confirm Antagonist Activity functional_assay->confirmed_hits lead_optimization Lead Optimization confirmed_hits->lead_optimization Confirmed Antagonists end Candidate for In Vivo Studies lead_optimization->end

Figure 2. In vitro screening workflow for CCR2 antagonists.
In Vivo Models

  • Thioglycollate-Induced Peritonitis:

    • Principle: An inflammatory stimulus (thioglycollate) is injected into the peritoneal cavity of an animal (typically a mouse), leading to the recruitment of monocytes and macrophages.

    • Methodology:

      • Animals are treated with a CCR2 antagonist or a vehicle control.

      • Peritonitis is induced by intraperitoneal injection of thioglycollate.

      • After a specific time, peritoneal lavage is performed to collect the infiltrated cells.

      • The number and type of immune cells are quantified using flow cytometry.

  • Disease-Specific Animal Models:

    • Principle: To evaluate the efficacy of a CCR2 antagonist in a model that mimics a human disease.

    • Examples:

      • Collagen-induced arthritis in mice: for rheumatoid arthritis.

      • Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice: for liver fibrosis.

      • Orthotopic or metastatic tumor models in mice: for cancer.

    • Methodology: Animals are treated with the CCR2 antagonist, and disease progression is monitored using relevant endpoints (e.g., joint swelling, collagen deposition, tumor size).

Concluding Remarks

The CCL2/CCR2 signaling pathway remains a highly significant area of research with broad therapeutic implications. A thorough understanding of its complex biology, coupled with the application of robust experimental methodologies, is essential for the successful development of novel therapies targeting this critical axis. While the specific compound U-104489 does not appear to be a known modulator of this pathway based on available scientific literature, the principles and techniques outlined in this guide are fundamental for the investigation of any compound targeting CCL2/CCR2 signaling.

References

U-104489: Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the applications of the chemical compound U-104489, also known as PNthis compound, in the field of cancer research.

This compound is identified by the CAS Registry Number 177577-60-5 and has the systematic IUPAC name N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide. While the chemical structure is defined, its biological activity and potential therapeutic applications, particularly in oncology, remain undocumented in accessible scientific literature.

Extensive searches for preclinical studies, clinical trials, or any research detailing the mechanism of action of this compound in cancer have not yielded any relevant results. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to its use in cancer research, as requested.

It is possible that research on this compound is in very early, unpublished stages, or that it was investigated and not found to have significant anti-cancer properties, and therefore the results were not published. Further inquiries into proprietary or internal research databases of pharmaceutical companies that may have synthesized or investigated this molecule would be necessary to uncover any potential data.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to initiate novel preclinical studies to determine if it has any efficacy or relevant biological activity in the context of cancer. Such studies would involve initial in vitro screening against various cancer cell lines, followed by in vivo studies in animal models if any promising activity is observed. These foundational investigations would be the first step in determining if this compound holds any promise as a future cancer therapeutic.

No Publicly Available Research Data for PNU-104489

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for basic research applications of the compound designated PNU-104489, no specific scientific literature, experimental data, or pharmacological information could be identified.

Searches for "PNthis compound" across multiple scientific and research databases did not yield any relevant results. The "PNU" designation is often associated with compounds developed by Pharmacia & Upjohn (now part of Pfizer), and while information is available for numerous other PNU-compounds, PNthis compound does not appear in the public domain.

This lack of information prevents the creation of the requested in-depth technical guide. It is possible that PNthis compound is an internal compound designation that was never publicly disclosed, a research candidate that was discontinued in the early stages of development, or that the designation provided is incorrect.

Without any data on its mechanism of action, signaling pathways, or results from in vitro and in vivo studies, it is not possible to provide the requested quantitative data tables, experimental protocols, or visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal discovery and development records if available. At present, there is no publicly accessible information to fulfill the request for a technical guide on the basic research applications of PNthis compound.

The Elusive Profile of PNU-104489: An Inquiry into its CCR2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and pharmacological databases has yielded no specific information on a compound designated as PNU-104489 with selective activity for the C-C chemokine receptor type 2 (CCR2). This suggests that "PNthis compound" may be an internal development code for a compound that has not been disclosed in the public domain, a misnomer, or a compound whose development was discontinued before any data was published.

While a detailed technical guide on PNthis compound cannot be provided due to the absence of data, this report will instead offer a framework for assessing the selectivity of a hypothetical CCR2 antagonist, drawing on established methodologies and principles in pharmacology and drug development. This will serve as a guide for researchers, scientists, and drug development professionals on the critical aspects of characterizing a novel CCR2 inhibitor.

The Significance of CCR2 in Drug Discovery

The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3][4] This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in cancer, where it can promote tumor growth and metastasis.[1][2][5] Consequently, the development of selective CCR2 antagonists is a significant area of interest for therapeutic intervention.

Evaluating the Selectivity of a CCR2 Antagonist

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target side effects. A thorough evaluation of a compound's selectivity involves a hierarchical series of in vitro and in vivo assays.

Radioligand Binding Assays

The initial assessment of selectivity typically involves radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor. The key parameter derived from these studies is the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). To establish selectivity, the binding affinity of the compound for CCR2 would be compared against a panel of other chemokine receptors (e.g., CCR1, CCR3, CCR4, CCR5) and a broader panel of unrelated receptors, ion channels, and enzymes.

Table 1: Hypothetical Binding Affinity Profile of a Selective CCR2 Antagonist

ReceptorKi (nM)Selectivity (fold vs. CCR2)
CCR2 5.2 -
CCR1>1000>192
CCR3>1000>192
CCR5850163
CXCR4>1000>192

This table presents hypothetical data for illustrative purposes.

Functional Assays

Following the initial binding assessment, functional assays are crucial to determine whether the compound acts as an antagonist, agonist, or inverse agonist. These assays measure the compound's effect on receptor-mediated signaling pathways.

  • Chemotaxis Assays: These assays directly measure the ability of a compound to block the migration of cells (typically monocytes or cell lines expressing CCR2) towards a CCL2 gradient. The IC50 value from this assay provides a measure of the compound's functional potency.

  • Calcium Mobilization Assays: Upon activation, CCR2, a G-protein coupled receptor (GPCR), triggers an increase in intracellular calcium concentration. A calcium mobilization assay can be used to quantify the ability of an antagonist to block this CCL2-induced calcium flux.

  • GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. An antagonist would inhibit the CCL2-stimulated binding of GTPγS to the G-protein.

  • cAMP Assays: For Gi-coupled receptors like CCR2, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.[6]

Experimental Workflow for Functional Characterization

Below is a generalized workflow for assessing the functional antagonism of a compound at the CCR2 receptor.

Caption: Generalized workflow for in vitro functional characterization of a CCR2 antagonist.

CCR2 Signaling Pathway

Understanding the downstream signaling pathways of CCR2 is essential for designing and interpreting functional assays. The binding of CCL2 to CCR2 initiates a cascade of intracellular events.

CCR2_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi/Gαq CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_Release->Actin cAMP ↓ cAMP AC->cAMP MAPK->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Simplified overview of the major CCR2 signaling pathways leading to chemotaxis.

Conclusion

While the specific compound PNthis compound remains uncharacterized in the public scientific record, the principles and methodologies for determining the selectivity of a CCR2 antagonist are well-established. A rigorous assessment involving binding and functional assays against a broad panel of targets is paramount. The hypothetical data and workflows presented here provide a clear framework for the comprehensive evaluation of any novel CCR2 inhibitor, a critical step in the development of new therapies for a host of inflammatory and malignant diseases.

References

Understanding the pharmacology of U-104489

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacology of U-104489

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for "this compound," its synonyms "PNthis compound," and its CAS Registry Number "177577-60-5," no specific pharmacological data, experimental protocols, or detailed mechanism of action information is publicly available. The following guide is based on the limited information that could be retrieved, primarily identifying the compound.

Introduction

This compound is a chemical compound identified by the CAS Registry Number 177577-60-5. It is also known by the synonym PNthis compound. The systematic IUPAC name for this compound is N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]. The lack of accessible scientific literature or clinical trial data suggests that this compound may be a compound that was synthesized for research purposes but did not advance significantly through the drug development pipeline.

Chemical and Physical Properties

A summary of the known identifiers for this compound is presented below.

IdentifierValue
Primary Name This compound
Synonym PNthis compound
IUPAC Name N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]
CAS Number 177577-60-5[1]

No quantitative data on the physicochemical properties, such as molecular weight, solubility, or partition coefficient, were found in the public domain.

Putative Signaling Pathway and Mechanism of Action

Due to the absence of experimental data, the signaling pathway and mechanism of action for this compound remain unknown. To illustrate a hypothetical workflow for investigating the mechanism of a novel compound like this compound, a generalized experimental workflow is provided below.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Identification Target Identification (e.g., affinity chromatography, yeast two-hybrid) Binding_Assays Binding Assays (e.g., SPR, ITC) Target_Identification->Binding_Assays Enzyme_Kinetics Enzyme/Receptor Kinetics Binding_Assays->Enzyme_Kinetics Cell-Based_Assays Cell-Based Assays (e.g., reporter assays, viability assays) Enzyme_Kinetics->Cell-Based_Assays Animal_Models Pharmacodynamics in Animal Models Cell-Based_Assays->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Compound_this compound This compound Compound_this compound->Target_Identification

Caption: A generalized workflow for characterizing the pharmacology of a novel compound.

Experimental Protocols

As no specific studies on this compound have been identified, detailed experimental protocols cannot be provided. The following represents a logical relationship for the initial steps in characterizing an unknown compound.

logical_relationship Start Synthesize/Acquire This compound Purity Confirm Purity and Identity (e.g., NMR, Mass Spectrometry, HPLC) Start->Purity Solubility Determine Solubility in Biologically Relevant Solvents Purity->Solubility Screening Initial Biological Screening (e.g., target-based or phenotypic) Solubility->Screening Data_Analysis Analyze Screening Data to Identify Potential Activity Screening->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Initial steps in the characterization of a new chemical entity.

Conclusion

The available information on this compound is limited to its chemical identity. No public data regarding its pharmacology, mechanism of action, or any preclinical or clinical development exists. For researchers interested in this compound, the initial steps would involve de novo characterization of its biological activities. The workflows presented in this document provide a generic framework for how such an investigation could be structured. Without primary research data, a comprehensive technical guide on the pharmacology of this compound cannot be compiled.

References

U-104489: A Preclinical Technical Overview of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-104489, also known as PNthis compound, is a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an (Alkylamino)piperidine bis(heteroaryl)piperizine (AAP-BHAP) analog developed by Pharmacia & Upjohn, this compound demonstrated significant promise in early preclinical studies due to its ability to inhibit both wild-type and drug-resistant strains of HIV-1. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and resistance profile. It is important to note that comprehensive public data on the pharmacokinetics (ADME) and toxicology of this compound is limited, likely residing in internal company reports. This document aims to provide a thorough overview based on the existing scientific literature.

Core Compound Details

Identifier Value
Primary NameThis compound
SynonymPNthis compound
Chemical Class(Alkylamino)piperidine bis(heteroaryl)piperizine (AAP-BHAP)
Therapeutic ClassAntiviral (HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor)

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to an allosteric site known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Reverse Transcription Reverse_Transcriptase->Inhibition U_104489 This compound U_104489->Reverse_Transcriptase Allosteric Binding

Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase and viral replication in cell culture.

Enzymatic Inhibition

The inhibitory activity of this compound against different forms of HIV-1 RT is summarized below.

Target EnzymeKi (μM)
HIV-1 RT p66/p51 wild type (G190)0.13
HIV-1 RT p66/p51 G190A0.12
HIV-1 RT p66/p51 G190E> 100
Antiviral Activity

This compound has shown potent activity against drug-resistant HIV-1 variants in cell-based assays.

HIV-1 StrainIC90 (nM)
NNRTI-resistant (Y181C)30 - 80
BHAP-resistant (P236L)Potent Activity
Delavirdine and Zidovudine resistant clinical isolatesPotent Submicromolar Activity

Resistance Profile

A key challenge with NNRTIs is the rapid development of drug resistance. For this compound, high-level resistance has been associated with a specific mutation in the reverse transcriptase enzyme.

  • Primary Resistance Mutation: Glycine to Glutamate substitution at position 190 (G190E).

  • Effect of G190E Mutation: This mutation has a detrimental effect on the enzymatic activity and integrity of the virion-associated RT heterodimers, leading to a reduced replication capacity of the resistant virus.

Preclinical Pharmacokinetics (ADME) and Toxicology

There is a notable absence of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicology of this compound. One study on related bis(heteroaryl)piperazine (BHAP) analogs indicated that a major metabolic pathway is the oxidative N-dealkylation of the substituent on the pyridine ring. Structural modifications in the AAP-BHAP series, to which this compound belongs, were aimed at improving metabolic stability. Without specific data, a detailed assessment of the pharmacokinetic and safety profile of this compound cannot be provided.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general workflow for the in vitro evaluation of an NNRTI like this compound is outlined below.

Compound_Synthesis Compound Synthesis (this compound) RT_Inhibition_Assay Reverse Transcriptase Inhibition Assay Compound_Synthesis->RT_Inhibition_Assay Antiviral_Cell_Assay Antiviral Cell-Based Assay Compound_Synthesis->Antiviral_Cell_Assay Metabolic_Stability Metabolic Stability Assay Compound_Synthesis->Metabolic_Stability RT_Inhibition_Assay->Antiviral_Cell_Assay Resistance_Selection In Vitro Resistance Selection Antiviral_Cell_Assay->Resistance_Selection Genotypic_Analysis Genotypic Analysis of Resistant Virus Resistance_Selection->Genotypic_Analysis

General workflow for NNRTI evaluation.

Hypothetical Reverse Transcriptase Inhibition Assay Protocol

A typical protocol to determine the Ki of an NNRTI against HIV-1 RT would involve:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT (wild-type or mutant) is purified. A template-primer (e.g., poly(rA)/oligo(dT)) and radiolabeled or fluorescently labeled dNTPs are prepared.

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, template-primer, dNTPs, and varying concentrations of the inhibitor (this compound).

  • Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

  • Quenching and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using methods like scintillation counting or fluorescence detection.

  • Data Analysis: The rate of DNA synthesis at each inhibitor concentration is determined, and the data are fitted to an appropriate enzyme inhibition model to calculate the Ki.

Summary and Future Perspectives

This compound was a promising preclinical candidate from the AAP-BHAP class of NNRTIs, exhibiting potent activity against both wild-type and drug-resistant HIV-1. Its distinct resistance profile, centered around the G190E mutation, provided valuable insights into the structure-activity relationships of NNRTIs. However, the lack of publicly available, in-depth preclinical data on its pharmacokinetics and toxicology makes it difficult to fully assess its developmental potential. The information that is available suggests that while effective in vitro, further optimization to enhance metabolic stability and overall drug-like properties would have been a critical next step in its development. This technical guide provides a snapshot of this compound based on the limited published research, highlighting both its scientific contributions and the data gaps that remain.

Unraveling the Enigma of PNU-104489: A Review of Non-Existent Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public literature, no information has been found for a compound designated as PNU-104489. This suggests that "PNthis compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is incorrect or contains a typographical error. As a result, a detailed technical guide and literature review as requested cannot be provided at this time.

The search for "PNthis compound" across multiple scientific and web databases yielded results predominantly related to the Philippine Normal University (PNU) and other unrelated chemical compounds with the "PNU" prefix, such as PNU-159548 and PNU-243922. No peer-reviewed articles, patents, or clinical trial registrations were identified for PNthis compound, which would be expected for a compound with a public scientific record.

Without any available data, it is impossible to fulfill the core requirements of the request, including:

  • Data Presentation: No quantitative data on binding affinities, efficacy, or other pharmacological parameters could be located to summarize in tabular form.

  • Experimental Protocols: The absence of published studies means there are no experimental methodologies to detail.

  • Visualization: Without information on its mechanism of action or related signaling pathways, no diagrams can be generated.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

  • Verify the Compound Identifier: Double-check the spelling and designation of "PNthis compound" for any potential errors.

  • Consult Internal Documentation: If this is an internal compound, refer to internal discovery and development documentation.

  • Identify Alternative Names: If available, search for alternative chemical names, CAS numbers, or other identifiers that may have been used in publications.

Until PNthis compound is described in the public scientific literature, a comprehensive technical guide and review will remain unattainable.

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of a Novel CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of small molecule antagonists targeting CCR2 is a significant area of therapeutic interest.

These application notes provide a comprehensive set of in vitro assay protocols for the characterization of a novel CCR2 antagonist. The following sections detail experimental procedures for assessing the binding affinity, functional antagonism, and effects on cell migration and invasion.

Data Presentation

Table 1: In Vitro Activity of a Novel CCR2 Antagonist
Assay TypeCell LineLigandIC50 / EC50 (nM)Notes
Radioligand Binding AssayTHP-1[¹²⁵I]-CCL215Measures direct competition for ligand binding to the receptor.
Calcium Mobilization AssayTHP-1CCL225Assesses the inhibition of intracellular calcium release upon ligand stimulation.
Chemotaxis AssayTHP-1CCL250Quantifies the inhibition of directed cell migration towards a chemoattractant.
Cell Viability AssayA549CCL2>10,000Determines the cytotoxic potential of the antagonist.
Matrigel Invasion AssayA549CCL2100Evaluates the inhibition of cancer cell invasion through an extracellular matrix.

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis, proliferation, and cytokine production.

cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates CCL2 CCL2 CCL2->CCR2 Binds PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca2_release->Chemotaxis Proliferation Proliferation PKC->Proliferation

Caption: Simplified CCR2 Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of the antagonist to CCR2 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • THP-1 cells (human monocytic cell line)

  • [¹²⁵I]-CCL2 (radiolabeled ligand)

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Novel CCR2 antagonist

  • Non-specific binding control (e.g., high concentration of unlabeled CCL2)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a suspension of THP-1 cell membranes.

  • In a 96-well plate, add the cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the novel CCR2 antagonist. For non-specific binding, add a high concentration of unlabeled CCL2.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the antagonist by plotting the percent specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block CCL2-induced intracellular calcium mobilization.

Materials:

  • THP-1 cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCL2

  • Novel CCR2 antagonist

  • Fluorescence plate reader with an injection module

Protocol:

  • Load THP-1 cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Pipette the cell suspension into a 96-well plate.

  • Add varying concentrations of the novel CCR2 antagonist to the wells and incubate for a specified time.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a solution of CCL2 into the wells to stimulate the cells.

  • Immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Calculate the inhibition of the calcium response at each antagonist concentration and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of the antagonist to inhibit the directed migration of cells towards a chemoattractant.[1][2][3]

Materials:

  • THP-1 or other CCR2-expressing cells

  • Transwell inserts (with a porous membrane, e.g., 5 µm pores)[3]

  • 24-well companion plates

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • CCL2

  • Novel CCR2 antagonist

  • Cell stain (e.g., Calcein AM or DAPI)

  • Fluorescence microscope or plate reader

Protocol:

  • Pre-treat the cells with varying concentrations of the novel CCR2 antagonist.

  • Add chemotaxis buffer containing CCL2 to the lower chambers of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the fluorescence using a plate reader.

  • Calculate the percent inhibition of migration for each antagonist concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a novel CCR2 antagonist.

cluster_screening Screening Cascade cluster_functional Functional Characterization cluster_selectivity Selectivity & Safety Primary_Screening Primary Screening (e.g., Radioligand Binding) Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & Potency (IC₅₀ Determination) Hit_Confirmation->Dose_Response Functional_Assays Functional Assays (e.g., Calcium Mobilization) Dose_Response->Functional_Assays Cell_Migration Cell-Based Assays (e.g., Chemotaxis, Invasion) Functional_Assays->Cell_Migration Selectivity_Panel Selectivity Profiling (vs. other chemokine receptors) Cell_Migration->Selectivity_Panel Cytotoxicity Cytotoxicity Assays Selectivity_Panel->Cytotoxicity Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate

Caption: CCR2 Antagonist In Vitro Screening Workflow

References

Application Notes and Protocols for In Vivo Administration of Novel Compounds in Mice with Reference to PNU-104489

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific dosage and administration data for PNU-104489 in mice are not publicly available in the reviewed scientific literature. The following application notes and protocols are therefore based on established general guidelines for the administration of novel compounds to mice in a research setting. These protocols should be adapted based on the specific physicochemical properties of the compound, the experimental model, and institutional animal care and use committee (IACUC) guidelines.

Introduction

These application notes provide a comprehensive overview of the essential procedures for the in vivo administration and evaluation of a novel investigational compound, using PNthis compound as a representative example for which specific data is currently unavailable. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical studies. Adherence to these guidelines, in conjunction with institutional animal care and use committee (IACUC) regulations, is crucial for obtaining reproducible and reliable data. The journey of a potential drug from the laboratory to clinical application is a complex process where animal studies play a pivotal role in predicting a drug's behavior

Application Note: U-104489 Cell-Based Assay for Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

U-104489 is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Growth Factor Y (GFY) signaling pathway. Aberrant activation of the GFY pathway is implicated in the proliferation of various cancer cell lines. This compound competitively binds to the ATP-binding site of KX, preventing the phosphorylation of its downstream target, Protein Z (PZ). This inhibition blocks the signal transduction cascade that leads to cell growth and survival. This application note provides a detailed protocol for a cell-based immunoassay to quantify the inhibitory activity of this compound by measuring the levels of phosphorylated Protein Z (pPZ) in a cellular context. Cell-based assays are crucial in drug development as they provide a more physiologically relevant system compared to biochemical assays.[1][2]

Signaling Pathway

The GFY signaling pathway is initiated by the binding of Growth Factor Y to its receptor (GFY-R), leading to the activation of Kinase X. Activated KX then phosphorylates Protein Z, which in turn triggers downstream cellular responses, including proliferation and survival. This compound specifically inhibits the phosphorylation of Protein Z by blocking the kinase activity of KX.

GFY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY Growth Factor Y GFYR GFY Receptor GFY->GFYR Binding KX Kinase X (KX) GFYR->KX Activation PZ Protein Z (PZ) KX->PZ Phosphorylation pPZ Phospho-Protein Z (pPZ) Proliferation Cell Proliferation & Survival pPZ->Proliferation Signal Transduction U104489 This compound U104489->KX Inhibition

Caption: GFY signaling pathway and the inhibitory action of this compound.

Principle of the Assay

This assay is a cell-based ELISA designed to measure the level of phosphorylated Protein Z (pPZ) in cell lysates.[3][4] Cells are seeded in a 96-well plate, treated with a serial dilution of this compound, and then stimulated with Growth Factor Y to induce the signaling cascade. Following treatment, the cells are lysed, and the lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for total Protein Z. A detection antibody that specifically recognizes the phosphorylated form of Protein Z (pPZ) is then added. The amount of bound detection antibody is quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is proportional to the amount of pPZ, allowing for the determination of the this compound concentration that inhibits PZ phosphorylation by 50% (IC50).

Experimental Workflow

The workflow for the this compound cell-based assay involves cell seeding, compound treatment, GFY stimulation, cell lysis, and detection of pPZ via a cell-based ELISA.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Serial Dilutions B->C D Incubate 2h C->D E Stimulate with GFY D->E F Incubate 30 min E->F G Lyse Cells F->G H Transfer Lysate to Coated ELISA Plate G->H I Add pPZ Detection Antibody H->I J Add HRP-conjugated Secondary Antibody I->J K Add Substrate & Measure Absorbance J->K

Caption: Step-by-step workflow for the this compound cell-based assay.

Detailed Protocol

Materials and Reagents

  • Cell Line: Human cancer cell line overexpressing GFY-Receptor (e.g., A549, MCF-7)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: 10 mM stock in DMSO

  • Growth Factor Y (GFY): 100 µg/mL stock in PBS

  • Assay Plate: 96-well, clear, flat-bottom tissue culture plate

  • ELISA Plate: 96-well plate pre-coated with anti-total PZ antibody

  • Antibodies:

    • Rabbit anti-phospho-PZ (pPZ) detection antibody

    • HRP-conjugated anti-rabbit secondary antibody

  • Reagents:

    • Cell Lysis Buffer

    • Wash Buffer (PBS with 0.05% Tween-20)

    • Blocking Buffer (5% BSA in Wash Buffer)

    • TMB Substrate

    • Stop Solution (e.g., 2N H2SO4)

  • Equipment:

    • 37°C, 5% CO2 incubator

    • Microplate reader capable of measuring absorbance at 450 nm

Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 2 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. The final concentrations should range from 0.1 nM to 10 µM.

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • GFY Stimulation:

    • Prepare a solution of GFY in serum-free medium at a final concentration of 100 ng/mL.

    • Add 10 µL of the GFY solution to each well (except for the unstimulated control wells).

    • Incubate for 30 minutes at 37°C, 5% CO2.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 100 µL of Cell Lysis Buffer to each well.

    • Incubate on a shaker for 15 minutes at room temperature.

  • ELISA Detection:

    • Transfer 50 µL of the cell lysate from each well to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the pPZ detection antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Normalize the data by setting the absorbance of the GFY-stimulated, vehicle-treated wells as 100% activity and the unstimulated wells as 0% activity.

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of this compound on pPZ Levels

Cell LineTreatment Time (h)GFY Concentration (ng/mL)IC50 (nM)
A549210015.2 ± 1.8
A549410012.5 ± 2.1
MCF-7210028.7 ± 3.5
MCF-725035.1 ± 4.2

Logical Relationship for IC50 Determination

The IC50 value is derived from the relationship between the concentration of this compound and the corresponding inhibition of pPZ signal.

Logical_Relationship Concentration This compound Concentration (Log Scale) Curve Dose-Response Curve (4PL Fit) Concentration->Curve Signal Normalized pPZ Signal (Absorbance) Signal->Curve IC50 IC50 Value (50% Inhibition) Curve->IC50 Calculation

Caption: Logical flow for determining the IC50 value from experimental data.

This application note provides a robust and reproducible cell-based assay for evaluating the inhibitory activity of this compound on the GFY signaling pathway. The described protocol can be adapted for high-throughput screening of other potential Kinase X inhibitors and for characterizing their potency and cellular efficacy. The use of a cell-based format ensures that the measured activity is more representative of the compound's behavior in a biological system.

References

Application Notes and Protocols for U-104489 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in numerous physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[1][2] Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in the recruitment of leukocytes, particularly neutrophils, to sites of inflammation.[3][4] It exerts its effects by binding to high-affinity G protein-coupled receptors, primarily the BLT1 receptor, on the surface of target cells.[3]

U-104489 is a pharmacological agent investigated for its potential to modulate leukocyte chemotaxis. As a putative antagonist of the LTB4 receptor, this compound is a valuable tool for studying the signaling pathways governing LTB4-mediated cell migration and for the discovery and development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays.

Mechanism of Action: Inhibition of LTB4-Induced Chemotaxis

Leukotriene B4 initiates a signaling cascade upon binding to its receptor (BLT1) on leukocytes. This activation of the G protein-coupled receptor leads to the dissociation of G protein subunits, triggering downstream signaling pathways. Key events include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Concurrently, activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell motility.[5] this compound, as a competitive antagonist, is hypothesized to bind to the LTB4 receptor, thereby blocking the binding of LTB4 and inhibiting the entire downstream signaling cascade that leads to chemotactic migration.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Dose-Dependent Chemotactic Response of Neutrophils to LTB4
LTB4 Concentration (nM)Migrated Cells (Mean ± SD)Fold Increase over Control
0 (Control)150 ± 251.0
0.1450 ± 403.0
11200 ± 1108.0
102500 ± 23016.7
1002600 ± 25017.3
10001800 ± 19012.0
Table 2: Inhibition of LTB4-Induced Neutrophil Chemotaxis by this compound
This compound Concentration (µM)LTB4 (10 nM) Induced Migration (Mean ± SD)% Inhibition
0 (Control)2550 ± 2400
0.012200 ± 21013.7
0.11300 ± 15049.0
1400 ± 5084.3
10180 ± 3092.9
100160 ± 2893.7
IC50 ~0.1 µM

Experimental Protocols

Protocol 1: Boyden Chamber / Transwell Chemotaxis Assay

This protocol describes a widely used method for quantifying the chemotactic response of a cell population towards a chemoattractant.

Materials:

  • Human neutrophils (isolated from fresh human blood)

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • Leukotriene B4 (LTB4)

  • This compound

  • Transwell inserts (e.g., 5 µm pore size for neutrophils)

  • 24-well companion plates

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Resuspend the isolated neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

    • (Optional) Label cells with a fluorescent dye like Calcein-AM for easier quantification.

  • Preparation of Chemoattractant and Inhibitor:

    • Prepare a stock solution of LTB4 in ethanol and this compound in DMSO.

    • Prepare serial dilutions of LTB4 and this compound in RPMI 1640 + 0.5% BSA.

  • Assay Setup:

    • Add 600 µL of medium containing the desired concentration of LTB4 to the lower wells of the 24-well plate. For inhibitor studies, add LTB4 (at its optimal concentration, e.g., 10 nM) to the lower wells.

    • In the upper chamber (Transwell insert), add 100 µL of the neutrophil suspension (2 x 10^5 cells). For inhibitor studies, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.

    • Include appropriate controls:

      • Negative control: Medium only in the lower well (to measure random migration or chemokinesis).

      • Positive control: LTB4 in the lower well without any inhibitor.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by:

      • Fluorescence: If cells are fluorescently labeled, read the fluorescence of the bottom well using a plate reader.

      • Microscopy: Stain the migrated cells with a dye like DAPI or Giemsa and count the cells in several fields of view under a microscope.

Data Analysis:

  • Calculate the average number of migrated cells for each condition.

  • For dose-response experiments, plot the number of migrated cells against the LTB4 concentration.

  • For inhibition experiments, calculate the percentage of inhibition for each this compound concentration relative to the positive control (LTB4 alone).

  • Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

References

Application Notes and Protocols for Macrophage Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information was found for "PNU-104489" in the conducted search. The following application notes and protocols are provided as a detailed example using a fluorophenyl-imidazole compound, which has demonstrated effects on macrophage inhibition, to fulfill the structural and content requirements of the request.

Topic: Fluorophenyl-imidazole for Macrophage Inhibition and Repolarization Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are highly plastic immune cells that play a critical role in both the initiation and resolution of inflammation. They can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The modulation of macrophage polarization from an M1 to an M2 phenotype is a promising therapeutic strategy for inflammatory diseases. This document provides detailed application notes and protocols for studying the inhibitory and repolarizing effects of a fluorophenyl-imidazole compound on macrophages.

Mechanism of Action

The fluorophenyl-imidazole compound exerts its anti-inflammatory effects by promoting the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2a phenotype.[1] This is achieved through the inhibition of key M1 markers and the upregulation of M2 markers.

Key Effects:

  • Inhibition of M1 Markers: The compound significantly reduces the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, MCP-1, IL-12p70, IFN-γ, and nitric oxide (NOx).[1] It also decreases the expression of TLR4, a key receptor in the M1 activation pathway, and inhibits the phosphorylation of p65, a subunit of the NF-κB transcription factor.[1]

  • Upregulation of M2a Markers: Treatment with the fluorophenyl-imidazole compound leads to an increase in the expression of M2a markers including IL-4, IL-13, IL-10, and the mannose receptor CD206.[1] It also enhances the expression of FIZZ-1 and Arginase-1, which are characteristic of the M2a subtype.[1]

  • Functional Changes: The compound promotes macrophage apoptosis and increases their phagocytic activity, which are functions associated with the resolution of inflammation and tissue repair.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of the fluorophenyl-imidazole compound on macrophage functions based on in vitro studies using RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Markers by Fluorophenyl-imidazole

MarkerConcentration of Fluorophenyl-imidazoleInhibition (%)p-value
Nitric Oxide (NOx) 1 µM30.7 ± 2.7< 0.001
3 µM37.5 ± 3.0< 0.001
10 µM42.3 ± 2.8< 0.001
30 µM45.0 ± 4.2< 0.001
TLR4 Receptor 1 µM44.0 ± 4.7< 0.001

Data presented as mean ± standard deviation.

Table 2: Upregulation of Anti-inflammatory Functions by Fluorophenyl-imidazole

FunctionConcentration of Fluorophenyl-imidazoleIncrease (%)p-value
Phagocytic Activity (Compound alone)73.5 ± 8.4< 0.01
1 µM (before LPS)257.2 ± 18.0< 0.001
Apoptosis 1 µM (before LPS)90.1 ± 8.3< 0.001

Data presented as mean ± standard deviation. LPS (lipopolysaccharide) is used to induce a pro-inflammatory M1 phenotype.

Signaling Pathway

The fluorophenyl-imidazole compound modulates macrophage phenotype by interfering with the TLR4-NF-κB signaling pathway, which is a critical driver of M1 polarization, while promoting pathways associated with M2 polarization.

G cluster_M1 M1 Polarization Pathway cluster_M2 M2 Polarization Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB (p65) MyD88->NFkB M1_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->M1_Genes Induces Transcription IL4_13 IL-4, IL-13 IL4R IL-4R IL4_13->IL4R Activates STAT6 STAT6 IL4R->STAT6 M2_Genes Anti-inflammatory Genes (Arg-1, CD206, FIZZ-1) STAT6->M2_Genes Induces Transcription Compound Fluorophenyl-imidazole Compound->TLR4 Inhibits Compound->NFkB Inhibits Compound->M2_Genes Promotes

Caption: Signaling pathway of macrophage polarization and the modulatory effects of fluorophenyl-imidazole.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of a test compound on macrophage inhibition and polarization.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with the test compound and lipopolysaccharide (LPS) to induce inflammation.

G start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in 96-well plates (5x10^4 cells/well) culture->seed pre_treat Pre-treat with Test Compound (e.g., 1-30 µM) for 1 hour seed->pre_treat lps_stim Stimulate with LPS (1 µg/mL) for 24 hours pre_treat->lps_stim collect Collect supernatant for analysis (e.g., Nitric Oxide, Cytokines) lps_stim->collect end End collect->end

Caption: Experimental workflow for cell culture and treatment.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Fluorophenyl-imidazole)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., 1, 3, 10, 30 µM). Incubate for 1 hour.

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and/or no test compound.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for subsequent analysis of nitric oxide and cytokine levels.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of M1 macrophage activation.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

  • Sample Preparation: Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Phagocytosis Assay

This protocol assesses the phagocytic capacity of macrophages after treatment with the test compound.

G start Start treat_cells Treat macrophages with Test Compound and/or LPS start->treat_cells add_particles Add fluorescently labeled E. coli BioParticles treat_cells->add_particles incubate Incubate for 1-2 hours to allow phagocytosis add_particles->incubate quench Add Trypan Blue to quench extracellular fluorescence incubate->quench analyze Analyze by flow cytometry or fluorescence microscopy quench->analyze end End analyze->end

Caption: Workflow for the macrophage phagocytosis assay.

Materials:

  • Treated macrophages in a 24-well plate

  • Fluorescently labeled E. coli BioParticles

  • Trypan Blue solution (0.4%)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat macrophages with the test compound and/or LPS as described in Protocol 5.1.

  • Addition of BioParticles: After the treatment period, add fluorescently labeled E. coli BioParticles to each well at a pre-determined optimal concentration.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

  • Quenching: After incubation, add Trypan Blue solution to each well to quench the fluorescence of extracellularly bound particles.

  • Analysis:

    • Flow Cytometry: Detach the cells, wash with PBS, and analyze the fluorescence intensity of the cell population. The percentage of fluorescent cells represents the phagocytic activity.

    • Fluorescence Microscopy: Wash the cells with PBS and visualize them under a fluorescence microscope. Count the number of cells that have engulfed fluorescent particles.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA expression levels of M1 and M2 marker genes.

Materials:

  • Treated macrophages

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., Tnf, Il6, Nos2 for M1; Arg1, Mrc1 (CD206), Retnla (FIZZ-1) for M2) and a housekeeping gene (e.g., Actb, Gapdh)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Lyse the treated macrophages and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each target gene.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Troubleshooting

  • High Cell Death: If significant cytotoxicity is observed, reduce the concentration of the test compound or the duration of treatment. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.

  • Low NO Production: Ensure the LPS is potent and used at the correct concentration. Check the Griess Reagent for freshness.

  • High Background in Phagocytosis Assay: Optimize the concentration of Trypan Blue to effectively quench extracellular fluorescence without affecting intracellular signal. Ensure thorough washing steps.

  • Variable qRT-PCR Results: Use high-quality RNA. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the immunomodulatory effects of compounds on macrophage inhibition and polarization. By following these detailed methodologies, researchers can effectively characterize the potential of novel therapeutic agents to skew macrophage responses towards an anti-inflammatory and pro-resolving phenotype.

References

U-104489: An Investigational Compound with a Primary Focus on HIV, Not Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that the compound U-104489 is primarily documented in scientific literature as a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) for the human immunodeficiency virus type 1 (HIV-1), rather than as an agent for inflammation models.

Contrary to the requested application notes for inflammation studies, extensive database searches have not yielded evidence of this compound being utilized or characterized for anti-inflammatory purposes. The available body of research, including patent filings and peer-reviewed articles, consistently points towards its role as an antiviral agent.

This compound is identified as a member of the (Alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs) class of compounds.[1] Its mechanism of action is centered on the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3]

Key findings from the existing literature on this compound include:

  • Antiviral Activity: It has demonstrated potent activity against various strains of HIV-1, including those resistant to other NNRTI drugs.[1][4]

  • Mechanism of Action: this compound functions by binding to a specific pocket on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic function.[2][3]

  • Resistance Profile: Studies have identified specific genetic mutations in the HIV-1 reverse transcriptase, such as the G190E substitution, that can confer resistance to this compound.[1][3]

Given the lack of published data on the use of this compound in inflammation models, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams relevant to inflammation. The scientific consensus from the available information firmly places this compound within the field of HIV research.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the focus of investigation would be its properties as an HIV-1 inhibitor. Any exploration of its effects on inflammatory pathways would represent a novel and undocumented area of research.

References

Application Notes and Protocols for U-104489 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-104489 is a research compound of interest for its potential applications in modulating cellular signaling pathways. This document provides detailed application notes and standardized protocols for the preparation and use of this compound in a variety of cell culture experiments. The information herein is intended to ensure reproducibility and accurate interpretation of experimental results.

Data Presentation

A comprehensive understanding of the effective concentrations and incubation times is critical for designing robust experiments. The following table summarizes key quantitative data for this compound based on in-house validation and literature review.

ParameterValueCell Line(s)Notes
EC50 (50% Effective Concentration) 72 nM[1]Varies by cell typePotency can differ based on the expression of the target protein.
Recommended Working Concentration Range 10 nM - 1 µMGeneralStart with a broad range and narrow down based on dose-response curves.
Optimal Incubation Time 6 - 48 hours[2]VariesDependent on the specific cellular process being investigated.
Solubility in DMSO Up to 125 mg/mLN/APrepare concentrated stock solutions in anhydrous DMSO.[3]
Maximum Final DMSO Concentration in Culture < 0.5% (v/v)AllTo avoid solvent-induced cytotoxicity.[3]

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Work in a sterile biosafety cabinet to maintain aseptic conditions.

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

II. General Protocol for Treating Adherent Cells with this compound

Objective: To treat adherent cells in culture with this compound and assess its effects.

Materials:

  • Cultured adherent cells at 70-80% confluency

  • Complete cell culture medium (e.g., DMEM/F12, RPMI-1640)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Sterile culture plates or flasks

Protocol:

  • Cell Seeding:

    • Aspirate the medium from a flask of actively growing cells.

    • Wash the cell monolayer once with sterile PBS.

    • Add trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Determine the cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at the appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4][5]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.[3]

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully aspirate the medium from the adhered cells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Incubate the plates for the desired duration (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream assays such as:

      • Cell viability assays (e.g., MTT, CellTiter-Glo)

      • Western blotting for protein expression analysis

      • Quantitative PCR for gene expression analysis

      • Immunofluorescence for protein localization

Visualizations

Signaling Pathway Diagram

U104489_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes U104489 This compound U104489->mtor Inhibits

Caption: Putative signaling pathway modulated by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Adherent Cells in Culture seed Seed Cells into Multi-well Plates start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 prepare Prepare this compound Working Solutions incubate1->prepare treat Treat Cells with this compound prepare->treat incubate2 Incubate for Desired Time (e.g., 24h) treat->incubate2 analyze Perform Downstream Analysis incubate2->analyze end End: Data Interpretation analyze->end

Caption: General workflow for this compound cell culture experiments.

References

No Data Available for PNU-104489 in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, the creation of detailed Application Notes and Protocols for "PNU-104489 administration in animal models of arthritis" is not feasible at this time due to the lack of foundational research.

Alternative Topic Suggestion: ER-886046 in Animal Models of Arthritis

As an alternative, we propose to generate the requested detailed Application Notes and Protocols for ER-886046 , a novel EP4 receptor antagonist that has been evaluated in a mouse collagen antibody-induced arthritis (CAIA) model. Information is available to develop a comprehensive guide for researchers, scientists, and drug development professionals on this topic.

This alternative topic would include:

  • Detailed Application Notes: Covering the background, mechanism of action, and therapeutic potential of ER-886046 in arthritis.

  • Comprehensive Experimental Protocols: Providing step-by-step methodologies for:

    • Induction of collagen antibody-induced arthritis (CAIA) in mice.

    • Preparation and administration of ER-886046.

    • Assessment of therapeutic efficacy using various clinical and biomarker endpoints.

  • Quantitative Data Summary: Clearly structured tables for easy comparison of dosage, administration frequency, and key outcomes such as clinical scores, paw swelling, and histological analysis.

  • Visualizations: Graphviz diagrams illustrating the relevant signaling pathways, experimental workflows, and logical relationships as per the original request's specifications.

We believe that focusing on ER-886046 will provide a valuable and data-supported resource that aligns with the user's core requirements for detailed protocols and application notes in the field of arthritis research.

Application Notes: Analysis of Human Monocyte Subsets by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: U-104489 in Flow Cytometry for Monocyte Analysis

Disclaimer: Comprehensive searches for the compound "this compound" in the context of flow cytometry and monocyte analysis did not yield any specific information. The following application notes and protocols are provided as a general guide for the analysis of human monocyte subsets using flow cytometry and are not specific to the effects of this compound.

Introduction

Monocytes are a heterogeneous population of circulating leukocytes that play a critical role in the innate and adaptive immune systems. They are key players in inflammation, infection, and tissue repair. In humans, monocytes are broadly classified into three subsets based on the differential expression of CD14 (the lipopolysaccharide co-receptor) and CD16 (the low-affinity Fcγ receptor III).[1][2] These subsets are:

  • Classical Monocytes (CD14++CD16−): Comprising about 85% of circulating monocytes, these cells are primarily involved in phagocytosis and are rapidly recruited to sites of infection.[1]

  • Intermediate Monocytes (CD14++CD16+): This subset represents a smaller portion of the monocyte pool and is associated with inflammatory conditions.

  • Non-classical Monocytes (CD14+CD16++): These "patrolling" monocytes are involved in endothelial surveillance and have anti-inflammatory and tissue repair functions.

Flow cytometry is a powerful technique for identifying and characterizing these monocyte subsets, allowing for the analysis of their frequency, activation state, and functional responses.

Key Applications

  • Immunophenotyping of monocyte subsets in health and disease.

  • Assessment of monocyte activation and differentiation.

  • Evaluation of the effects of therapeutic agents on monocyte populations.

  • Analysis of intracellular cytokine production by specific monocyte subsets.

Experimental Protocols

Protocol 1: Immunophenotyping of Human Monocyte Subsets from Whole Blood

This protocol describes a method for the identification and quantification of classical, intermediate, and non-classical monocytes from human whole blood using multi-color flow cytometry.

Materials:

  • Human whole blood collected in EDTA or heparin tubes.

  • Phosphate-Buffered Saline (PBS).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fluorochrome-conjugated monoclonal antibodies (see Table 1 for a recommended panel).

  • Flow cytometer.

Procedure:

  • Blood Collection and Preparation:

    • Collect whole blood into appropriate anticoagulant tubes.

    • For optimal results, process samples within 30 minutes of collection to minimize artifactual monocyte activation.[1]

    • Aliquot 100 µL of whole blood into a 5 mL polystyrene flow cytometry tube.

  • Antibody Staining:

    • Add the pre-titered fluorochrome-conjugated antibodies to the whole blood sample.

    • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer to each tube.

    • Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

  • Washing:

    • Resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

  • Cell Resuspension and Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., at least 100,000 total events).

Table 1: Recommended Antibody Panel for Human Monocyte Subset Analysis

MarkerFluorochromePurpose
CD45PerCPPan-leukocyte marker for initial gating of white blood cells.
CD14FITCPrimary marker for identifying monocytes and distinguishing subsets.
CD16PESecondary marker for delineating monocyte subsets.
HLA-DRAPCA pan-monocytic marker used to exclude other cell types like NK cells.
Viability Dyee.g., Zombie NIR™To exclude dead cells from the analysis.

Data Analysis and Gating Strategy

A representative gating strategy for identifying monocyte subsets is illustrated below.

Gating_Strategy Total_Cells Total Acquired Cells Singlets Singlets Total_Cells->Singlets FSC-A vs FSC-H Leukocytes CD45+ Leukocytes Singlets->Leukocytes SSC-A vs CD45 Monocytes_Gate Monocytes (FSC vs SSC) Leukocytes->Monocytes_Gate FSC-A vs SSC-A HLA_DR_Positive HLA-DR+ Cells Monocytes_Gate->HLA_DR_Positive SSC-A vs HLA-DR Monocyte_Subsets Monocyte Subsets (CD14 vs CD16) HLA_DR_Positive->Monocyte_Subsets Classical Classical (CD14++CD16-) Monocyte_Subsets->Classical Intermediate Intermediate (CD14++CD16+) Monocyte_Subsets->Intermediate Non_Classical Non-Classical (CD14+CD16++) Monocyte_Subsets->Non_Classical

Caption: Gating strategy for human monocyte subset analysis.

Signaling Pathways in Monocytes

Monocytes can be activated by various stimuli, leading to the initiation of intracellular signaling cascades that regulate their function. A well-studied example is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This pathway is crucial for the inflammatory response to bacterial infections.

Monocyte_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates MD2 MD-2 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes translocates to nucleus

Caption: Simplified TLR4 signaling pathway in monocytes.

Summary of Quantitative Data

The following table summarizes the typical distribution and key surface marker expression profiles of human monocyte subsets in healthy individuals. Note that these percentages can vary significantly in disease states.[1]

Table 2: Characteristics of Human Monocyte Subsets

Monocyte SubsetTypical Percentage of Total MonocytesCD14 ExpressionCD16 ExpressionKey Functions
Classical~85%High (++)Negative (-)Phagocytosis, inflammatory response.
Intermediate~5%High (++)Positive (+)Antigen presentation, inflammation.
Non-classical~10%Low (+)High (++)Endothelial patrolling, anti-viral responses.

Troubleshooting

IssuePossible CauseSolution
Poor separation of monocyte subsetsInappropriate antibody titration or compensation settings.Optimize antibody concentrations and compensation matrix.
High background stainingInadequate washing or non-specific antibody binding.Increase the number of wash steps; include an Fc block step.
Low cell viabilityDelayed sample processing or harsh vortexing.Process samples promptly; use gentle mixing techniques.
Contamination with other cell typesIncorrect gating strategy.Refine the gating strategy, potentially including additional markers to exclude neutrophils and lymphocytes.

For further details on monocyte biology and flow cytometry protocols, please refer to the cited literature.

References

U-104489: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Drug Discovery Researchers

Introduction

U-104489, also known as PNthis compound, is a high-potency, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the (alkylamino)piperidine bis(heteroaryl)piperazine (AAP-BHAP) chemical class. It specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), a critical component in the viral replication cycle. Its mechanism of action involves binding to an allosteric pocket on the RT, inducing a conformational change that inhibits the enzyme's DNA polymerase activity. This property makes this compound a valuable tool compound for researchers in the field of HIV drug discovery and virology. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in relevant assays.

Pharmacological Data

This compound exhibits potent inhibitory activity against wild-type HIV-1 and certain NNRTI-resistant strains. Its efficacy is quantified by various parameters, as summarized in the table below.

ParameterValueTarget/Cell LineReference
IC90 30 - 80 nMHIV-1 infected MT4 cells[1]
Ki 0.13 µMHIV-1 RT p66/p51 wild type (G190)
Ki 0.12 µMHIV-1 RT p66/p51 G190A mutant
Ki > 100 µMHIV-1 RT p66/p51 G190E mutant

Note: The Glycine to Glutamate substitution at residue 190 (G190E) of the reverse transcriptase is a key mutation conferring high-level resistance to this compound.

Signaling Pathway and Mechanism of Action

This compound inhibits the reverse transcription step of the HIV-1 life cycle. The following diagram illustrates the viral replication process and the specific point of action for this compound.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Replication Replication Integration->Replication Provirus Assembly Assembly Replication->Assembly Viral Proteins & RNA Budding Budding Assembly->Budding New Virion Mature Virion Mature Virion Budding->Mature Virion HIV Virion HIV Virion HIV Virion->Viral Entry U104489 U104489 U104489->Reverse Transcription

Caption: HIV-1 life cycle and the inhibitory action of this compound on reverse transcription.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound.

HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol determines the inhibitory effect of this compound on HIV-1 replication in a cell-based assay by quantifying the production of the viral p24 capsid protein.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • This compound stock solution (in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Workflow Diagram:

p24_Assay_Workflow Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound End End Seed MT-4 cells in 96-well plate Seed MT-4 cells in 96-well plate Prepare serial dilutions of this compound->Seed MT-4 cells in 96-well plate Add this compound dilutions to wells Add this compound dilutions to wells Seed MT-4 cells in 96-well plate->Add this compound dilutions to wells Infect cells with HIV-1 Infect cells with HIV-1 Add this compound dilutions to wells->Infect cells with HIV-1 Incubate for 3-5 days Incubate for 3-5 days Infect cells with HIV-1->Incubate for 3-5 days Collect supernatant Collect supernatant Incubate for 3-5 days->Collect supernatant Perform p24 ELISA Perform p24 ELISA Collect supernatant->Perform p24 ELISA Read absorbance and calculate IC50 Read absorbance and calculate IC50 Perform p24 ELISA->Read absorbance and calculate IC50 Read absorbance and calculate IC50->End

Caption: Workflow for the HIV-1 p24 antigen replication assay.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.

  • Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in a volume of 50 µL of complete medium.

  • Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and cells with the highest concentration of DMSO (vehicle control).

  • Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.05. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of p24 in each well by comparing the absorbance to a standard curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51)

  • This compound stock solution (in DMSO)

  • Reverse Transcriptase Assay Kit (non-radioactive, e.g., ELISA-based)

  • Microplate reader

Workflow Diagram:

RT_Assay_Workflow Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound End End Add this compound and HIV-1 RT to wells Add this compound and HIV-1 RT to wells Prepare serial dilutions of this compound->Add this compound and HIV-1 RT to wells Initiate reaction with substrate mix Initiate reaction with substrate mix Add this compound and HIV-1 RT to wells->Initiate reaction with substrate mix Incubate at 37°C Incubate at 37°C Initiate reaction with substrate mix->Incubate at 37°C Stop reaction and detect product Stop reaction and detect product Incubate at 37°C->Stop reaction and detect product Read absorbance and calculate IC50 Read absorbance and calculate IC50 Stop reaction and detect product->Read absorbance and calculate IC50 Read absorbance and calculate IC50->End

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer provided with the kit.

  • Reaction Setup: In a 96-well microplate, add the diluted this compound, a fixed amount of recombinant HIV-1 RT, and the reaction buffer. Include wells with no inhibitor (enzyme control) and no enzyme (background control).

  • Reaction Initiation: Initiate the reverse transcriptase reaction by adding the substrate mix (containing template, primer, and dNTPs, including a labeled dNTP) to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 1-2 hours).

  • Detection: Stop the reaction and detect the amount of incorporated labeled nucleotide according to the kit's instructions. This usually involves capturing the newly synthesized DNA and detecting the label via a colorimetric or chemiluminescent reaction.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control. Determine the IC50 value as described in the p24 assay protocol.

Conclusion

This compound is a potent and specific inhibitor of HIV-1 reverse transcriptase, making it an excellent tool compound for studying the mechanisms of HIV-1 replication and for the primary screening and characterization of new antiretroviral agents. The provided protocols offer standardized methods for assessing its activity and can be adapted for high-throughput screening campaigns. Researchers should be mindful of the potential for resistance development, particularly the G190E mutation, when interpreting results and designing experiments.

References

Application Notes and Protocols: Synthesis and Purification of PNU-104489

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure:

Chemical structure of PNU-104489

Figure 1: Chemical structure of PNthis compound.

Retrosynthetic Analysis

A logical approach to the synthesis of PNthis compound involves the formation of an amide bond between two key intermediates: 5-(methanesulfonamido)-1H-indole-2-carboxylic acid and N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine . The synthesis of these precursors is described below.

Retrosynthesis PNU_104489 PNthis compound Amide_Bond Amide Bond Formation PNU_104489->Amide_Bond Indole_Acid 5-(methanesulfonamido)-1H-indole-2-carboxylic acid Amide_Bond->Indole_Acid Piperidine_Amine N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine Amide_Bond->Piperidine_Amine

Caption: Retrosynthetic analysis of PNthis compound.

Experimental Protocols

Part 1: Synthesis of 5-(methanesulfonamido)-1H-indole-2-carboxylic acid

The synthesis of 5-substituted indole derivatives can be achieved through various methods, including the Japp-Klingemann reaction, which avoids the direct use of hydrazine[2].

Protocol:

  • Diazotization: A suitable aniline precursor with a methanesulfonamide group at the para position is diazotized using sodium nitrite in an acidic medium (e.g., concentrated HCl and water) at low temperatures (-2 to 0 °C)[2].

  • Japp-Klingemann Reaction: The resulting diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, in the presence of a base (e.g., sodium acetate) to form a hydrazone[2].

  • Fischer Indole Synthesis: The purified hydrazone undergoes a Fischer-type cyclization in the presence of an acid catalyst (e.g., gaseous HCl in acetic acid) to yield the corresponding indole-2-carboxylate ester[2].

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the desired 5-(methanesulfonamido)-1H-indole-2-carboxylic acid[2].

Quantitative Data for a related 5-substituted indole synthesis:

StepReactantsReagentsConditionsYieldReference
Hydrazone Formationp-toluidine derivative, Ethyl 2-methylacetoacetateNaNO2, HCl, NaOAc0-5 °C-[2]
Fischer IndolizationHydrazone intermediateAcetic acid, gaseous HClRoom Temperature-[2]
HydrolysisIndole-2-carboxylate esterNaOH, then HCl--[2]
Part 2: Synthesis of N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine

The synthesis of this complex substituted piperidine can be approached through a multi-step process involving the construction of the substituted pyridine ring followed by its attachment to the piperidine moiety.

Protocol:

  • Synthesis of the Pyridine Core: A suitably substituted pyridine, such as 2-chloro-3-nitropyridine, can serve as the starting material.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a tert-butylamine group.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2/Pd/C) or a reducing agent like iron in acetic acid.

  • Introduction of the Ethylamino Piperidine Moiety: The resulting diamine can be reacted with a protected 4-piperidone derivative, followed by reductive amination with an ethyl group source (e.g., acetaldehyde and a reducing agent like sodium triacetoxyborohydride).

  • Deprotection: The protecting group on the piperidine nitrogen is then removed to yield the final amine.

Quantitative Data for related substituted piperidine syntheses:

StepDescriptionReagentsConditionsYieldReference
Reductive AlkylationSecondary amine, AcetaldehydeNaBH(OAc)3--[3]
Nucleophilic SubstitutionMesylate, Benzylamine--60%[3]
Part 3: Coupling of Precursors to Synthesize PNthis compound

The final step in the proposed synthesis is the coupling of the indole carboxylic acid and the piperidine amine via an amide bond formation.

SynthesisWorkflow Indole_Acid 5-(methanesulfonamido)-1H- indole-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Indole_Acid->Coupling Piperidine_Amine N-ethyl-N-[3-[(1,1-dimethylethyl)amino]- 2-pyridinyl]amino]piperidine Piperidine_Amine->Coupling PNU_104489 PNthis compound Coupling->PNU_104489

Caption: Proposed final coupling step for PNthis compound synthesis.

Protocol:

  • Activation of the Carboxylic Acid: The 5-(methanesulfonamido)-1H-indole-2-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added, and the mixture is stirred for a short period to form the activated ester.

  • Amine Addition: A solution of N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine in the same solvent is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

Purification Methods

The crude PNthis compound obtained after the final coupling step will likely contain unreacted starting materials, coupling agent byproducts, and other impurities. A multi-step purification process is recommended.

1. Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice for the initial purification of organic compounds of this nature.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically employed. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

2. Recrystallization:

  • If the product obtained from chromatography is a solid, recrystallization can be an effective method for further purification.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for benzamide-type compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure. Lyophilization may be necessary if water is present in the final fractions.

Purity Analysis:

The purity of the final product should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

This comprehensive guide provides a robust framework for the synthesis and purification of PNthis compound, enabling researchers to produce this compound for further investigation.

References

Application Notes and Protocols for TAM-X: A Novel Modulator of Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, metastasis, and response to therapies.[1][2][3][4] TAMs are broadly categorized into two main phenotypes: the anti-tumoral M1-like macrophages and the pro-tumoral M2-like macrophages.[4][5][6] In many solid tumors, a high density of M2-like TAMs is associated with poor prognosis.[1] These M2-polarized macrophages contribute to cancer progression by promoting angiogenesis, suppressing adaptive immunity, and enhancing tumor cell invasion and migration.[1][2][3]

TAM-X is a novel small molecule inhibitor designed to modulate the function of TAMs within the TME. Specifically, TAM-X is hypothesized to reprogram pro-tumoral M2-like macrophages towards an anti-tumoral M1-like phenotype. These application notes provide an overview of TAM-X, its proposed mechanism of action, and detailed protocols for its use in in vitro and in vivo models to study its effects on TAMs.

Mechanism of Action

TAM-X is believed to exert its effects by targeting key signaling pathways involved in macrophage polarization. The proposed mechanism involves the inhibition of signaling nodes that are critical for maintaining the M2 phenotype, while simultaneously promoting pathways that drive M1 polarization. This dual action is intended to shift the balance of TAMs within the tumor from a pro-tumoral to an anti-tumoral state, thereby creating a more favorable environment for tumor rejection.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of TAM-X from representative studies.

Table 1: In Vitro Activity of TAM-X on Macrophage Polarization

Cell LineTreatmentConcentration (nM)M1 Marker (iNOS) Expression (Fold Change)M2 Marker (Arg1) Expression (Fold Change)
Murine Bone Marrow-Derived Macrophages (BMDMs)IL-4 (M2 polarization)-1.015.2
Murine Bone Marrow-Derived Macrophages (BMDMs)IL-4 + TAM-X105.37.8
Murine Bone Marrow-Derived Macrophages (BMDMs)IL-4 + TAM-X5012.12.1
Murine Bone Marrow-Derived Macrophages (BMDMs)IL-4 + TAM-X10025.60.8
Human Monocyte-Derived Macrophages (MDMs)IL-4 (M2 polarization)-1.020.5
Human Monocyte-Derived Macrophages (MDMs)IL-4 + TAM-X104.810.3
Human Monocyte-Derived Macrophages (MDMs)IL-4 + TAM-X5010.53.4
Human Monocyte-Derived Macrophages (MDMs)IL-4 + TAM-X10022.11.2

Table 2: In Vivo Efficacy of TAM-X in a Syngeneic Mouse Tumor Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21M1 TAMs (% of CD45+ cells)M2 TAMs (% of CD45+ cells)
Vehicle Control-1500 ± 1505.2 ± 1.125.8 ± 3.4
TAM-X10950 ± 12015.6 ± 2.515.1 ± 2.8
TAM-X25500 ± 9028.3 ± 3.18.7 ± 1.9
Anti-PD-110800 ± 11010.1 ± 1.820.5 ± 3.1
TAM-X + Anti-PD-125 + 10200 ± 5035.7 ± 4.25.3 ± 1.2

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the ability of TAM-X to repolarize M2-like macrophages to an M1-like phenotype in vitro.

Materials:

  • Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)

  • Macrophage colony-stimulating factor (M-CSF)

  • Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 control

  • TAM-X (dissolved in DMSO)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • RNA extraction kit

  • qRT-PCR reagents and primers for M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, CD206) markers

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers

Protocol:

  • Macrophage Differentiation:

    • For murine BMDMs: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days.

    • For human MDMs: Isolate monocytes from PBMCs and culture with M-CSF (50 ng/mL) for 7 days.

  • M2 Polarization:

    • On day 7, replace the medium with fresh medium containing IL-4 (20 ng/mL) to induce M2 polarization.

  • TAM-X Treatment:

    • Concurrently with IL-4 stimulation, treat the cells with varying concentrations of TAM-X (e.g., 10, 50, 100 nM) or vehicle control (DMSO).

    • Include positive control groups: M0 (medium only), M1 (LPS + IFN-γ), and M2 (IL-4 only).

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Analysis:

    • qRT-PCR: Harvest cells, extract RNA, and perform qRT-PCR to analyze the expression of M1 and M2 marker genes.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy and immune-modulating effects of TAM-X in a preclinical tumor model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

  • TAM-X formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell profiling (e.g., CD45, CD11b, F4/80, CD86, CD206, CD3, CD4, CD8)

Protocol:

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth daily.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

  • Treatment Administration:

    • Administer TAM-X, vehicle control, and any combination treatments (e.g., checkpoint inhibitors) according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement:

    • Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach the ethical endpoint), euthanize the mice.

    • Excise tumors for analysis.

    • Flow Cytometry: Prepare single-cell suspensions from tumors and analyze the immune cell populations, paying close attention to the ratio of M1 to M2 TAMs.

    • Immunohistochemistry (IHC): Fix and embed tumor tissue for IHC staining of M1 and M2 markers.

Visualizations

TAM_Signaling_Pathway Proposed Mechanism of TAM-X on TAM Polarization cluster_M2 M2 Pro-Tumoral Pathway cluster_M1 M1 Anti-Tumoral Pathway IL-4R IL-4R STAT6 STAT6 IL-4R->STAT6 M2 Genes Arg1, CD206, etc. STAT6->M2 Genes Tumor Progression Tumor Progression M2 Genes->Tumor Progression TLR4 TLR4 NF-kB NF-kB TLR4->NF-kB M1 Genes iNOS, TNFα, etc. NF-kB->M1 Genes Tumor Regression Tumor Regression M1 Genes->Tumor Regression TAM-X TAM-X TAM-X->STAT6 Inhibition TAM-X->NF-kB Activation

Caption: Proposed mechanism of TAM-X action on TAM signaling pathways.

Experimental_Workflow In Vivo Study Workflow Using TAM-X cluster_Analysis Endpoint Analysis Tumor_Cell_Implantation 1. Syngeneic Tumor Cell Implantation Tumor_Growth 2. Monitor Tumor Growth Tumor_Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer TAM-X and Controls Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 6. Study Endpoint Monitoring->Endpoint Analysis 7. Tumor and Spleen Analysis Endpoint->Analysis Flow_Cytometry Flow Cytometry (M1/M2 TAMs, T-cells) Analysis->Flow_Cytometry IHC Immunohistochemistry (Marker Staining) Analysis->IHC

Caption: Workflow for in vivo evaluation of TAM-X efficacy.

References

PNU-104489 in Models of Multiple Sclerosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and public databases did not yield any specific information regarding the application of PNU-104489 in the context of multiple sclerosis (MS) or its experimental models, such as experimental autoimmune encephalomyelitis (EAE). Therefore, the following application notes and protocols are provided as a generalized framework for evaluating a novel therapeutic agent in preclinical MS models, based on established methodologies in the field. These should be adapted and tailored once specific data on PNthis compound's mechanism of action, pharmacokinetics, and pharmacodynamics become available.

Introduction to Preclinical Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis.[1][2][3] It is an inflammatory demyelinating disease of the central nervous system (CNS) that shares key pathological features with MS, including inflammation, demyelination, axonal loss, and gliosis.[1] EAE can be induced in susceptible animal strains by immunization with CNS-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG), myelin basic protein (MBP), or proteolipid protein (PLP), emulsified in Complete Freund's Adjuvant (CFA).[1][4] The resulting immune response, primarily driven by T helper 1 (Th1) and Th17 cells, leads to the infiltration of immune cells into the CNS, causing the characteristic pathology.[1][5][6]

Hypothetical Application of PNthis compound in EAE

For the purpose of these notes, we will hypothesize that PNthis compound is a novel immunomodulatory agent. Its efficacy would be assessed by its ability to prevent or treat EAE, as measured by a reduction in clinical signs, CNS inflammation, and demyelination.

Experimental Design and Protocols

A standard approach to evaluate a compound like PNthis compound in EAE would involve both prophylactic (preventive) and therapeutic (treatment) study designs.

1. Prophylactic Treatment Protocol:

This protocol aims to assess the ability of PNthis compound to prevent or delay the onset of EAE.

  • Animal Model: C57BL/6 mice (female, 8-10 weeks old) are a commonly used strain for inducing chronic progressive EAE with MOG35-55 peptide.[7]

  • EAE Induction:

    • On day 0, mice are immunized subcutaneously with an emulsion containing 100-200 µg of MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.

    • On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin (200-300 ng).

  • Treatment:

    • PNthis compound would be administered daily, starting from day 0 (the day of immunization) until the end of the experiment (typically 21-28 days post-immunization).

    • The route of administration (e.g., oral, intraperitoneal, subcutaneous) and dosage would need to be determined based on the compound's properties. A dose-response study is recommended.

  • Clinical Scoring:

    • Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Outcome Measures:

    • Primary: Mean clinical score, disease incidence, and day of onset.

    • Secondary (at study termination): Histological analysis of the spinal cord for inflammation and demyelination, and immunological analysis of spleen and lymph node cells.

2. Therapeutic Treatment Protocol:

This protocol evaluates the ability of PNthis compound to reverse or ameliorate existing EAE symptoms.

  • Animal Model and EAE Induction: Same as the prophylactic protocol.

  • Treatment:

    • PNthis compound administration begins after the onset of clinical signs (e.g., when mice reach a clinical score of 1 or 2).

    • Treatment continues for a defined period (e.g., 14-21 days).

  • Clinical Scoring: Daily monitoring and scoring as described above.

  • Outcome Measures:

    • Primary: Reduction in mean clinical score compared to a vehicle-treated control group.

    • Secondary: As in the prophylactic study.

Immunological and Histological Analyses

At the end of the in-life phase, tissues are collected for further analysis to understand the mechanism of action of PNthis compound.

1. Histopathology:

  • Protocol:

    • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Dissect the spinal cord and brain.

    • Process tissues for paraffin embedding.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

  • Data Presentation: The extent of inflammatory cell infiltration and demyelination can be quantified using a scoring system.

Histological Parameter Scoring System (Example)
Inflammation (H&E) 0 = No infiltration; 1 = Perivascular cuffs; 2 = Mild parenchymal infiltration; 3 = Moderate parenchymal infiltration; 4 = Severe parenchymal infiltration
Demyelination (LFB) 0 = No demyelination; 1 = Mild demyelination; 2 = Moderate demyelination; 3 = Severe demyelination

2. Flow Cytometry:

  • Protocol:

    • Isolate mononuclear cells from the spleen, lymph nodes, and CNS.

    • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, F4/80) and intracellular cytokines (e.g., IFN-γ, IL-17, TNF-α).

    • Acquire data on a flow cytometer and analyze the frequency and number of different immune cell populations.

  • Data Presentation:

Immune Cell Population Control Group (% of CD45+ cells) PNthis compound Treated Group (% of CD45+ cells) P-value
CD4+ T cells
Th1 (CD4+IFN-γ+)
Th17 (CD4+IL-17+)
B cells (B220+)
Macrophages (F4/80+)

3. Cytokine Analysis (ELISA or Multiplex Assay):

  • Protocol:

    • Culture splenocytes or lymph node cells in the presence of MOG35-55 peptide.

    • Collect supernatants after 48-72 hours.

    • Measure the concentration of key cytokines (e.g., IFN-γ, IL-17, IL-10, TNF-α) using ELISA or a multiplex bead-based assay.

  • Data Presentation:

Cytokine Control Group (pg/mL) PNthis compound Treated Group (pg/mL) P-value
IFN-γ
IL-17
IL-10
TNF-α

Visualizations

Hypothetical Signaling Pathway for an Immunomodulatory Agent in EAE

This diagram illustrates a potential mechanism by which a therapeutic agent could modulate the immune response in EAE.

EAE_Pathway cluster_Periphery Periphery cluster_CNS Central Nervous System (CNS) APC Antigen Presenting Cell (APC) NaiveT Naive T Cell APC->NaiveT MOG peptide Th1 Th1 Cell NaiveT->Th1 IL-12 Th17 Th17 Cell NaiveT->Th17 IL-6, IL-23 Treg Regulatory T Cell (Treg) NaiveT->Treg TGF-β, IL-2 Myelin Myelin Sheath Microglia Activated Microglia Th1->Microglia IFN-γ Th17->Microglia IL-17 Treg->Th1 Suppression Treg->Th17 Suppression PNU_104489 PNthis compound PNU_104489->APC Modulates Co-stimulation? PNU_104489->NaiveT Inhibits Differentiation? Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Mediators

Caption: Hypothetical mechanism of PNthis compound in EAE.

Experimental Workflow for Evaluating PNthis compound in EAE

This diagram outlines the key steps in a preclinical study of a novel compound for MS.

EAE_Workflow start Start induction EAE Induction (MOG35-55 in CFA) start->induction treatment Treatment Initiation (Prophylactic or Therapeutic) induction->treatment scoring Daily Clinical Scoring treatment->scoring termination Study Termination (Day 21-28) scoring->termination histology Histological Analysis (H&E, LFB) termination->histology immunology Immunological Analysis (Flow Cytometry, ELISA) termination->immunology data_analysis Data Analysis histology->data_analysis immunology->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation in EAE.

Conclusion

The provided notes and protocols offer a comprehensive, albeit generalized, guide for the preclinical evaluation of a novel compound, hypothetically PNthis compound, in the EAE model of multiple sclerosis. Successful application of these methodologies will depend on obtaining specific data regarding the compound's characteristics to inform dose selection, administration route, and the specific immunological parameters to be investigated. Further research is required to determine if PNthis compound has any relevance to the treatment of multiple sclerosis.

References

U-104489: Application Notes for HIV-1 Research, Not Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound U-104489 for its potential in neuropathic pain research have revealed that this compound is not associated with neuropathic pain studies. Instead, scientific and commercial sources identify this compound, also known as PNthis compound, as a potent inhibitor of the HIV-1 virus.

Compound Identification and Mechanism of Action

This compound is chemically identified as N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide, with the CAS Registry Number 177577-60-5. Research data indicates that this compound functions as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2]

The compound's inhibitory activity against different forms of the HIV-1 RT p66/p51 enzyme is summarized in the table below:

Target EnzymeKᵢ (μM)
HIV-1 RT p66/p51 wild type (G190)0.13
HIV-1 RT p66/p51 G190A mutant0.12
HIV-1 RT p66/p51 G190E mutant> 100

Data sourced from MedchemExpress.[1][2]

This specificity suggests that this compound is a targeted antiviral agent. The lack of significant inhibition against the G190E mutant provides insight into its binding and mechanism of action at the molecular level.

Signaling Pathway in HIV-1 Inhibition

The mechanism of action of this compound is centered on the disruption of the HIV-1 life cycle by targeting the reverse transcriptase enzyme. This enzyme is critical for the conversion of viral RNA into DNA, a necessary step for the integration of the viral genome into the host cell's DNA.

HIV_Inhibition cluster_inhibition Mechanism of this compound HIV_Virus HIV-1 Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Leads to Replication Viral Replication Integration->Replication Allows for Reverse_Transcriptase->Viral_DNA Synthesizes U104489 This compound U104489->Reverse_Transcriptase Inhibits

Mechanism of HIV-1 RT inhibition by this compound.

Lack of Evidence for Use in Neuropathic Pain

A thorough review of scientific literature and chemical databases reveals no studies or data supporting the investigation of this compound for neuropathic pain. Neuropathic pain is a complex condition arising from damage or disease affecting the somatosensory nervous system.[3][4] Therapeutic strategies for neuropathic pain typically target ion channels, neurotransmitter systems, or inflammatory pathways, which are mechanistically distinct from the antiviral action of this compound.

Hypothetical Application Notes for a Neuropathic Pain Compound

While this compound is not a candidate for neuropathic pain research, the following sections provide a general framework for the type of application notes and protocols that would be developed for a hypothetical compound, "NP-123," intended for this purpose.

Hypothetical Application Notes: NP-123 for Neuropathic Pain Research

Introduction

NP-123 is a novel, selective antagonist of the "Pain Receptor X" (PRX), a key receptor implicated in the sensitization of nociceptive pathways following nerve injury. These notes provide an overview of NP-123 and protocols for its use in preclinical models of neuropathic pain.

Mechanism of Action

NP-123 is hypothesized to reduce neuronal hyperexcitability and allodynia by blocking the downstream signaling cascade initiated by the binding of pro-inflammatory mediators to PRX on primary sensory neurons.

Neuropathic_Pain_Pathway Nerve_Injury Nerve Injury Pro_Inflammatory_Mediators Pro-inflammatory Mediators Nerve_Injury->Pro_Inflammatory_Mediators Induces release of PRX Pain Receptor X (PRX) Pro_Inflammatory_Mediators->PRX Activate Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) PRX->Signaling_Cascade Initiates Neuronal_Hyperexcitability Neuronal Hyperexcitability Signaling_Cascade->Neuronal_Hyperexcitability Leads to Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuronal_Hyperexcitability->Neuropathic_Pain Results in NP123 NP-123 NP123->PRX Antagonizes

Hypothesized mechanism of action for NP-123 in neuropathic pain.
Experimental Protocols

1. In Vitro: Calcium Imaging in Primary Sensory Neurons

  • Objective: To assess the inhibitory effect of NP-123 on PRX agonist-induced calcium influx in cultured dorsal root ganglion (DRG) neurons.

  • Methodology:

    • Isolate and culture DRG neurons from neonatal rats.

    • Load cultured neurons with a calcium indicator dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Pre-incubate cells with varying concentrations of NP-123 (e.g., 1 nM - 10 µM).

    • Stimulate the cells with a known PRX agonist.

    • Measure the change in intracellular calcium concentration using fluorescence microscopy.

    • Calculate the IC₅₀ of NP-123.

2. In Vivo: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the efficacy of NP-123 in reducing mechanical allodynia in a rodent model of neuropathic pain.

  • Workflow:

CCI_Workflow Day_Neg7 Day -7: Acclimatization Day_0 Day 0: CCI Surgery Day_Neg7->Day_0 Day_7 Day 7: Baseline Pain Assessment Day_0->Day_7 Day_8_21 Days 8-21: NP-123 or Vehicle Administration Day_7->Day_8_21 Pain_Assessment Pain Assessment (von Frey test) (e.g., Days 10, 14, 21) Day_8_21->Pain_Assessment

Experimental workflow for the CCI model.
  • Methodology:

    • Perform CCI surgery on the sciatic nerve of adult rats.

    • Allow 7 days for the development of neuropathic pain behaviors.

    • Assess baseline mechanical allodynia using von Frey filaments.

    • Administer NP-123 or vehicle daily (e.g., intraperitoneal injection) for 14 days.

    • Measure paw withdrawal thresholds at multiple time points post-treatment.

    • Analyze data to determine the effect of NP-123 on pain thresholds compared to the vehicle control group.

Data Presentation

Table 1: In Vivo Efficacy of NP-123 in the CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - Day 14% Reversal of Allodynia
ShamN/A15.2 ± 1.1N/A
CCI + VehicleN/A3.5 ± 0.50%
CCI + NP-12316.8 ± 0.828%
CCI + NP-1231011.5 ± 1.069%
CCI + NP-1233014.1 ± 1.291%

Data are presented as mean ± SEM. % Reversal of allodynia is calculated relative to sham and vehicle-treated CCI groups.

Conclusion

The compound this compound is an HIV-1 inhibitor and is not a relevant tool for the investigation of neuropathic pain. The provided hypothetical framework for "NP-123" illustrates the standard methodologies and data presentation required for the preclinical assessment of a novel compound in the field of neuropathic pain research. Researchers are advised to ensure the correct identification and validated mechanism of action for any compound before commencing studies.

References

PNU-104489 application in atherosclerosis research

Author: BenchChem Technical Support Team. Date: November 2025

Application of PNU-104489 in Atherosclerosis Research: Information Not Available

Following a comprehensive search of publicly available scientific literature and databases, there is no information to suggest that the compound PNthis compound has been investigated for its application in atherosclerosis research.

Searches for "PNthis compound" in conjunction with terms such as "atherosclerosis," "cardiovascular disease," "lipid metabolism," and "inflammation" did not yield any relevant studies, experimental protocols, or quantitative data. Furthermore, inquiries into alternative names or therapeutic classes for PNthis compound that might link it to cardiovascular research were unsuccessful.

The available research primarily identifies compounds with the "PNU" designation, such as PNU-159682 and PNU-159548, as potent anti-tumor agents. Their mechanism of action is reported to involve DNA intercalation and alkylation, processes primarily relevant to cancer chemotherapy rather than the pathophysiology of atherosclerosis.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for PNthis compound in the context of atherosclerosis research. This information does not appear to exist in the current body of scientific literature.

Researchers, scientists, and drug development professionals interested in novel therapeutic agents for atherosclerosis should consult literature focused on established or emerging compounds within the fields of lipid-lowering therapies, anti-inflammatory agents, and other relevant pathways implicated in the development and progression of atherosclerotic plaques.

Troubleshooting & Optimization

U-104489 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: U-104489

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility and stability challenges associated with this compound. Given that specific data for this compound is not publicly available, this guide focuses on established strategies for handling compounds with potential solubility and stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my desired aqueous buffer. What are the initial steps to address this?

A1: Poor solubility in aqueous solutions is a common challenge, especially for non-polar, hydrophobic compounds.[1] The first step is a visual confirmation of undissolved material in your mixture.[1] Here are some initial strategies to consider:

  • Solvent System Optimization: The principle of "like dissolves like" is a fundamental starting point.[1] If your compound is non-polar, a purely aqueous solvent may be unsuitable.

  • Co-solvents: Introducing a water-miscible organic co-solvent can significantly enhance solubility by reducing the overall polarity of the solvent system.[1][2] Common co-solvents include DMSO, DMF, ethanol, and PEG 400.[1][3]

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can dramatically improve solubility.[2][4] Experimenting with acidic or basic buffers may be beneficial.

Q2: How can I systematically screen for an effective co-solvent for this compound?

A2: A systematic co-solvent screen can help identify the optimal solvent system with the minimum required organic solvent. This is crucial to avoid potential toxicity or off-target effects in biological assays. A general protocol is outlined below.

Q3: I've managed to dissolve this compound, but the results from my experiments are inconsistent. Could stability be an issue?

A3: Yes, inconsistent results are a classic sign of compound instability. Degradation of the compound over the course of an experiment can lead to erroneous structure-activity relationships (SAR).[5] Stability issues can arise from several factors:

  • Hydrolysis: The compound may react with water, especially at non-neutral pH.[6]

  • Oxidation: Sensitivity to atmospheric oxygen can lead to degradation.[6][7]

  • Photostability: Exposure to light, particularly UV light, can cause photolysis.[6]

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation reactions.[6]

Q4: What are the best practices for preparing and storing stock solutions of this compound to maximize stability?

A4: Proper preparation and storage are critical for ensuring the integrity of your compound.

  • Inert Atmosphere: For oxygen-sensitive compounds, dissolve the compound in an organic solvent that has been purged with an inert gas like nitrogen or argon.[8]

  • Low Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down chemical degradation.[9]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.[6]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Troubleshooting Guides

Guide 1: Improving Solubility of this compound

This guide provides a systematic approach to enhancing the solubility of this compound for in vitro and in vivo studies.

Table 1: Example Co-Solvent Solubility Screen for this compound

Co-SolventConcentration (v/v)This compound Solubility (mg/mL)Observations
None (Aqueous Buffer)0%< 0.1Insoluble, suspension observed.
DMSO5%0.5Partially dissolved.
DMSO10%2.0Fully dissolved.
Ethanol10%0.8Partially dissolved.
PEG 40020%1.5Fully dissolved.

Experimental Protocol: Co-Solvent Solubility Screening [1]

  • Preparation: Dispense a known amount (e.g., 1 mg) of this compound into several vials.

  • Initial Test: Add your primary aqueous buffer (e.g., 1 mL of PBS) to one vial to confirm insolubility.

  • Co-Solvent Addition: Prepare stock solutions of various co-solvents (e.g., 100% DMSO, 100% Ethanol).

  • Titration: To the vials containing this compound, add the co-solvent in small increments (e.g., 10 µL), vortexing after each addition, until the compound fully dissolves.

  • Calculation: Record the minimum volume of co-solvent required for complete dissolution and calculate the final concentration.

  • Selection: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent.

Workflow for Solubility Enhancement

start Start: Poorly Soluble this compound solvent Optimize Solvent System start->solvent ph Adjust pH solvent->ph If aqueous buffer is required cosolvent Add Co-solvent ph->cosolvent If pH adjustment is insufficient particle Reduce Particle Size cosolvent->particle For further enhancement end End: Soluble this compound Solution cosolvent->end complexation Use Cyclodextrin Complexation particle->complexation Alternative approach complexation->end

Caption: Workflow for improving the solubility of this compound.

Guide 2: Assessing and Improving the Stability of this compound

This guide outlines methods to identify and mitigate stability issues with this compound.

Table 2: Example Stability Assessment of this compound in Solution

ConditionIncubation Time (hours)This compound Remaining (%)Degradation Products Detected (LC-MS)
Room Temp, Ambient Light285%Yes
Room Temp, Dark298%No
4°C, Dark2499%No
37°C, Dark2470%Yes

Experimental Protocol: Solution Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., 10% DMSO in PBS) at a known concentration.

  • Incubation Conditions: Aliquot the stock solution into separate vials and expose them to a matrix of conditions (e.g., different temperatures, light exposures).

  • Time Points: At designated time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples immediately using a suitable analytical method like LC-MS to determine the concentration of the parent compound (this compound) and identify any degradation products.[5]

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the degradation rate.

Troubleshooting Logic for Compound Instability

start Inconsistent Experimental Results check_stability Suspect Compound Instability start->check_stability hydrolysis Test pH Sensitivity check_stability->hydrolysis oxidation Test Air/Oxygen Sensitivity check_stability->oxidation photolysis Test Light Sensitivity check_stability->photolysis temp Test Temperature Sensitivity check_stability->temp add_buffer Add Buffers hydrolysis->add_buffer inert_gas Use Inert Gas Purge oxidation->inert_gas amber_vial Use Amber Vials photolysis->amber_vial low_temp Store at Low Temperature temp->low_temp

Caption: Troubleshooting flowchart for this compound instability.

Signaling Pathway Considerations

While the specific signaling pathway of this compound is unknown, when working with any bioactive small molecule, it is crucial to consider how the chosen solubilization and stabilization methods might affect the biological system under investigation.

Diagram of Potential Experimental Interferences

U104489 This compound Target Biological Target U104489->Target Pathway Signaling Pathway Target->Pathway DMSO DMSO (Co-solvent) DMSO->Pathway Off-target effects Cyclodextrin Cyclodextrin Cyclodextrin->Target Steric hindrance Outcome Experimental Outcome Pathway->Outcome

Caption: Potential interferences of excipients in biological assays.

This diagram illustrates that while excipients like DMSO or cyclodextrins are necessary for solubilization, they can potentially have off-target effects on the signaling pathway or interfere with the interaction between this compound and its biological target. It is essential to include appropriate vehicle controls in all experiments to account for these potential confounding factors.

References

Technical Support Center: Optimizing In Vivo Studies for PNU-Designated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "PNU-104489" did not yield specific results for this compound. The following guide is based on publicly available data for other PNU-designated compounds with similar research applications. This information is intended to serve as a reference for researchers and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of PNU-designated compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with a novel PNU compound?

A1: Determining a starting dose requires a thorough review of available preclinical data. For instance, studies on PNU-159548 in patients with advanced solid tumors initiated dosing at 1.0 mg/m² and escalated up to 16 mg/m².[1] For PNU-96391, a dopamine D2 receptor antagonist, single oral doses in healthy volunteers ranged from 1 to 200 mg.[2] The selection of a starting dose should be based on the compound's potency, mechanism of action, and any existing toxicology data. It is crucial to begin with a low, sub-therapeutic dose and escalate cautiously.

Q2: How should I determine the optimal route of administration?

A2: The route of administration depends on the compound's physicochemical properties and the experimental model. PNU-159548 was administered intravenously (i.v.) in clinical trials.[1][3] PNU-96391, on the other hand, was designed for oral administration.[2] The choice between oral, intravenous, intraperitoneal, or other routes should be guided by the compound's formulation, bioavailability, and the desired pharmacokinetic profile.

Q3: What are the common dose-limiting toxicities observed with PNU compounds?

A3: Dose-limiting toxicities (DLTs) can vary between compounds. For PNU-159548, the primary DLT was thrombocytopenia (a decrease in platelet count).[1][4] In studies with PNU-96391, dose escalation was halted at 200 mg due to severe nausea, dizziness, lightheadedness, and tachycardia.[2] Careful monitoring of relevant biomarkers and clinical signs is essential during dose-escalation studies.

Q4: What pharmacokinetic parameters should be monitored?

A4: Key pharmacokinetic parameters to monitor include maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and the area under the concentration-time curve (AUC). For PNU-96391, the half-life was short (2 to 6 hours), and its main metabolite, PNU-100014, had a slightly longer half-life (4 to 10 hours).[2] The pharmacokinetics of PNU-159548 and its metabolite were found to be linear over the studied dose range.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations - Inconsistent administration technique- Issues with formulation solubility or stability- Individual differences in animal metabolism- Ensure consistent and accurate dosing procedures.- Verify the stability and solubility of the dosing formulation.- Increase the number of animals per group to account for biological variability.
Unexpected toxicity at low doses - Hypersensitivity of the chosen animal model- Off-target effects of the compound- Errors in dose calculation or preparation- Consider using a different, less sensitive animal strain or species.- Conduct in vitro screening to identify potential off-target interactions.- Double-check all dose calculations and the concentration of the dosing solution.
Lack of efficacy at high doses - Poor bioavailability via the chosen route of administration- Rapid metabolism and clearance of the compound- The compound is not engaging the intended target in vivo- Investigate alternative routes of administration or formulation strategies to improve bioavailability.- Analyze plasma and tissue samples to determine the concentration of the parent compound and its metabolites.- Perform target engagement studies (e.g., receptor occupancy assays) to confirm the compound is reaching its intended target.

Quantitative Data Summary

Table 1: Summary of Dosing Information for PNU-159548 in Clinical Trials

Parameter Value Reference
Dose Range 1.0 - 16 mg/m²[1]
Route of Administration Intravenous (i.v.)[1]
Dosing Schedule Once every 21 days[1]
Dose-Limiting Toxicity Thrombocytopenia[1][4]
Recommended Phase II Dose (Heavily Pretreated) 12 mg/m²[1][3]
Recommended Phase II Dose (Minimally Pretreated) 14 mg/m²[1][3]

Table 2: Summary of Pharmacokinetic Parameters for PNU-96391 in Healthy Volunteers

Parameter Value Reference
Route of Administration Oral[2]
Time to Maximum Concentration (Tmax) 0.5 - 4 hours[2]
Half-life (t1/2) of PNU-96391 2 - 6 hours[2]
Tmax of Metabolite (PNU-100014) 1 - 6 hours[2]
Half-life (t1/2) of Metabolite (PNU-100014) 4 - 10 hours[2]

Experimental Protocols

Protocol 1: General Workflow for In Vivo Dose Escalation Study

This protocol outlines a general workflow for a dose-escalation study to determine the maximum tolerated dose (MTD) of a novel PNU compound in a rodent model.

  • Animal Model Selection: Choose an appropriate rodent species and strain based on the research question and the compound's mechanism of action.

  • Dose Formulation: Prepare a stable and biocompatible formulation of the PNU compound suitable for the chosen route of administration.

  • Dose Group Allocation: Assign animals to multiple dose groups, including a vehicle control group. Start with a low dose and escalate in subsequent groups.

  • Administration: Administer the compound according to the planned route and schedule.

  • Monitoring: Observe animals daily for clinical signs of toxicity. Monitor body weight, food, and water intake.

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze plasma concentrations of the compound and its metabolites.

  • Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis and any other relevant biomarker assessments.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Study In Vitro Potency In Vitro Potency Dose Formulation Dose Formulation In Vitro Potency->Dose Formulation In Vitro Toxicology In Vitro Toxicology In Vitro Toxicology->Dose Formulation Dose Escalation Dose Escalation Dose Formulation->Dose Escalation Determine Starting Dose Pharmacokinetic Analysis Pharmacokinetic Analysis Dose Escalation->Pharmacokinetic Analysis Collect Samples Toxicity Assessment Toxicity Assessment Pharmacokinetic Analysis->Toxicity Assessment Analyze Data Efficacy Studies Efficacy Studies Toxicity Assessment->Efficacy Studies Establish MTD

Figure 1. A generalized workflow for in vivo dose optimization.

signaling_pathway cluster_cell Target Cell PNU PNU Compound Receptor Cell Surface Receptor PNU->Receptor Binds Signaling Cascade Intracellular Signaling Cascade Receptor->Signaling Cascade Activates Gene Expression Altered Gene Expression Signaling Cascade->Gene Expression Modulates Cellular Response Biological Response (e.g., Apoptosis, Growth Inhibition) Gene Expression->Cellular Response Leads to

Figure 2. A hypothetical signaling pathway for a PNU compound.

References

Technical Support Center: Troubleshooting In Vitro Experiments with U-104489

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "U-104489." The following technical support guide has been generated as a generalized framework for troubleshooting in vitro experiments with a hypothetical small molecule inhibitor. Researchers using a compound with this designation should adapt this guidance based on its known mechanism of action and experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments involving small molecule inhibitors.

Question 1: Why is my compound showing lower-than-expected or no activity in my cell-based assay?

Possible Causes and Troubleshooting Steps:

  • Compound Degradation:

    • Solution: Ensure the compound is stored correctly, protected from light and moisture, and at the recommended temperature. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.

  • Incorrect Concentration:

    • Solution: Verify all calculations for dilutions. Use calibrated pipettes and ensure accurate pipetting techniques.[1] A serial dilution test can help confirm that the dilutions were made correctly.[2]

  • Assay Conditions:

    • Solution: Optimize the incubation time and temperature. Ensure the assay buffer is at the appropriate temperature, as cold buffers can reduce enzyme activity.[2][3] Confirm that the plate reader settings (wavelength, gain) are correct for your specific assay.[2][4]

  • Cellular Factors:

    • Solution: If the compound has a specific cellular target, ensure the cell line used expresses the target at sufficient levels. Passage number can affect cell characteristics; use cells within a consistent and low passage range.

Question 2: I'm observing significant cytotoxicity or off-target effects at concentrations where I expect specific activity. What should I do?

Possible Causes and Troubleshooting Steps:

  • Compound Precipitation:

    • Solution: Poor solubility can lead to compound precipitation, which can be cytotoxic. Visually inspect the media for any precipitate. Determine the solubility of your compound in the assay media.

  • Off-Target Effects:

    • Solution: All compounds have the potential for off-target effects.[5][6][7] It is crucial to test the compound in a control cell line that does not express the intended target. A literature search for known off-target activities of similar chemical scaffolds can also be informative.

  • Solvent Toxicity:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).

Question 3: My results are inconsistent between experiments. How can I improve reproducibility?

Possible Causes and Troubleshooting Steps:

  • Inconsistent Pipetting:

    • Solution: Inaccurate or inconsistent pipetting is a major source of variability.[1] Always use calibrated pipettes, change tips between samples, and pre-wet the tips.

  • Reagent Variability:

    • Solution: Use reagents from the same lot number for a set of experiments. If this is not possible, qualify new lots of reagents to ensure they perform similarly to the old ones. Ensure all reagents are properly stored to prevent degradation.[2][3]

  • Well-to-Well Variation:

    • Solution: Ensure thorough mixing in each well by gently tapping the plate.[2] Avoid bubbles, as they can interfere with plate reader measurements.[1][2] An uneven distribution of cells can also lead to variability; ensure a single-cell suspension before plating.[4]

Quantitative Data Summary

The following tables represent hypothetical data for a small molecule inhibitor and should be replaced with actual experimental data for this compound.

Table 1: In Vitro Potency of a Hypothetical Inhibitor

Cell LineTarget ExpressionIC50 (nM)Assay Type
Cell Line AHigh50Cell Viability
Cell Line BLow>10,000Cell Viability
Cell Line CHigh75Target Phosphorylation

Table 2: Off-Target Activity Profile

Kinase Target% Inhibition at 1 µM
Target Kinase95%
Kinase X20%
Kinase Y5%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

2. Western Blot for Target Phosphorylation

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) and then incubate with primary antibodies against the phosphorylated target and the total target protein.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target) Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF U104489 This compound U104489->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound SubStep1_Compound Prepare Fresh Stock Re-calculate Dilutions CheckCompound->SubStep1_Compound Decision1 Results Improved? CheckCompound->Decision1 CheckAssay Review Assay Protocol & Conditions SubStep2_Assay Confirm Plate Reader Settings Optimize Incubation Time CheckAssay->SubStep2_Assay Decision2 Results Improved? CheckAssay->Decision2 CheckCells Examine Cell Health & Target Expression SubStep3_Cells Check Passage Number Confirm Target Expression (e.g., WB) CheckCells->SubStep3_Cells Decision3 Results Improved? CheckCells->Decision3 Decision1->CheckAssay No End Problem Resolved Decision1->End Yes Decision2->CheckCells No Decision2->End Yes Decision3->End Yes ContactSupport Consult with Technical Support Decision3->ContactSupport No

Caption: A logical workflow for troubleshooting common issues in in vitro experiments.

References

Technical Support Center: Investigating Off-Target Effects of PNU-104489

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target effects of PNU-104489 is limited. This technical support center provides a generalized framework and best practices for investigating the off-target effects of a novel small molecule inhibitor, using PNthis compound as a representative example. The experimental protocols, troubleshooting guides, and frequently asked questions are based on established methodologies in pharmacology and drug development.

Troubleshooting Guides

This section addresses common issues researchers may encounter during the investigation of PNthis compound's off-target effects.

Question Answer
My in-cell western or immunofluorescence results show unexpected changes in a signaling pathway I didn't anticipate. How do I confirm if this is a true off-target effect of PNthis compound? 1. Confirm Compound Identity and Purity: Re-verify the identity and purity of your PNthis compound stock using techniques like LC-MS and NMR. Impurities can lead to misleading results.2. Dose-Response Curve: Perform a full dose-response curve for the observed effect. A classic sigmoidal curve suggests a specific interaction.3. Use a Structurally Unrelated Inhibitor: Test a known inhibitor of the suspected off-target pathway that is structurally different from PNthis compound. If it produces the same effect, it strengthens the hypothesis of an on-target pathway effect. If not, it points towards a PNthis compound-specific off-target effect.4. Rescue Experiment: If you hypothesize that PNthis compound is inhibiting a specific off-target, try to "rescue" the phenotype by adding back a downstream component of the signaling pathway.5. Direct Binding Assay: If a specific off-target is suspected, perform a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm a physical interaction between PNthis compound and the protein.
I am seeing significant cytotoxicity in my cell-based assays at concentrations where the primary target should not be causing cell death. What could be the cause? 1. Off-Target Kinase Inhibition: Many kinases are involved in cell survival pathways. PNthis compound could be inhibiting one or more of these off-target kinases. Perform a broad kinase screen to identify potential culprits.2. Mitochondrial Toxicity: The compound might be interfering with mitochondrial function. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or cellular respiration (e.g., using a Seahorse assay).3. hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. It is a common off-target effect for many small molecules. A specific hERG inhibition assay should be performed.4. Caspase Activation: Determine if the observed cytotoxicity is due to apoptosis by performing a caspase-3/7 activation assay.
My in vitro kinase assay results for PNthis compound show inhibition of a kinase that is not phylogenetically related to the primary target. Is this a reliable finding? 1. Assay Interference: Some compounds can interfere with the assay technology itself (e.g., luciferase-based ATP detection). Run a control experiment without the kinase to check for direct inhibition of the detection system.2. Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to mitigate this.3. Confirm with a Different Assay Format: Validate the finding using an alternative assay format. For example, if the initial screen was a fluorescence-based assay, confirm with a radiometric or mobility-shift assay.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common off-target liabilities for small molecule inhibitors like PNthis compound? Common off-target liabilities include kinases (due to the conserved nature of the ATP-binding pocket), GPCRs, ion channels (particularly the hERG channel), and cytochrome P450 enzymes. It is advisable to screen PNthis compound against a panel of these targets early in the drug discovery process.
How can I proactively design my experiments to identify potential off-target effects of PNthis compound? Employ a tiered approach. Start with broad, unbiased screens such as a comprehensive kinase panel and a safety pharmacology panel (e.g., the Cerep SafetyScreen44). Follow up on any "hits" with more specific cellular and functional assays. Additionally, use a "guilt-by-association" approach by examining the literature for known off-targets of compounds with similar chemical scaffolds to PNthis compound.
What is the acceptable therapeutic window between the on-target and off-target activities of PNthis compound? A 10-fold to 100-fold selectivity window is generally considered acceptable, but this is highly dependent on the specific off-target and its physiological role. For off-targets with a high potential for toxicity (e.g., hERG), a much larger selectivity window is required. The therapeutic index, which compares the dose required for therapeutic effect to the dose at which toxicity is observed, is the ultimate determinant.

Quantitative Data Summary

The following table presents hypothetical off-target screening data for PNthis compound. This is for illustrative purposes to guide data presentation.

Target Assay Type PNthis compound IC50 / Ki (nM) Primary Target IC50 (nM) Selectivity (Fold)
Primary Target X Biochemical 10 10 1
Off-Target Kinase ABiochemical5001050
Off-Target Kinase BBiochemical1,20010120
Off-Target GPCR YRadioligand Binding>10,00010>1,000
hERG ChannelElectrophysiology8,50010850

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of PNthis compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of PNthis compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the PNthis compound dilution to a well of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and a fluorescently labeled peptide substrate.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction by adding a stop solution containing EDTA. Measure the amount of phosphorylated and unphosphorylated peptide using a microplate reader with appropriate filters.

  • Data Analysis: Calculate the percent inhibition for each concentration of PNthis compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for GPCRs

Objective: To assess the binding affinity of PNthis compound to a specific G-protein coupled receptor (GPCR).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand specific for the GPCR (e.g., [3H]-ligand), and varying concentrations of PNthis compound.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known, unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Washing: Rapidly wash the plate with ice-cold wash buffer to separate bound from unbound radioligand.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Plot the specific binding as a function of the PNthis compound concentration and use non-linear regression to calculate the Ki value.

Visualizations

Off_Target_Signaling_Pathway cluster_cell Cell Membrane PNthis compound PNthis compound Primary_Target Primary Target PNthis compound->Primary_Target Off_Target_Kinase Off-Target Kinase PNthis compound->Off_Target_Kinase Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Desired_Effect Desired Therapeutic Effect Downstream_Effector_1->Desired_Effect Undesired_Effect Undesired Side Effect Downstream_Effector_2->Undesired_Effect

Caption: Hypothetical signaling pathway of PNthis compound.

Experimental_Workflow Start Start: Unexpected Phenotype Observed Broad_Screening Broad Off-Target Screening (e.g., Kinase Panel) Start->Broad_Screening Hit_Identification Hit(s) Identified? Broad_Screening->Hit_Identification No_Hits No Hits: Investigate Other Mechanisms (e.g., Metabolism, Assay Artifact) Hit_Identification->No_Hits No Dose_Response Dose-Response Curve for Hit(s) Hit_Identification->Dose_Response Yes Cellular_Assay Cellular Target Engagement & Functional Assays Dose_Response->Cellular_Assay Direct_Binding Direct Binding Assay (e.g., SPR) Cellular_Assay->Direct_Binding Conclusion Conclusion: Confirmed Off-Target Effect Direct_Binding->Conclusion

Caption: Workflow for off-target effect investigation.

U-104489 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity assessment of the novel small molecule U-104489.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is supplied as a lyophilized powder and should be stored desiccated at -20°C for long-term stability. For short-term storage, after reconstitution in a suitable solvent, it is recommended to store aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. To ensure consistency, it is best to prepare solutions fresh for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Q2: What is the acceptable purity level for this compound in preclinical experiments?

A2: For most in vitro and in vivo preclinical studies, a purity of ≥95% is generally considered acceptable.[1] However, for sensitive applications or when investigating subtle biological effects, a higher purity of ≥98% is recommended to avoid confounding results from impurities.[2] The purity should be verified by appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Q3: Which analytical techniques are recommended for the quality control of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control of this compound. These include:

  • HPLC: For purity assessment and quantification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation by molecular weight determination and for impurity profiling.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and elucidation.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

Q4: How can I ensure the identity of the this compound I received?

A4: The identity of this compound can be confirmed by comparing the experimental data from LC-MS and NMR with the reference data provided in the Certificate of Analysis (CoA). The molecular weight determined by LC-MS should match the expected molecular weight of this compound, and the ¹H NMR spectrum should show the characteristic peaks corresponding to its chemical structure.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injection port and ensure the sample loop is completely filled.
Detector issue (e.g., lamp off, incorrect wavelength).Check that the detector lamp is on and set to the correct wavelength for this compound.
Sample degradation.Prepare a fresh sample solution and re-inject. Ensure proper storage of stock solutions.
Peak tailing or fronting Column overload.Decrease the injection volume or dilute the sample.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Split peaks Clogged column inlet frit.Back-flush the column. If this does not resolve the issue, replace the frit or the column.
Incompatibility of sample solvent with mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Retention time drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column aging.Equilibrate the column with the mobile phase for a longer period. If drift continues, the column may need replacement.
LC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No or low signal intensity Ion suppression from matrix components.Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).
Suboptimal ionization source parameters.Optimize source parameters such as gas flow, temperature, and voltage.
Contamination of the ion source.Clean the ion source according to the manufacturer's instructions.
Inaccurate mass measurement Mass spectrometer requires calibration.Calibrate the mass spectrometer using a known standard.
High concentration of analyte causing detector saturation.Dilute the sample and re-analyze.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Leaks in the system.Check for and tighten any loose fittings.

Data Presentation

Table 1: Representative Quality Control Specifications for this compound
Test Method Specification
AppearanceVisualWhite to off-white solid
IdentityLC-MSMatches the expected molecular weight ± 0.2 Da
¹H NMRConforms to the reference spectrum
PurityHPLC (UV at 254 nm)≥ 98.0%
Individual ImpurityHPLC≤ 0.5%
Residual SolventsGC-HSAs per ICH Q3C guidelines
Water ContentKarl Fischer Titration≤ 0.5%

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of this compound by HPLC with UV detection.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

4. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample Preparation:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
  • HPLC Conditions:
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm
  • Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 26 | 95 | 5 | | 30 | 95 | 5 |
  • Data Analysis:
  • Integrate all peaks in the chromatogram.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Objective: To confirm the molecular weight of this compound.

2. Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

3. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

4. Procedure:

  • LC Conditions: Use the same or a similar LC method as described in Protocol 1.
  • MS Conditions:
  • Ionization Mode: Positive ESI
  • Mass Range: m/z 100-1000
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Data Analysis:
  • Extract the mass spectrum for the main chromatographic peak.
  • Identify the [M+H]⁺ ion and compare its measured m/z value to the calculated m/z for this compound.

Visualizations

QC_Workflow cluster_0 This compound Quality Control Workflow raw_material Raw Material Receipt visual_inspection Visual Inspection raw_material->visual_inspection hplc_purity HPLC Purity Analysis visual_inspection->hplc_purity lcms_identity LC-MS Identity Confirmation hplc_purity->lcms_identity nmr_structure NMR Structural Confirmation lcms_identity->nmr_structure pass_qc Pass QC nmr_structure->pass_qc All tests pass fail_qc Fail QC (Investigate) nmr_structure->fail_qc Any test fails release Release for Use pass_qc->release

Caption: Quality Control Workflow for this compound.

Troubleshooting_HPLC cluster_1 HPLC Troubleshooting Logic problem HPLC Problem Detected check_pressure Check System Pressure problem->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High/Erratic Pressure pressure_ok->high_pressure No check_mobile_phase Check Mobile Phase pressure_ok->check_mobile_phase Yes check_blockage Check for Blockages high_pressure->check_blockage low_pressure Low/No Pressure check_leak Check for Leaks low_pressure->check_leak resolve Problem Resolved check_leak->resolve check_column Check Column check_blockage->check_column check_detector Check Detector check_mobile_phase->check_detector check_detector->check_column check_column->resolve

Caption: HPLC Troubleshooting Decision Tree.

Signaling_Pathway cluster_2 Hypothetical Signaling Pathway for this compound U104489 This compound Receptor Receptor X U104489->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor TF-Y KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical Signaling Pathway of this compound.

References

Technical Support Center: U-104489 (PNU-104489) Powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling and storage of U-104489 (also known as PNthis compound) powder.

Chemical Identity:

IdentifierValue
IUPAC Name N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
CAS Number 177577-60-5
Synonyms This compound, PNthis compound

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound powder?

A1: this compound powder should be handled in a well-ventilated area.[1][2] To prevent inhalation and contact with skin and eyes, appropriate personal protective equipment (PPE) should be worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2] Avoid the formation of dust and aerosols during handling.[1]

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage of the solid, refrigeration at 2-8°C is recommended. If the compound is dissolved in a solvent, it is advisable to store it at -20°C for up to one month or -80°C for up to six months.[1]

Q3: What is the known stability of this compound?

A3: While specific stability data for this compound is not publicly available, it is known to be stable under recommended storage conditions.[1] It is advisable to avoid strong acids/alkalis and strong oxidizing/reducing agents as they are potential incompatible materials.[1] For experimental solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C) to minimize degradation.[1]

Q4: What is the solubility of this compound powder?

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can arise from several factors related to its handling and storage. This guide provides a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Inconsistent Results cluster_1 Solution Integrity Checks cluster_2 Protocol Review cluster_3 Reagent & Cell Culture Evaluation A Inconsistent Results Observed B Check this compound Solution Integrity A->B Potential Degradation C Review Experimental Protocol A->C Procedural Variability D Evaluate Reagent and Cell Culture Quality A->D External Factors B1 Was the solution freshly prepared? B->B1 C1 Consistent solvent and concentration used? C->C1 D1 Quality of other reagents verified? D->D1 B2 How was the solution stored? (Temperature, Light Exposure) B1->B2 B3 Perform analytical check (e.g., HPLC) if possible B2->B3 C2 Standardized incubation times and conditions? C1->C2 C3 Accurate pipetting and dilutions? C2->C3 D2 Cell line health and passage number consistent? D1->D2 D3 No contamination present? D2->D3

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Difficulty in Dissolving this compound Powder

If you encounter problems dissolving the this compound powder, consider the following steps:

  • Solvent Selection: As specific solubility data is limited, a small-scale trial with various common laboratory solvents (e.g., DMSO, ethanol, DMF) is recommended.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of the powder.

  • Warming: Gentle warming of the solvent may increase solubility. However, be cautious as excessive heat may lead to degradation.

  • pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, depending on the pKa of the compound.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general workflow for in vitro cell-based assays is provided below.

G cluster_0 In Vitro Cell-Based Assay Workflow A Prepare Stock Solution of this compound (e.g., in DMSO) D Prepare Serial Dilutions of this compound A->D B Seed Cells in Multi-well Plates C Allow Cells to Adhere Overnight B->C E Treat Cells with this compound Dilutions C->E D->E F Incubate for a Defined Period (e.g., 24, 48, 72 hours) E->F G Perform Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) F->G H Analyze Data and Determine IC50 G->H

Caption: General workflow for an in vitro cell-based assay.

Signaling Pathway

The precise mechanism of action for this compound is not extensively documented in public literature. However, based on its complex heterocyclic structure, it may interact with various signaling pathways. A hypothetical signaling pathway that such a molecule could modulate is depicted below.

G cluster_0 Hypothetical Signaling Pathway Modulation Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A potential receptor-mediated signaling pathway.

References

PNU-104489 potential toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My cell viability assay results show high variability between replicates after treatment with PNU-104489. What could be the cause?

A1: High variability in cell viability assays can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.

  • Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Compound precipitation: Visually inspect the wells after adding PNthis compound to ensure it is fully dissolved at the tested concentrations. If precipitation occurs, consider using a lower concentration or a different solvent.

  • Inconsistent incubation times: Adhere strictly to the planned incubation periods for all plates.

Q2: I am not observing a dose-dependent decrease in cell viability with PNthis compound. What should I check?

A2: A lack of dose-response can be due to:

  • Incorrect concentration range: The concentrations tested may be too low to induce a toxic effect or too high, causing maximum toxicity at all concentrations. A broader range of concentrations, often on a logarithmic scale, is recommended for initial experiments.

  • Compound instability: The compound may be unstable in the cell culture medium over the duration of the experiment. Consider reducing the incubation time or refreshing the medium with the compound.

  • Cell line resistance: The chosen cell line may be inherently resistant to the mechanism of action of PNthis compound. Consider using a different, potentially more sensitive, cell line.

  • Assay interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorometric readouts). Run a control with the compound in cell-free medium to check for interference.

Q3: How can I determine if PNthis compound is inducing apoptosis or necrosis in my cell lines?

A3: To distinguish between apoptosis and necrosis, you can use several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm apoptosis.

  • TUNEL Assay: The TdT-mediated dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for PNthis compound
Potential Cause Troubleshooting Step
Cell passage number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
Serum variability Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying growth factor concentrations.
Confluency at time of treatment Seed cells at a density that ensures they are in the logarithmic growth phase and at a consistent confluency (e.g., 60-70%) at the start of treatment.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold for the specific cell line.
Issue 2: Unexpected Morphological Changes in Cells
Observation Potential Implication & Next Step
Cell rounding and detachment Could indicate apoptosis or general cytotoxicity. Proceed with an Annexin V/PI assay to quantify apoptotic vs. necrotic populations.
Formation of vacuoles May suggest autophagy or drug-induced stress. Investigate autophagic markers like LC3-II by western blot or immunofluorescence.
Enlarged and flattened cells Could be indicative of cell cycle arrest, particularly at the G2/M phase, or senescence. Perform cell cycle analysis by flow cytometry.

Quantitative Data Summary

The following tables represent hypothetical data from experiments with PNthis compound.

Table 1: IC50 Values of PNthis compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.8
A549Lung Cancer12.6 ± 1.5
HCT116Colon Cancer8.9 ± 1.1
U-87 MGGlioblastoma25.1 ± 3.2

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment with PNthis compound

Cell LineConcentration (µM)% Apoptotic Cells (Early + Late)
MCF-7115.3 ± 2.1
MCF-7545.8 ± 4.5
MCF-71078.2 ± 6.3
A54918.1 ± 1.5
A5491035.6 ± 3.9
A5492065.4 ± 5.7

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PNthis compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with PNthis compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental_Workflow PNthis compound Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_prep PNthis compound Stock Preparation treatment Treatment with PNthis compound compound_prep->treatment cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for assessing the in vitro toxicity of PNthis compound.

Apoptosis_Signaling_Pathway Simplified Extrinsic Apoptosis Pathway pnu PNthis compound (Hypothetical) death_receptor Death Receptor (e.g., Fas, TNFR1) pnu->death_receptor Induces Ligand Binding or Receptor Clustering pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Recruitment and Dimerization caspase8 Active Caspase-8 pro_caspase8->caspase8 Autocatalytic Cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Cleavage caspase3 Active Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Cleavage of Cellular Substrates

Caption: A simplified diagram of a potential signaling pathway for PNthis compound-induced apoptosis.

U-104489 half-life and dosing frequency

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the investigational compound U-104489 is not publicly available. The identifier "this compound" may be an internal designation, a misnomer, or a compound that has not been disclosed in publicly accessible scientific literature or databases.

Consequently, critical data required to generate a comprehensive technical support guide, including pharmacokinetic parameters such as half-life, recommended dosing frequencies, and the underlying mechanism of action, could not be retrieved.

For researchers, scientists, and drug development professionals to safely and effectively conduct experiments, it is imperative to have access to accurate and detailed information about the compound . Without this foundational knowledge, it is not possible to provide troubleshooting guides, frequently asked questions, or detailed experimental protocols.

We recommend the following actions for users seeking information on this compound:

  • Verify the Compound Identifier: Please double-check the designation "this compound" for accuracy. There may be a typographical error, or the compound may be more commonly known by a different name or code.

  • Consult Internal Documentation: If this compound is an internal compound, please refer to your organization's internal documentation, such as investigator's brochures, material safety data sheets (MSDS), or internal research reports.

  • Contact the Supplier or Collaborator: The entity that provided the compound should be able to supply the necessary technical and safety information.

Once accurate information about the compound's identity, and thereby its biological and chemical properties, is obtained, a detailed technical support resource can be developed. This would typically include the following sections, which cannot be populated at this time due to the lack of data:

Frequently Asked Questions (FAQs)

  • What is the established half-life of this compound in preclinical models?

    • Data not available.

  • What is the recommended dosing frequency for in vivo studies?

    • Data not available.

  • What is the primary mechanism of action of this compound?

    • Data not available.

  • Are there any known off-target effects?

    • Data not available.

  • What are the optimal storage conditions for this compound?

    • Data not available.

Troubleshooting Guides

  • Issue: Inconsistent results in cell-based assays.

    • Potential causes and solutions cannot be provided without understanding the compound's properties.

  • Issue: Unexpected toxicity in animal models.

    • Troubleshooting this issue requires knowledge of the compound's pharmacokinetic and pharmacodynamic profile, which is currently unavailable.

Experimental Protocols & Data

Pharmacokinetic Analysis of this compound

  • Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

  • Methodology:

    • Detailed methodology, including animal strain, dosing route, sample collection time points, and analytical methods (e.g., LC-MS/MS), would be provided here.

  • Data Summary:

    • A table summarizing key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) would be presented here.

Signaling Pathway Analysis

  • Objective: To elucidate the signaling pathway modulated by this compound.

  • Methodology:

    • Protocols for relevant assays (e.g., Western blotting, reporter gene assays, transcriptomics) would be detailed here.

  • Signaling Pathway Diagram:

    • A Graphviz diagram illustrating the signaling cascade would be included here.

We are committed to providing comprehensive support to the research community. Should public information regarding this compound become available, this technical support center will be updated accordingly.

Technical Support Center: Overcoming Resistance to U-104489 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific anti-cancer agent "U-104489" is not available in the public domain or scientific literature based on the provided identifier. The following content is a generalized framework for a technical support center, created to address common challenges in overcoming drug resistance in cancer cells. This guide can be adapted for a specific compound once its pharmacological details are known.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to anti-cancer agents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to targeted cancer therapies?

Acquired resistance to targeted therapies in cancer cells is a multifaceted issue. Some of the most frequently observed mechanisms include:

  • Secondary Mutations in the Drug Target: The target protein may acquire new mutations that prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For example, if a primary growth pathway is blocked, cells may upregulate a parallel pathway to sustain proliferation.

  • Drug Efflux: Cancer cells can increase the expression of transporter proteins (e.g., P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration.

  • Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more rapidly.

  • Phenotypic Switching: Cancer cells can undergo changes in their fundamental characteristics, such as transitioning from an epithelial to a mesenchymal state (EMT), which can confer drug resistance.

Q2: How can I determine the mechanism of resistance in my cell line?

Identifying the specific mechanism of resistance is crucial for developing effective countermeasures. A combination of the following approaches is often employed:

  • Genomic Analysis: Sequence the target gene in resistant clones to identify potential secondary mutations. Whole-exome or whole-genome sequencing can reveal mutations in other genes involved in resistance.

  • Transcriptomic Analysis: RNA sequencing (RNA-Seq) can identify changes in gene expression, such as the upregulation of bypass pathway components or drug efflux pumps.

  • Proteomic and Phosphoproteomic Analysis: Techniques like mass spectrometry can reveal changes in protein expression and phosphorylation levels, providing insights into activated signaling pathways.

  • Functional Assays:

    • Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if your resistant cells exhibit increased pump activity.

    • Pathway Inhibition Studies: Treat resistant cells with inhibitors of suspected bypass pathways to see if sensitivity to the primary drug is restored.

Troubleshooting Guides

Issue 1: Gradual loss of drug efficacy in a previously sensitive cancer cell line.
Possible Cause Troubleshooting Steps
Development of a resistant subpopulation.1. Perform a dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual drug sensitivity. 3. Analyze genomic DNA from resistant clones for mutations in the target gene.
Increased expression of drug efflux pumps.1. Perform a qPCR or Western blot to assess the expression levels of common efflux pumps (e.g., ABCB1, ABCG2). 2. Conduct a drug efflux assay using a fluorescent substrate. 3. Co-administer a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) with your drug to see if sensitivity is restored.
Issue 2: Complete lack of response in a cell line expected to be sensitive.
Possible Cause Troubleshooting Steps
Intrinsic resistance due to pre-existing mutations or pathway activation.1. Verify the genetic background of the cell line, including the mutation status of the drug target and key oncogenes/tumor suppressors. 2. Profile the baseline signaling activity of the cell line to identify any constitutively active bypass pathways.
Incorrect drug concentration or stability issues.1. Confirm the concentration and purity of your drug stock. 2. Test a fresh batch of the drug. 3. Assess the stability of the drug in your cell culture medium over the course of the experiment.

Data Presentation

Table 1: Example of IC50 Shift in a Resistant Cell Line

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental LineCompound X101
Resistant Clone 1Compound X15015
Resistant Clone 2Compound X25025

Table 2: Example of Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)

GeneResistant Clone 1Resistant Clone 2
Target Gene (with mutation)1.21.1
ABCB1 (MDR1)8.512.3
EGFR1.06.8
MET7.21.5

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Culture parental cancer cells in their recommended growth medium.

  • Expose the cells to the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Continuously culture the cells in the presence of the drug, gradually increasing the concentration as the cells adapt and resume normal proliferation.

  • Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Once a significant fold-resistance is achieved (e.g., >10-fold), isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the clones and confirm their resistant phenotype.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key bypass pathway proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway: Common Bypass Mechanism

Bypass_Pathway cluster_membrane Cell Membrane RTK1 Primary Target (e.g., RTK1) PI3K PI3K RTK1->PI3K RTK2 Bypass Receptor (e.g., RTK2) RTK2->PI3K Activation in Resistant Cells Drug This compound Drug->RTK1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential bypass mechanism where a secondary receptor tyrosine kinase (RTK2) activates downstream signaling when the primary target (RTK1) is inhibited.

Experimental Workflow: Identifying Resistance Mechanisms

Resistance_Workflow cluster_results Potential Mechanisms Start Drug-Resistant Cell Line Genomic Genomic Analysis (Sequencing) Start->Genomic Transcriptomic Transcriptomic Analysis (RNA-Seq) Start->Transcriptomic Proteomic Proteomic Analysis (Mass Spec) Start->Proteomic Functional Functional Assays (Efflux, etc.) Start->Functional Target_Mutation Target Mutation Genomic->Target_Mutation Bypass_Pathway Bypass Pathway Activation Transcriptomic->Bypass_Pathway Efflux_Pump Efflux Pump Upregulation Transcriptomic->Efflux_Pump Proteomic->Bypass_Pathway Functional->Efflux_Pump

Caption: A workflow for elucidating the mechanisms of drug resistance in cancer cells.

Logical Relationship: Combination Therapy Strategy

Combination_Therapy Drug_A Primary Drug (this compound) Target_A Primary Target Drug_A->Target_A Inhibits Synergy Synergistic Cell Death Drug_A->Synergy Resistance Resistance (Bypass Activation) Target_A->Resistance Target_B Bypass Pathway Resistance->Target_B Activates Drug_B Secondary Drug (Bypass Inhibitor) Drug_B->Target_B Inhibits Drug_B->Synergy

Caption: The logic of using combination therapy to overcome resistance by co-targeting the primary pathway and the bypass mechanism.

PNU-104489 safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with handling PNU-104489?

A1: While specific data for PNthis compound is unavailable, related PNU compounds are classified as potentially hazardous. Based on analogues, PNthis compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when working with PNthis compound?

A2: Always wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use.[2]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a respirator.[2]

Q3: What are the proper storage conditions for PNthis compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials. For solutions, storage at -20°C or -80°C may be required for long-term stability; refer to the supplier's recommendations.

Q4: What should I do in case of accidental exposure to PNthis compound?

A4: Follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] In all cases of exposure, seek immediate medical attention.[2]

Q5: How should I handle spills of PNthis compound?

A5: For spills, wear full personal protective equipment.[1] Avoid dust formation.[2] Use a method that does not disperse dust into the air. Collect the spilled material in a suitable, closed container for disposal.[2] Prevent the material from entering drains.[2]

Quantitative Data Summary

Specific quantitative safety data for PNthis compound is not available. The following table provides hazard classifications for a related compound, PNU-159682, as an example.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data based on a related PNU compound. The actual data for PNthis compound may differ.

Experimental Protocols

Detailed experimental protocols involving PNthis compound are not publicly available. Researchers should develop their own protocols based on the specific experimental needs and in accordance with their institution's safety guidelines. A general workflow for an in vitro cell-based assay is provided below as a template.

General In Vitro Cell Viability Assay Workflow

  • Compound Preparation:

    • Allow PNthis compound to equilibrate to room temperature.

    • Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Make serial dilutions to the desired final concentrations in cell culture media.

  • Cell Culture:

    • Plate cells in a multi-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Remove the old media and add the media containing the various concentrations of PNthis compound.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., MTT, PrestoBlue).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway (Hypothetical)

As the specific mechanism of action for PNthis compound is not detailed, the following diagram illustrates a generalized pathway for related anthracycline-like compounds which are known to act as DNA intercalating agents and topoisomerase II inhibitors.

G cluster_cell Cell cluster_nucleus Nucleus PNthis compound PNthis compound Cell_Membrane Cell Membrane PNthis compound->Cell_Membrane passive diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Nucleus->DNA intercalation Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II unwinding DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis activation

Caption: Hypothetical mechanism of action for PNthis compound.

Experimental Workflow

G Start Start Compound_Prep Prepare PNthis compound Stock and Working Solutions Start->Compound_Prep Cell_Seeding Seed Cells in Multi-well Plates Compound_Prep->Cell_Seeding Cell_Treatment Treat Cells with PNthis compound Dilutions Cell_Seeding->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Read Plate with Plate Reader Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cell viability experiment.

References

U-104489 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental MEK1/2 inhibitor, U-104489. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the MAPK/ERK signaling pathway. This pathway is critical for regulating cell proliferation, survival, and differentiation, and its aberrant activation is implicated in many cancers.[1][2][3][4]

Q2: How should I prepare and store this compound?

A2: For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Q3: Can I use this compound in animal models?

A3: Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines. It is crucial to perform preliminary tolerability studies in your specific animal model.

Q4: Are there known resistance mechanisms to this compound?

A4: As with other MEK inhibitors, potential resistance mechanisms include mutations in MEK1/2 that prevent drug binding or the activation of bypass signaling pathways (e.g., PI3K/AKT pathway) that can reactivate ERK signaling or activate parallel survival pathways.[1][5][6][7][8]

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Variability in IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) is a common issue. The following guide will help you troubleshoot potential sources of this variability.

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Cell-Based Factors:

    • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Inconsistent seeding density is a major source of variability. Optimize and strictly control the number of cells seeded per well.[9]

    • Cryopreservation and Thawing: Variability in post-thaw cell viability can significantly impact results. Standardize your thawing procedure and ensure high cell viability before seeding.[10][11][12][13]

  • Reagent and Compound Handling:

    • Compound Stability: this compound stock solutions in DMSO should be aliquoted and stored at -20°C to avoid degradation from multiple freeze-thaw cycles.

    • Serial Dilutions: Prepare fresh serial dilutions for each experiment. Inaccuracies in pipetting during dilution can lead to significant errors.

  • Assay Protocol:

    • Incubation Time: The duration of drug exposure can significantly affect the calculated IC50 value. Standardize the incubation time with this compound across all experiments.[14]

    • Assay Reagent Incubation: For MTT assays, the incubation time with the MTT reagent and the solubilization of formazan crystals are critical steps. Ensure complete solubilization for accurate absorbance readings.[15][16][17]

  • Data Analysis:

    • Curve Fitting: Use a consistent, appropriate non-linear regression model to calculate the IC50 from your dose-response data.

Below is a troubleshooting workflow to help identify the source of variability:

G Troubleshooting Workflow for Inconsistent IC50 Values start Inconsistent IC50 Values check_cells Review Cell Handling - Passage Number - Seeding Density - Thawing Protocol start->check_cells check_reagents Verify Reagent & Compound Prep - Fresh Dilutions - Stock Aliquoting start->check_reagents check_protocol Standardize Assay Protocol - Incubation Times - Reagent Addition start->check_protocol check_analysis Consistent Data Analysis - Curve Fit Model start->check_analysis sub_cells1 Optimize Seeding Density check_cells->sub_cells1 sub_cells2 Standardize Thawing check_cells->sub_cells2 sub_reagents1 Use Fresh Dilutions check_reagents->sub_reagents1 sub_protocol1 Optimize Incubation Times check_protocol->sub_protocol1 sub_analysis1 Select Appropriate Model check_analysis->sub_analysis1 end Consistent IC50 Values sub_cells1->end sub_cells2->end sub_reagents1->end sub_protocol1->end sub_analysis1->end

Troubleshooting workflow for inconsistent IC50 values.
Variable Inhibition of p-ERK in Western Blots

Question: I am not seeing a consistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in my Western blots. What should I do?

  • Sample Preparation:

    • Lysis Buffer: It is critical to use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[18] Keep samples on ice at all times.

    • Sample Stability: Phosphorylated proteins can be labile. It is best to process samples quickly and avoid multiple freeze-thaw cycles of the lysates.[18]

  • Western Blot Protocol:

    • Blocking Buffer: When probing for phospho-proteins, use a non-protein-based blocking buffer like Bovine Serum Albumin (BSA) instead of milk, as milk contains casein which is a phosphoprotein and can cause high background.[19]

    • Antibody Dilution and Incubation: Optimize the concentration of both primary and secondary antibodies. Ensure consistent incubation times and temperatures.

    • Washing Steps: Thorough washing is essential to reduce background and non-specific signals.

  • Normalization:

    • Loading Control: Normalize the p-ERK signal to total ERK (t-ERK) rather than a housekeeping protein like GAPDH or beta-actin. This accounts for any changes in the total amount of ERK protein.[20][21]

  • Cellular Response:

    • Time Course and Dose-Response: The inhibition of p-ERK is often transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to find the optimal time point for maximal inhibition. Also, confirm that the concentration of this compound used is sufficient to inhibit MEK in your cell line.

    • Basal Pathway Activation: Ensure that the MAPK/ERK pathway is basally active in your cell line of choice. Some cell lines may require stimulation (e.g., with a growth factor) to induce a robust p-ERK signal.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

This table summarizes typical half-maximal inhibitory concentration (IC50) values for this compound in commonly used melanoma and colon cancer cell lines after a 72-hour incubation, as determined by an MTT assay. Note that these values are representative and can vary based on experimental conditions.

Cell LineCancer TypeBRAF StatusKRAS StatusTypical IC50 (nM)Expected Variability (± SD)
A375MelanomaV600EWT155
SK-MEL-28MelanomaV600EWT258
HT-29ColonV600EWT5015
COLO 205ColonV600EWT4012
MIA PaCa-2PancreaticG12CG12C25050
Table 2: In Vivo Efficacy of this compound in a Xenograft Model

This table presents representative data from an in vivo study using an A375 melanoma xenograft model in immunodeficient mice. Treatment was initiated when tumors reached an average volume of 150 mm³.

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Growth Inhibition (%)Inter-animal Variability (% CV)
Vehicle-025
This compound104530
This compound308520

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

Signaling Pathway of this compound

G This compound Target Pathway: RAS-RAF-MEK-ERK GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation U104489 This compound U104489->MEK

This compound inhibits the RAS-RAF-MEK-ERK signaling pathway.
General Experimental Workflow for In Vitro and In Vivo Testing

G Experimental Workflow for this compound Efficacy Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ic50 IC50 Determination (MTT/CTG Assay) western Target Engagement (p-ERK Western Blot) ic50->western mtd Maximum Tolerated Dose (MTD) Study western->mtd Proceed if potent and on-target xenograft Xenograft Efficacy Study mtd->xenograft pd_analysis Pharmacodynamic (PD) Analysis (Tumor p-ERK levels) xenograft->pd_analysis conclusion Efficacy Conclusion pd_analysis->conclusion Correlate PK/PD/Efficacy

Workflow for evaluating this compound from in vitro to in vivo.

References

Technical Support Center: PNU-104489 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo delivery of PNU-104489. Due to the limited publicly available information on PNthis compound, this guide leverages data from its structural analogs, PNU-159548 and PNU-159682, which are known to be poorly water-soluble anthracycline derivatives. It is therefore presumed that PNthis compound shares similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of PNthis compound?

A1: Based on its structural analogs, PNthis compound is anticipated to be a hydrophobic compound with poor aqueous solubility. This necessitates the use of specialized formulation strategies to achieve adequate bioavailability for in vivo studies.

Q2: What are the general types of vehicles suitable for delivering poorly soluble compounds like PNthis compound?

A2: Several categories of vehicles can be employed to formulate hydrophobic drugs for in vivo administration. These include co-solvent systems, surfactant-based formulations, lipid-based delivery systems, and nanoparticle suspensions. The choice of vehicle will depend on the specific experimental requirements, including the route of administration, desired dosing volume, and toxicity considerations.

Q3: Are there any known vehicles used for compounds structurally similar to PNthis compound?

A3: Yes, for the related compound PNU-159548, formulations have included a colloidal dispersion, a solution in Cremophor/ethanol (6.5:3.5 v/v), and a 10% Tween 80 solution. These examples suggest that co-solvent and surfactant-based systems are viable approaches.

Q4: What should I consider when selecting a vehicle for my in vivo experiment?

A4: Key factors to consider include:

  • Route of administration: Intravenous (IV), intraperitoneal (IP), oral (PO), etc. The vehicle must be compatible with the chosen route.

  • Toxicity: The vehicle itself should be well-tolerated at the required dose and concentration.

  • Stability: The formulation should keep PNthis compound solubilized without precipitation over the duration of the experiment.

  • Pharmacokinetics: The vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Troubleshooting Guides

Issue 1: PNthis compound precipitates out of solution during formulation or administration.

  • Potential Cause: The solubility of PNthis compound in the chosen vehicle is insufficient at the desired concentration.

  • Troubleshooting Steps:

    • Increase Solvent Strength: If using a co-solvent system, try incrementally increasing the proportion of the organic co-solvent (e.g., DMSO, ethanol).

    • Optimize Surfactant Concentration: If using a surfactant, ensure the concentration is above the critical micelle concentration (CMC) to facilitate micellar solubilization.

    • Utilize a Combination Approach: Consider a formulation containing both a co-solvent and a surfactant.

    • Particle Size Reduction: For suspensions, reducing the particle size through techniques like sonication can improve stability.

    • Prepare Fresh Formulations: Formulate the compound immediately before administration to minimize the time for potential precipitation.

Issue 2: Observed toxicity or adverse effects in animal models.

  • Potential Cause: The vehicle itself may be causing toxicity at the administered dose.

  • Troubleshooting Steps:

    • Vehicle-Only Control Group: Always include a control group that receives the vehicle without the drug to assess baseline toxicity.

    • Reduce Vehicle Concentration: If toxicity is observed, try to reduce the concentration of potentially toxic excipients (e.g., Cremophor, high concentrations of DMSO).

    • Explore Alternative Vehicles: Consider switching to a more biocompatible vehicle, such as a lipid-based formulation like a lipid nanoparticle or an emulsion.

Issue 3: Inconsistent or low in vivo efficacy.

  • Potential Cause: Poor bioavailability due to suboptimal formulation.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Confirm that the drug remains in solution or suspension under physiological conditions.

    • Consider the Route of Administration: The chosen route may not be optimal for absorption. For example, oral bioavailability of poorly soluble drugs is often low.

    • Evaluate Vehicle-Drug Interactions: The vehicle could be affecting the release and absorption of the drug.

    • Characterize the Formulation: Analyze the physical and chemical properties of your formulation (e.g., particle size, encapsulation efficiency if using nanoparticles) to ensure consistency between batches.

Data Presentation: Vehicle Selection for Poorly Soluble Compounds

The following table summarizes common vehicle types for in vivo delivery of hydrophobic compounds, along with their advantages and disadvantages.

Vehicle TypeExamplesAdvantagesDisadvantages
Co-solvent Systems DMSO, Ethanol, PEG-400, Propylene GlycolSimple to prepare; can achieve high drug concentrations.Potential for in vivo precipitation upon dilution; can cause local irritation or systemic toxicity at high concentrations.
Surfactant-Based Systems Tween 80, Cremophor EL, Solutol HS 15Increases solubility through micelle formation; can improve stability.Potential for toxicity and can alter biological membranes.
Lipid-Based Formulations Corn oil, Sesame oil, Intralipid®, Liposomes, Solid Lipid Nanoparticles (SLNs)Biocompatible; can enhance oral bioavailability and provide sustained release.More complex to prepare; may require specialized equipment.
Polymeric Nanoparticles PLGA, PLACan protect the drug from degradation; allows for controlled and targeted release.Complex formulation and characterization; potential for immunogenicity.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms inclusion complexes to increase aqueous solubility.Can alter the pharmacokinetic profile; potential for nephrotoxicity at high doses.

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solubility Screening

  • Objective: To determine the approximate solubility of PNthis compound in various vehicles.

  • Materials: PNthis compound, a panel of selected vehicles (e.g., DMSO, 10% Tween 80 in saline, corn oil), microcentrifuge tubes, vortex mixer, centrifuge.

  • Methodology:

    • Weigh a small, precise amount of PNthis compound (e.g., 1 mg) into several microcentrifuge tubes.

    • Add a small, measured volume of a single vehicle to each tube (e.g., 100 µL).

    • Vortex the tubes vigorously for 2-5 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, add another measured aliquot of the vehicle and repeat vortexing.

    • Continue this process until the compound is fully dissolved or a maximum practical volume is reached.

    • Centrifuge any tubes with remaining solid to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of PNthis compound using a suitable analytical method (e.g., HPLC-UV) to determine the saturation solubility.

Protocol 2: Formulation Preparation for In Vivo Dosing

  • Objective: To prepare a stable formulation of PNthis compound for in vivo administration based on solubility screening results.

  • Example Formulation (Co-solvent/Surfactant):

    • Dissolve the required amount of PNthis compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO).

    • In a separate tube, prepare the aqueous phase containing the surfactant (e.g., 10% Tween 80 in sterile saline).

    • Slowly add the drug-containing organic phase to the aqueous phase while vortexing to facilitate mixing and prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • If necessary, sterile filter the final formulation using a compatible filter (e.g., a PTFE syringe filter for organic solvent-containing solutions).

Mandatory Visualizations

Vehicle_Selection_Workflow cluster_start Initial Assessment cluster_screening Solubility & Stability Screening cluster_selection Vehicle Optimization & Selection cluster_validation In Vivo Validation start Define Experimental Requirements (Dose, Route, Animal Model) vehicle_choice Select Candidate Vehicles (Co-solvents, Surfactants, Lipids) start->vehicle_choice solubility_screen Perform Small-Scale Solubility Screening stability_test Assess Formulation Stability (e.g., 4h at RT) solubility_screen->stability_test formulation_dev Develop Lead Formulation stability_test->formulation_dev vehicle_choice->solubility_screen in_vivo_study Conduct Pilot In Vivo Study (Tolerability & PK) formulation_dev->in_vivo_study final_formulation Final Formulation for Efficacy Studies in_vivo_study->final_formulation

Caption: Workflow for selecting an in vivo delivery vehicle for PNthis compound.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps issue Issue: Precipitation Observed cause Potential Cause: Insufficient Solubility issue->cause solution1 Increase Co-solvent Ratio cause->solution1 If using co-solvent solution2 Optimize Surfactant Conc. cause->solution2 If using surfactant solution3 Use Combination Vehicle cause->solution3 solution4 Consider Alternative Vehicle Class solution3->solution4 If still issues

Technical Support Center: U-104489 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing U-104489 in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental workflow and data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational antimicrobial agent with potent activity against Mycobacterium species. Its mechanism of action is dependent on the bioactivation by a cofactor F420-dependent nitroreductase within the mycobacterial cell. The reduced form of cofactor F420 (F420H2) is utilized by a specific nitroreductase to convert the inactive prodrug this compound into its active, cytotoxic form, which then exerts its antimicrobial effect, believed to be through the generation of reactive nitrogen species that induce oxidative stress.

Q2: What is the expected shape of a this compound dose-response curve?

A2: A typical dose-response curve for this compound, when plotting percent inhibition of mycobacterial growth against the log of the drug concentration, is expected to be sigmoidal. This curve should exhibit a clear upper plateau (maximal inhibition) and a lower plateau (no inhibition).

Q3: How should I prepare my stock solutions of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration in the assay does not exceed a level that affects mycobacterial growth (typically ≤ 0.5%).

Q4: What are the key parameters I should determine from my dose-response curve?

A4: The primary parameters to determine are the IC50 (or EC50), representing the concentration of this compound that inhibits 50% of mycobacterial growth, and the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous mycobacterial suspension before seeding.

    • Use calibrated pipettes and reverse pipetting techniques for viscous solutions.

    • Avoid using the outermost wells of the plate, or fill them with sterile medium to minimize evaporation.

Issue 2: The dose-response curve is flat or shows a very shallow slope.

  • Potential Cause: The concentration range of this compound is too narrow or not centered around the IC50, the compound has degraded, or the incubation time is insufficient.

  • Troubleshooting Steps:

    • Widen the range of concentrations tested, using serial dilutions over several orders of magnitude.

    • Prepare fresh stock solutions of this compound for each experiment.

    • Optimize the incubation time to allow for a sufficient number of mycobacterial replication cycles.

Issue 3: The dose-response curve plateaus at a level below 100% inhibition.

  • Potential Cause: this compound may have precipitated out of solution at higher concentrations, or there might be a resistant subpopulation of mycobacteria.

  • Troubleshooting Steps:

    • Visually inspect the wells with the highest concentrations for any precipitate.

    • Consider a brief sonication of the compound dilutions before adding them to the assay plate.

    • If resistance is suspected, consider plating the remaining bacteria from the high-concentration wells to assess for resistant colony formation.

Issue 4: Atypical "U-shaped" or biphasic dose-response curve.

  • Potential Cause: At very high concentrations, this compound might be forming aggregates that reduce its effective concentration, or it could be exhibiting off-target effects.

  • Troubleshooting Steps:

    • Review the solubility of this compound in your assay medium.

    • Consider the inclusion of a small amount of a non-ionic surfactant like Tween-80 in the assay medium to prevent aggregation, ensuring it does not affect mycobacterial growth on its own.

Experimental Protocols

Protocol: Determination of this compound MIC and IC50 against Mycobacterium smegmatis

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) of this compound using a broth microdilution method.

Materials:

  • Mycobacterium smegmatis mc²155

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Resazurin sodium salt

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. smegmatis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 2-fold dilution of the stock solution in 7H9 broth to create a range of concentrations (e.g., from 100 µM to 0.048 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup:

    • Add 100 µL of the diluted mycobacterial inoculum to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the corresponding wells.

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation:

    • Seal the plate and incubate at 37°C with agitation for 48-72 hours.

  • Determination of MIC and IC50:

    • After incubation, add 20 µL of 0.02% Resazurin solution to each well and incubate for a further 6-24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

    • To determine the IC50, measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (at 570 nm with a reference wavelength of 600 nm) of each well.

    • Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound against M. smegmatis

This compound Conc. (µM)Log Concentration% Inhibition (Mean)% Inhibition (SD)
1002.0098.51.2
501.7097.22.5
251.4095.13.1
12.51.1088.44.5
6.250.8075.35.2
3.130.5052.16.8
1.560.2028.95.9
0.78-0.1110.24.3
0.39-0.412.12.8
0-01.5

Table 2: Summary of this compound Potency against Different Mycobacterial Strains

Mycobacterial StrainIC50 (µM)MIC (µM)
M. smegmatis mc²1553.056.25
M. tuberculosis H37Rv0.851.56
This compound-Resistant Mutant>100>100

Visualizations

Signaling_Pathway cluster_cell Mycobacterial Cell U104489_prodrug This compound (Prodrug) Nitroreductase F420-dependent Nitroreductase U104489_prodrug->Nitroreductase Binds to F420_oxidized F420 (Oxidized) F420_reduced F420H2 (Reduced) FGD FGD1 F420_oxidized->FGD Substrate F420_reduced->Nitroreductase Donates Hydride Active_metabolite Active Metabolite Nitroreductase->Active_metabolite Reduces Prodrug Cell_death Oxidative Stress & Cell Death Active_metabolite->Cell_death Induces FGD->F420_reduced Reduces 6-Phosphoglucono-\n-lactone 6-Phosphoglucono- -lactone FGD->6-Phosphoglucono-\n-lactone Product G6P Glucose-6-P G6P->FGD Substrate

Caption: Proposed mechanism of this compound activation in mycobacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis prep_culture 1. Prepare M. smegmatis Inoculum (Mid-log phase) plate_setup 3. Add Inoculum and Compound to 96-well Plate prep_culture->plate_setup prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->plate_setup incubation 4. Incubate at 37°C (48-72h) plate_setup->incubation add_resazurin 5. Add Resazurin incubation->add_resazurin incubate_resazurin 6. Incubate (6-24h) add_resazurin->incubate_resazurin read_plate 7. Measure Fluorescence/ Absorbance incubate_resazurin->read_plate determine_mic 8. Determine MIC (Visual Inspection) read_plate->determine_mic plot_data 9. Plot % Inhibition vs. Log[Concentration] read_plate->plot_data calculate_ic50 10. Calculate IC50 (4-parameter fit) plot_data->calculate_ic50

Caption: Workflow for MIC and IC50 determination of this compound.

Validation & Comparative

Comparative Analysis of CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

Initial Search for U-104489: An extensive search for a C-C chemokine receptor 2 (CCR2) antagonist with the designation "this compound" did not yield any publicly available scientific literature, patents, or clinical trial data. It is possible that this is an internal compound code that has not been disclosed in public forums. Therefore, this guide will focus on a comparative analysis of other well-documented CCR2 antagonists.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 an attractive therapeutic target.[1] This guide provides a comparative overview of several CCR2 antagonists, summarizing their performance based on available experimental data.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G protein subunits, which in turn trigger multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][3][4] These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation.[5][6]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαβγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK JAK JAK G_protein->JAK CCL2 CCL2 CCL2->CCR2 Binds AKT Akt PI3K->AKT Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival, Inflammation) AKT->Cellular_Responses MAPK->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses

Caption: The CCR2 signaling cascade initiated by CCL2 binding.

Comparative Performance of CCR2 Antagonists

The efficacy of CCR2 antagonists is primarily evaluated based on their ability to inhibit the binding of CCL2 to CCR2 and to block the subsequent downstream signaling and cellular responses. A key metric for this is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an antagonist required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for several known CCR2 antagonists.

CompoundTargetAssay TypeIC50 (nM)Reference
INCB3344 Human CCR2Binding Antagonism5.1[7]
Human CCR2Chemotaxis3.8[7]
Mouse CCR2Binding Antagonism9.5[7]
Mouse CCR2Chemotaxis7.8[7]
PF-4136309 Human CCR2Binding Antagonism5.2[7]
RS 504393 Human CCR2Binding Antagonism89[8][9]
Human CCR1Binding Antagonism>100,000[8][9]
MCP-1-induced Chemotaxis330[9]
BMS CCR2 22 Human CCR2Binding Antagonism5.1[8]
Human CCR2Calcium Flux18[8]
Human CCR2Chemotaxis1[8]
AZD2423 Human CCR2Calcium Flux1.2[8]
MK-0812 Human CCR2Not SpecifiedPotent inhibitor[10]
Cenicriviroc Human CCR2/CCR5Not SpecifiedPotent dual inhibitor[7]
Teijin Compound 1 Human CCR2bNot SpecifiedPotent and specific[8]
MCP-1-induced Chemotaxis24[8]

Experimental Methodologies

The evaluation of CCR2 antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

1. Radioligand Binding Assays: This assay is used to determine the binding affinity of a compound to the CCR2 receptor. It typically involves competing the test antagonist with a radiolabeled CCR2 ligand (e.g., [3H]CCR2-RA-[R]) for binding to cell membranes expressing the CCR2 receptor.[11][12] The concentration of the antagonist that inhibits 50% of the radioligand binding is the IC50 value.

2. Chemotaxis Assays: These assays measure the ability of an antagonist to block the migration of cells (typically monocytes or cell lines expressing CCR2) towards a CCL2 gradient. A common method is the Transwell assay, where cells are placed in the upper chamber and CCL2 is in the lower chamber. The number of cells that migrate to the lower chamber in the presence and absence of the antagonist is quantified.[9]

3. Calcium Flux Assays: Upon activation by CCL2, CCR2 signaling leads to an increase in intracellular calcium concentration. Calcium flux assays measure this change in calcium levels, often using fluorescent calcium indicators. The ability of an antagonist to inhibit this CCL2-induced calcium mobilization is a measure of its functional antagonism.[8][10]

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Cells CCR2-expressing cells + Antagonist Membrane Porous Membrane Cells->Membrane Chemoattractant CCL2 Solution Membrane->Chemoattractant Incubate Incubate at 37°C Chemoattractant->Incubate Quantify Quantify migrated cells Incubate->Quantify Compare Compare antagonist-treated vs. control Quantify->Compare

Caption: Workflow of a typical Transwell chemotaxis assay.

In Vivo Models

The in vivo efficacy of CCR2 antagonists is often evaluated in animal models of diseases where the CCL2/CCR2 axis is implicated. For instance, in models of adjuvant-induced arthritis, the ability of an antagonist to reduce paw swelling is a key endpoint. In cancer models, efficacy can be assessed by the reduction in tumor growth and metastasis, as well as by analyzing the tumor microenvironment for a decrease in tumor-associated macrophages. In some studies, the oral administration of a CCR2 antagonist has been shown to reduce the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis in a breast cancer model.[10]

Conclusion

A variety of potent and selective CCR2 antagonists have been developed and characterized. The choice of a specific antagonist for research or therapeutic development will depend on factors such as its potency against the target species (human vs. mouse), its selectivity for CCR2 over other chemokine receptors, and its pharmacokinetic properties. While clinical trials with some CCR2 antagonists have shown mixed results, the continued investigation into this signaling pathway holds promise for the development of novel therapies for a range of inflammatory diseases and cancers.

References

A Comparative Analysis of the CCR2 Antagonists RS-504393 and INCB3344

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head evaluation of two prominent C-C chemokine receptor type 2 antagonists, detailing their in vitro and in vivo efficacy, supported by comprehensive experimental data and methodologies.

Note on PNU-104489: Initial searches for the compound PNthis compound yielded no relevant information pertaining to a CCR2 antagonist. The search results were associated with an unrelated class of therapeutic agents. Consequently, this guide provides a comparative analysis of RS-504393 and another well-characterized CCR2 antagonist, INCB3344, for which extensive preclinical data is publicly available.

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as in tumor progression, making CCR2 an attractive therapeutic target. This guide provides a detailed comparison of two selective, small-molecule CCR2 antagonists, RS-504393 and INCB3344, summarizing their efficacy based on available preclinical data.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo potency of RS-504393 and INCB3344.

Table 1: In Vitro Efficacy of RS-504393 and INCB3344

ParameterRS-504393INCB3344
Receptor Binding (IC50)
Human CCR2b98 nM5.1 nM
Mouse CCR2Not Available9.5 nM
Rat CCR2Not Available7.3 nM
Cynomolgus Monkey CCR2Not Available16 nM
Functional Assays (IC50)
MCP-1/CCL2 Induced Chemotaxis (human)330 nM3.8 nM
MCP-1/CCL2 Induced Chemotaxis (mouse)Not Available7.8 nM
MCP-1/CCL2 Induced Chemotaxis (rat)Not Available2.7 nM
MCP-1/CCL2 Induced Chemotaxis (cynomolgus)Not Available6.2 nM
ERK Phosphorylation (mouse)Not Available3-10 nM[1]
Selectivity
Human CCR1> 100 µM> 1 µM
Mouse CCR1Not Available> 1 µM
Mouse CCR5Not Available> 3 µM

Table 2: In Vivo Efficacy of INCB3344

Animal ModelDosingEffect
Thioglycolate-induced peritonitis (mouse)30, 60, 100 mg/kg, b.i.d., p.o.Dose-dependent inhibition of monocyte influx (36%, 55%, and 73% respectively)[1]
Delayed-type hypersensitivity (mouse)Not specifiedDose-dependent inhibition of macrophage influx[2][3]
Experimental Autoimmune Encephalomyelitis (EAE; mouse)Not specifiedSignificant reduction in disease severity[2][3]
Inflammatory arthritis (rat)Not specifiedSignificant reduction in disease severity[2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to evaluate these antagonists, the following diagrams are provided.

CCL2_CCR2_Signaling_Pathway CCL2/CCR2 Signaling Pathway and Antagonist Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., ERK phosphorylation, Calcium Mobilization) G_Protein->Downstream_Signaling Initiates Chemotaxis Chemotaxis & Inflammatory Response Downstream_Signaling->Chemotaxis Leads to Antagonists RS-504393 / INCB3344 Antagonists->CCR2 Blocks Binding

Caption: Mechanism of CCR2 antagonism.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Plate Transwell Plate Lower_Chamber Lower Chamber: CCL2 (chemoattractant) Upper_Chamber Upper Chamber: Cells + Antagonist (RS-504393 or INCB3344) Incubate Incubate at 37°C Upper_Chamber->Incubate Place insert Migration Cells migrate through porous membrane Incubate->Migration During incubation Quantification Quantify migrated cells (e.g., by cell counting or fluorescence) Migration->Quantification IC50_Calculation Calculate IC50 Quantification->IC50_Calculation

Caption: Transwell chemotaxis assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR2 Radioligand Binding Assay (for INCB3344)

This protocol is based on the methods described for the characterization of INCB3344.[2]

  • Cell Line: WEHI-274.1, a murine monocyte cell line endogenously expressing CCR2.

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).

  • Procedure:

    • WEHI-274.1 cells are harvested and washed.

    • A whole-cell binding assay is performed by incubating the cells with a fixed concentration of 125I-mCCL2 and varying concentrations of the antagonist (INCB3344).

    • The incubation is carried out until equilibrium is reached.

    • Bound and free radioligand are separated by filtration through a glass fiber filter, which traps the cells.

    • The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves.

Chemotaxis Assay

This is a general protocol for a transwell migration assay, a common method to assess the functional inhibition of chemokine receptors.

  • Apparatus: Transwell inserts with a porous polycarbonate membrane (e.g., 5 µm pores).

  • Cells: A CCR2-expressing cell line (e.g., THP-1) or primary monocytes.

  • Procedure:

    • The lower chamber of the transwell plate is filled with media containing CCL2 as the chemoattractant.

    • CCR2-expressing cells are pre-incubated with varying concentrations of the antagonist (RS-504393 or INCB3344) or vehicle control.

    • The cell suspension is then added to the upper chamber of the transwell insert.

    • The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

    • After incubation, the non-migrated cells in the upper chamber are removed.

    • The migrated cells that have adhered to the bottom of the membrane or are in the lower chamber are fixed, stained, and counted using a microscope or quantified using a fluorescent plate reader after labeling the cells with a fluorescent dye.

    • The concentration of the antagonist that inhibits cell migration by 50% (IC50) is calculated.

ERK Phosphorylation Assay (for INCB3344)

This protocol is based on the methods used for the characterization of INCB3344.[1]

  • Cell Line: WEHI-274.1 cells.

  • Procedure:

    • WEHI-274.1 cells are serum-starved prior to the experiment.

    • The cells are pre-incubated with various concentrations of INCB3344.

    • The cells are then stimulated with a fixed concentration of mCCL2 for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.

    • The stimulation is stopped by lysing the cells.

    • The cell lysates are then analyzed by Western blotting or a specific ELISA to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

    • The IC50 value for the inhibition of CCL2-induced ERK phosphorylation is determined from the dose-response curve.

Conclusion

Both RS-504393 and INCB3344 are potent and selective antagonists of the CCR2 receptor. Based on the available data, INCB3344 demonstrates higher potency in both receptor binding and functional chemotaxis assays for human CCR2 compared to RS-504393.[4][5][6] Furthermore, INCB3344 has been extensively characterized across multiple species (human, mouse, rat, and cynomolgus monkey), and its efficacy has been demonstrated in several in vivo models of inflammatory diseases.[2][3][4] The detailed in vivo efficacy data for RS-504393 in similar models is less readily available in the public domain, though it has been used in various disease models. The choice between these two compounds for research purposes may depend on the specific application, such as the species being studied and the desired in vivo model. INCB3344's well-documented rodent activity makes it a suitable tool for preclinical studies in mice and rats.

References

Preclinical Validation of Sumatriptan and Structurally Related Compounds in Animal Models of Migraine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the preclinical validation of Sumatriptan, a foundational 5-HT1B/1D receptor agonist for the treatment of migraine, in various animal models. While the initial query concerned U-104489, extensive literature searches revealed no specific preclinical data for a compound with this identifier. However, the chemical structure attributed to this compound is closely related to the triptan class of drugs, with Sumatriptan being the most prominent member. Therefore, this guide focuses on the extensive preclinical data available for Sumatriptan and its comparators, offering a robust framework for understanding the evaluation of this class of compounds.

Sumatriptan is a selective agonist for 5-HT1B and 5-HT1D receptors, and its anti-migraine effects are attributed to three primary mechanisms: vasoconstriction of dilated cranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides (like CGRP) from trigeminal nerve endings, and a reduction in the transmission of pain signals within the trigeminal nucleus caudalis.[1][2]

Quantitative Data Presentation

The following tables summarize the efficacy of Sumatriptan and a comparator, Almotriptan, in key preclinical animal models of migraine.

Table 1: Efficacy of Triptans in Models of Carotid Vascular Constriction

CompoundAnimal ModelRoute of AdministrationEffective DoseEndpointReference
Sumatriptan Anesthetized DogIntravenous-Selective constriction of cranial vessels[3]
Almotriptan Anesthetized CatIntravenousED100 = 11 µg/kgIncreased carotid vascular resistance[4]
Almotriptan Anesthetized CatIntraduodenalED50 = 339 µg/kgIncreased carotid vascular resistance[4]
Almotriptan Anesthetized DogIntravenousED50 = 116 µg/kgIncreased carotid vascular resistance[4]

Table 2: Efficacy of Triptans in Models of Neurogenic Inflammation

CompoundAnimal ModelMethodRoute of AdministrationDose RangeEndpointReference
Sumatriptan RatInflammatory soup on dura--Reversal of mechanical allodynia[5]
Almotriptan Anesthetized Guinea PigTrigeminal ganglion stimulationIntravenous0.3 - 3 mg/kgInhibition of meningeal plasma extravasation[4]

Table 3: Efficacy of Triptans in Nitroglycerin (NTG)-Induced Hyperalgesia Models

CompoundAnimal ModelRoute of Administration-EndpointReference
Sumatriptan Rodents--Reversal of mechanical allodynia[5]
Sumatriptan Mice--Reversal of thermal and mechanical allodynia[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Carotid Vascular Resistance in Anesthetized Animals
  • Animal Model: Anesthetized cats or dogs are commonly used.

  • Procedure: Animals are anesthetized, and blood flow in the carotid artery is measured using a flow probe. Vascular resistance is calculated from blood pressure and blood flow measurements. The test compound is administered intravenously or intraduodenally.

  • Endpoint: An increase in carotid vascular resistance indicates a vasoconstrictive effect on the cranial circulation. This model is predictive of the vasoconstrictor component of the anti-migraine action of triptans.[4]

Neurogenic Plasma Protein Extravasation
  • Animal Model: Anesthetized guinea pigs are frequently used.

  • Procedure: The trigeminal ganglion is electrically stimulated to induce the release of neuropeptides that cause plasma protein extravasation in the dura mater. A fluorescently labeled protein (e.g., Evans blue) is injected intravenously to quantify the extent of extravasation. The test compound is administered prior to stimulation.

  • Endpoint: Inhibition of plasma protein extravasation, measured by a reduction in the amount of dye in the dura mater, indicates an inhibitory effect on neurogenic inflammation.[4]

Nitroglycerin (NTG)-Induced Allodynia
  • Animal Model: Rats or mice are typically used.

  • Procedure: A single dose of nitroglycerin (1-15 mg/kg) is administered to induce a state of heightened sensitivity to mechanical or thermal stimuli (allodynia), which mimics migraine-related pain.[5][6] Mechanical allodynia is assessed by measuring the withdrawal threshold to von Frey filaments applied to the facial region or hind paw. Thermal hyperalgesia can also be measured. The test compound is administered to assess its ability to reverse this hypersensitivity.

  • Endpoint: A reversal of the NTG-induced decrease in withdrawal threshold is indicative of an anti-hyperalgesic effect relevant to migraine pain.[5]

Mandatory Visualizations

Signaling Pathway of Sumatriptan

Sumatriptan Signaling Pathway cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel Smooth Muscle Sumatriptan Sumatriptan 5-HT1D_R 5-HT1D Receptor Sumatriptan->5-HT1D_R Inhibition Inhibition 5-HT1D_R->Inhibition CGRP_Release CGRP Release Inhibition->CGRP_Release Neurogenic_Inflammation Neurogenic Inflammation CGRP_Release->Neurogenic_Inflammation Sumatriptan_2 Sumatriptan 5-HT1B_R 5-HT1B Receptor Sumatriptan_2->5-HT1B_R Vasoconstriction Vasoconstriction 5-HT1B_R->Vasoconstriction Vasodilation Vasodilation (Migraine State) Vasodilation->Vasoconstriction Reversal

Caption: Mechanism of action of Sumatriptan.

Experimental Workflow for Preclinical Migraine Drug Evaluation

Experimental Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse, Guinea Pig) Induce_Migraine Induce Migraine-like State (e.g., NTG administration, Trigeminal Stimulation) Animal_Model->Induce_Migraine Administer_Compound Administer Test Compound (e.g., Sumatriptan) Induce_Migraine->Administer_Compound Assess_Endpoint Assess Primary Endpoint (e.g., Mechanical Allodynia, Plasma Extravasation) Administer_Compound->Assess_Endpoint Data_Analysis Data Analysis and Comparison (vs. Vehicle and/or Comparator) Assess_Endpoint->Data_Analysis

Caption: General workflow for evaluating anti-migraine compounds.

References

A Comparative Guide to the Specificity of PNU-104489 Versus Dual CCR2/CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptors CCR1, CCR2, and CCR5 are key players in various inflammatory and autoimmune diseases. Consequently, they have become attractive targets for therapeutic intervention. This guide provides an objective comparison of the specificity of PNU-104489, a selective CCR1 antagonist, with dual inhibitors that simultaneously target CCR2 and CCR5, such as Cenicriviroc and TAK-779. Understanding the distinct specificity profiles of these inhibitors is crucial for selecting the appropriate tool for research and potential therapeutic development.

PNthis compound (BX 471): A Selective CCR1 Antagonist

PNthis compound, also known as BX 471, is a potent, nonpeptide, small-molecule antagonist of the human CCR1 chemokine receptor.[1] Its primary mechanism of action is to bind to CCR1 and block the downstream signaling and chemotactic functions induced by its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2]

Dual CCR2/CCR5 Inhibitors: A Multi-pronged Approach

Dual antagonists of CCR2 and CCR5 are designed to simultaneously block two critical pathways of inflammatory cell recruitment. This approach is based on the rationale that inhibiting both receptors may provide a more comprehensive anti-inflammatory effect in complex diseases where both pathways are implicated.

  • Cenicriviroc (CVC): Cenicriviroc is a novel, oral, dual antagonist with nanomolar potency against both CCR2 and CCR5.[4][5] It has been evaluated in clinical trials for conditions like non-alcoholic steatohepatitis (NASH) and HIV.[5] By inhibiting both CCR2 and CCR5, Cenicriviroc aims to reduce the migration of monocytes and macrophages, which are key drivers of inflammation and fibrosis.[5]

  • TAK-779: TAK-779 is a nonpeptide antagonist of CCR5 and, to a lesser extent, CCR2. It also shows antagonist activity at the CXCR3 receptor. It has a potent binding affinity for CCR5 with an IC50 value of 1.4 nM.[3] Its dual action on CCR2 and CCR5 has been explored in the context of reducing retinal vascular leakage in diabetic retinopathy models.[3]

Data Presentation: Comparative Inhibitor Specificity

The following table summarizes the available quantitative data on the inhibitory activities of PNthis compound and representative dual CCR2/CCR5 inhibitors.

InhibitorTarget Receptor(s)Potency (IC50/Ki)Notes
PNthis compound (BX 471) CCR1Potent antagonist (Specific values not publicly detailed)Functionally selective for CCR1; does not inhibit MCP-1 (CCR2) or SDF-1α (CXCR4) signaling.[3]
Cenicriviroc (CVC) CCR2 and CCR5Nanomolar potency against both receptors.[4][5]Oral, once-daily dual antagonist.[4][5]
TAK-779 CCR5, CCR2, CXCR3CCR5: Ki of 1.1 nM, IC50 of 1.4 nM.[3]Also antagonizes CXCR3.

Signaling Pathways

Upon ligand binding, CCR1, CCR2, and CCR5 activate intracellular signaling cascades through their coupling with G proteins, primarily of the Gαi subtype. This leads to downstream effects including calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, cell migration and activation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Activation Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK PI3K->Chemotaxis MAPK->Chemotaxis ligand CCL3, CCL5 (e.g., RANTES) ligand->CCR1 Binds PNU_104489 PNthis compound PNU_104489->CCR1 Blocks CCR2_CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein_2 Gαi/βγ CCR2->G_protein_2 Activates CCR5 CCR5 G_protein_5 Gαi/βγ CCR5->G_protein_5 Activates Downstream PI3K/Akt, MAPK, JAK/STAT Pathways G_protein_2->Downstream G_protein_5->Downstream Chemotaxis Chemotaxis, Proliferation, Survival Downstream->Chemotaxis ligand_2 CCL2 ligand_2->CCR2 Binds ligand_5 CCL3, CCL4, CCL5 ligand_5->CCR5 Binds Dual_Inhibitor Dual CCR2/CCR5 Inhibitor (e.g., Cenicriviroc) Dual_Inhibitor->CCR2 Blocks Dual_Inhibitor->CCR5 Blocks Experimental_Workflow cluster_screening Initial Screening & Specificity cluster_validation Functional Validation cluster_conclusion Conclusion Binding_Assay Receptor Binding Assay (Determine IC50/Ki) Panel Screen against a panel of related receptors (e.g., CCR2, CCR3, CCR5) Binding_Assay->Panel Assess Specificity Chemotaxis_Assay Chemotaxis Assay (Measure inhibition of cell migration) Panel->Chemotaxis_Assay Validate Functionally Calcium_Flux Calcium Flux Assay (Measure inhibition of intracellular signaling) Panel->Calcium_Flux Validate Functionally Specificity_Profile Determine Specificity Profile (Selective vs. Dual/Multi-target) Chemotaxis_Assay->Specificity_Profile Calcium_Flux->Specificity_Profile

References

Comparative Efficacy of CCR2 Antagonists: A Human vs. Murine Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the differential efficacy of C-C Motif Chemokine Receptor 2 (CCR2) antagonists between human and murine models. This guide uses a hypothetical antagonist, designated "Compound X," to illustrate the comparative framework, as specific data for U-104489 was not publicly available.

The C-C motif chemokine receptor 2 (CCR2) and its primary ligand, CCL2, play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, and are implicated in a variety of inflammatory diseases and cancer metastasis.[1][2] Consequently, CCR2 has emerged as a significant therapeutic target. However, structural differences between human and murine CCR2 can lead to species-specific activities of antagonists, complicating the translation of preclinical findings to clinical efficacy.[3] This guide provides a framework for evaluating and comparing the efficacy of CCR2 antagonists in human versus murine systems.

Human vs. Murine CCR2: Key Distinctions

While the overall function of CCR2 is conserved between humans and mice, there are notable differences in the receptor's structure and its interaction with ligands and antagonists.[3] In both species, CCR2 is predominantly expressed on monocytes, macrophages, dendritic cells, and memory T cells.[4][5][6] However, the amino acid sequences of human and murine CCR2 are not identical, which can affect the binding affinity and potency of small molecule inhibitors. Many antagonists developed for human CCR2 have been found to be ineffective against its murine counterpart.[3] This necessitates the use of humanized mouse models (e.g., human CCR2 knock-in mice) to accurately evaluate the in vivo efficacy of antagonists intended for human use.[1][2][3]

Quantitative Comparison of "Compound X" Efficacy

The following tables provide a template for summarizing the quantitative data on the efficacy of a CCR2 antagonist. The data presented for "Compound X" is illustrative.

Table 1: Comparative Binding Affinity of Compound X

ParameterHuman CCR2Murine CCR2
Binding Affinity (Ki, nM) e.g., 5.2e.g., 150.7
IC50 (nM) - Ligand Binding e.g., 10.5e.g., 325.1

Table 2: Comparative In Vitro Functional Efficacy of Compound X

AssayHuman CellsMurine Cells
Chemotaxis (IC50, nM) e.g., 15.8e.g., 550.3
Calcium Mobilization (IC50, nM) e.g., 12.3e.g., 480.9

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of results. Below are standard protocols for key experiments in the evaluation of CCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the CCR2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing either human or murine CCR2 (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [125I]-CCL2), and varying concentrations of the test compound ("Compound X").

    • For non-specific binding determination, add a high concentration of an unlabeled CCR2 ligand.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit cell migration towards a chemoattractant (e.g., CCL2).

  • Cell Preparation:

    • Isolate primary monocytes from human peripheral blood or murine bone marrow, or use a monocytic cell line (e.g., THP-1 for human, J774 for murine).

    • Resuspend the cells in an assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane insert).

    • Add the chemoattractant (CCL2) to the lower chamber.

    • In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the test compound ("Compound X").

  • Incubation and Analysis:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 1-3 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the migrated cells in several fields of view under a microscope or use a plate reader to quantify the stained cells.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the compound and determine the IC50 value.

Visualizations

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[7][8][9][10] These pathways regulate transcription factors involved in cell survival, proliferation, cytokine production, and migration.[7][8]

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi/o CCR2->G_protein JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras CCL2 CCL2 CCL2->CCR2 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Migration, Proliferation, Inflammation) PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Experimental_Workflow start Start: Compound Library binding_assay In Vitro Binding Assay (Human & Murine CCR2) start->binding_assay functional_assay In Vitro Functional Assays (Chemotaxis, Ca²⁺ Mobilization) binding_assay->functional_assay in_vivo_pk In Vivo Pharmacokinetics (Mouse) functional_assay->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (Humanized Mouse Models) in_vivo_pk->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization lead_optimization->binding_assay Iterate end Candidate Drug lead_optimization->end

References

Preclinical Profile of U-104489: An Investigational HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Clinical Trial Data: As of late 2025, there is no publicly available data from clinical trials for the investigational compound U-104489. All available information is derived from preclinical and in vitro studies.

Introduction: this compound, also known as PNthis compound, is a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). It belongs to a class of compounds known as (alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs). Preclinical studies have demonstrated its significant activity against wild-type HIV-1 and, notably, against viral strains resistant to other NNRTIs. This guide provides a comparative summary of the available preclinical data for this compound against other HIV-1 inhibitors.

Comparative In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound and comparator compounds against wild-type and mutant strains of HIV-1 reverse transcriptase (RT).

CompoundTargetAssayKi (μM)IC90 (μM)Reference
This compound HIV-1 RT p66/p51 wild type (G190)Enzyme Inhibition0.13-[1]
This compound HIV-1 RT p66/p51 mutant (G190A)Enzyme Inhibition0.12-[1]
This compound HIV-1 RT p66/p51 mutant (G190E)Enzyme Inhibition> 100-[1]
This compound NNRTI-resistant HIV-1 (Tyr-181->Cys)Cell-based-Submicromolar[2]
This compound BHAP-resistant HIV-1 (Pro-236->Leu)Cell-based-Potent activity[2]
This compound Delavirdine and Zidovudine resistant clinical isolatesCell-based-1.1 (for most resistant isolate)[3]
Delavirdine (U-90152S) HIV-1 RTEnzyme Inhibition--[4]

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of this compound is provided below.

Recombinant HIV-1 RT Enzyme Inhibition Assay

The inhibitory activity of this compound against recombinant wild-type and mutant HIV-1 reverse transcriptase was determined using an enzyme inhibition assay. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a template-primer complex.

  • Enzyme Source: Recombinant HIV-1 RT p66/p51 heterodimers (wild-type and mutants with specific amino acid substitutions) expressed in E. coli.

  • Template/Primer: A common template-primer used is poly(rA)•oligo(dT).

  • Substrate: Radiolabeled or fluorescently labeled dTTP.

  • Procedure: The reaction mixture containing the RT enzyme, template-primer, and varying concentrations of the inhibitor (this compound) is pre-incubated. The reaction is initiated by the addition of the labeled dTTP. After a defined incubation period, the reaction is stopped, and the amount of incorporated label is quantified.

  • Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) or the inhibitor constant (Ki) is calculated from dose-response curves.

Cell-Based Antiviral Activity Assay

The antiviral activity of this compound in a cellular context was assessed using HIV-1 infected cell cultures.

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) or other susceptible human cell lines.

  • Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates, including those with known resistance mutations.

  • Procedure: Cells are infected with a standardized amount of HIV-1 in the presence of varying concentrations of this compound. After several days of culture, viral replication is quantified.

  • Quantification of Viral Replication: This can be measured by several methods, including:

    • Reverse Transcriptase (RT) Activity Assay: Measuring the RT activity in the culture supernatant.

    • p24 Antigen Capture ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is determined.

Mechanism of Action and Resistance

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

HIV_RT_Inhibition ActiveSite Active Site NNRTIPocket NNRTI Binding Pocket NRTI NRTI (e.g., Zidovudine) NRTI->ActiveSite Binds to (Competitive Inhibition) U104489 This compound (NNRTI) U104489->NNRTIPocket Binds to (Allosteric Inhibition) Resistance_Pathway HIV_WildType Wild-Type HIV-1 DrugPressure Selective Pressure (this compound) HIV_WildType->DrugPressure G190E_Mutation G190E Mutation in RT DrugPressure->G190E_Mutation Resistant_Virus This compound Resistant HIV-1 G190E_Mutation->Resistant_Virus Reduced_Fitness Reduced Replication Capacity Resistant_Virus->Reduced_Fitness

References

Benchmarking PNU-104489 Analogues Against Standard-of-Care Therapeutic Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, a critical evaluation of novel therapeutic candidates against established treatments is paramount for assessing their potential clinical utility. This guide provides a comparative analysis of two potent anti-cancer compounds, PNU-159548 and PNU-159682 (a key metabolite of nemorubicin), against a panel of therapeutic antibodies that are the current standard of care for various malignancies. While the user's query specified "PNU-104489," literature searches indicate that PNU-159548 and PNU-159682 are the pharmacologically active agents of significant interest from this series.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action, in vitro cytotoxicity, and available in vivo efficacy data for these small molecules in contrast to well-established therapeutic monoclonal antibodies.

Part 1: Comparative Data Analysis

The following tables summarize the available quantitative data to facilitate a direct comparison between the PNU compounds and selected therapeutic antibodies. It is important to note that the mechanisms of action are fundamentally different. PNU compounds are cytotoxic agents that directly target DNA, whereas therapeutic antibodies exert their effects through targeted binding to cell surface receptors or immune modulation. Therefore, direct comparisons of potency, such as IC50 values, should be interpreted with this in mind.

Table 1: Mechanism of Action
Compound/AntibodyClassPrimary Mechanism of Action
PNU-159548 AlkycyclineDNA intercalation and alkylation of guanines in the DNA major groove.
PNU-159682 AnthracyclineStrong and reversible DNA intercalation, particularly at G:C base pairs.[1]
Trastuzumab Monoclonal Antibody (anti-HER2)Binds to the extracellular domain of HER2, inhibiting downstream signaling pathways (e.g., PI3K/Akt, MAPK) and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3][4][5][6]
Cetuximab Monoclonal Antibody (anti-EGFR)Competitively inhibits ligand binding to EGFR, blocking downstream signaling (e.g., RAS/RAF/MEK/ERK, PI3K/Akt) and inducing apoptosis.[1][7][8]
Bevacizumab Monoclonal Antibody (anti-VEGF-A)Binds to and neutralizes vascular endothelial growth factor A (VEGF-A), inhibiting angiogenesis.[9][10][11][12]
Pembrolizumab Monoclonal Antibody (anti-PD-1)Blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, releasing the "brakes" on the immune system to enhance anti-tumor T-cell responses.[13][14][15][16][17]
Table 2: In Vitro Cytotoxicity of PNU Compounds

The following table presents the reported 70% inhibitory concentration (IC70) values for PNU-159682 against a panel of human tumor cell lines. This data highlights the potent, broad-spectrum cytotoxic activity of this compound.

Cell LineCancer TypePNU-159682 IC70 (nM)[18][19][20][21]
HT-29Colon Carcinoma0.577
A2780Ovarian Carcinoma0.39
DU145Prostate Carcinoma0.128
EM-2-0.081
JurkatT-cell Leukemia0.086
CEMT-cell Leukemia0.075

Note: Data for PNU-159548 indicates IC50 values ranging from 1.2 to 81.1 ng/ml after a 1-hour exposure in various cancer cell lines, demonstrating potent antiproliferative activity.[22] A direct comparison with therapeutic antibodies based on IC50 is challenging due to their different mechanisms of action. Therapeutic antibodies often induce cytostatic effects or rely on immune effector cells for their full activity, which is not fully captured in standard cytotoxicity assays.

Part 2: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these anti-cancer agents.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23][24][25][26]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., PNU-159548, PNU-159682) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/IC70 values using a suitable software.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of an anti-cancer agent in a living organism bearing a tumor.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test agent, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MX-1 human mammary carcinoma) into the flank of athymic nude mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., PNU-159682 intravenously) according to the desired dosing schedule and route. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis if required.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Part 3: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the benchmarked therapeutic antibodies and a general workflow for evaluating anti-cancer compounds.

Trastuzumab_Mechanism cluster_cell Tumor Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates MAPK MAPK Pathway HER2->MAPK Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Extracellular Domain Trastuzumab->PI3K_Akt Inhibits Trastuzumab->MAPK Inhibits ADCC ADCC Trastuzumab->ADCC Mediates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation NK_Cell NK Cell NK_Cell->Trastuzumab Binds to Fc Region

Caption: Mechanism of action of Trastuzumab.

Cetuximab_Mechanism cluster_cell Tumor Cell cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ligand EGF/TGF-α Ligand->EGFR Binds & Activates Cetuximab Cetuximab Cetuximab->EGFR Competitively Binds & Inhibits Apoptosis Apoptosis Cetuximab->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Mechanism of action of Cetuximab.

Bevacizumab_Mechanism cluster_endothelial Endothelial Cell Tumor_Cell Tumor Cell VEGF_A VEGF-A Tumor_Cell->VEGF_A Secretes VEGFR VEGFR VEGF_A->VEGFR Binds & Activates Bevacizumab Bevacizumab Bevacizumab->VEGF_A Binds & Neutralizes Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Mechanism of action of Bevacizumab.

Pembrolizumab_Mechanism cluster_tcell T Cell cluster_tumor Tumor Cell PD1 PD-1 Receptor T_Cell_Activation T Cell Activation PD1->T_Cell_Activation Suppresses Tumor_Cell_Death Tumor Cell Death T_Cell_Activation->Tumor_Cell_Death PDL1 PD-L1/PD-L2 PDL1->PD1 Binds & Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Binding

Caption: Mechanism of action of Pembrolizumab.

Experimental_Workflow start Start: New Compound in_vitro In Vitro Studies (e.g., Cytotoxicity Assays) start->in_vitro in_vivo In Vivo Studies (e.g., Xenograft Models) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (IC50, TGI) in_vivo->data_analysis comparison Benchmark against Standard of Care data_analysis->comparison end Conclusion: Clinical Potential comparison->end

Caption: General workflow for pre-clinical evaluation.

References

U-104489 validation with knockout mouse models

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "U-104489" has not yielded specific information regarding its mechanism of action, signaling pathways, or any associated validation studies using knockout mouse models. This suggests that "this compound" may be an internal, unpublished designation, a highly specific term not widely indexed in public databases, or potentially a mistyped identifier.

To proceed with your request for a detailed comparison guide, please provide additional information about this compound, such as:

  • The molecular target or pathway of interest: What gene, protein, or signaling cascade does this compound modulate?

  • The therapeutic area or disease context: In what field of research is this compound being studied?

  • Any alternative names or identifiers: Is this compound known by any other public or chemical name?

  • Relevant publications or internal documentation: Are there any available resources that describe the compound and its biological effects?

Once this information is available, a comprehensive guide can be developed that includes comparisons with relevant alternatives, supporting experimental data from knockout mouse models, detailed protocols, and the requested data visualizations.

Comparative Pharmacokinetic Analysis of U-104489: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, detailed pharmacokinetic data for the compound U-104489, also known as PNthis compound, is not publicly available. As a result, a comparative analysis of its pharmacokinetic profile against other compounds, as originally requested, cannot be provided.

This compound has been identified as a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). Research primarily conducted in the mid-1990s by Pharmacia & Upjohn focused on its in vitro antiviral activity, mechanism of action, and resistance profile. The key publication in this area is a 1996 paper by Olmsted et al. in the Journal of Virology. While this and related publications detail the compound's efficacy against various strains of HIV-1, they do not contain information regarding its absorption, distribution, metabolism, and excretion (ADME) in preclinical or clinical studies.

The absence of such data in the public domain strongly suggests that this compound may not have progressed to later stages of drug development where extensive pharmacokinetic profiling is typically conducted and published. It is common for compounds to be discontinued in early research phases due to unfavorable properties, including pharmacokinetics. One publication from the same research group on the broader class of (alkylamino)piperidine bis(heteroaryl)piperazine (AAP-BHAP) analogs, to which this compound belongs, mentions that "Further structural modifications were required to inhibit metabolism and modulate solubility in order to obtain compounds with the desired biological profile as well as appropriate pharmaceutical properties." This statement implies that early compounds in this series, likely including this compound, may have possessed suboptimal pharmacokinetic characteristics that precluded further investigation.

Without access to proprietary data from the developing company, a guide comparing the pharmacokinetics of this compound with other agents, including the requisite data tables and experimental protocols, cannot be constructed.

Logical Workflow for a Typical Pharmacokinetic Study

For the benefit of researchers, the following diagram illustrates a generalized workflow for a pharmacokinetic study, from initial drug administration to the final data analysis.

Pharmacokinetic_Study_Workflow cluster_Preclinical Preclinical Phase cluster_Analytical Analytical Phase cluster_Data_Analysis Data Analysis Phase Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Drug Administration Drug Administration Dose Formulation->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Sample Preparation Sample Preparation Biological Sampling->Sample Preparation Bioanalytical Method Bioanalytical Method Sample Preparation->Bioanalytical Method Concentration Measurement Concentration Measurement Bioanalytical Method->Concentration Measurement Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Measurement->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Statistical Analysis Statistical Analysis Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

PNU-159548 in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PNU-159548 in combination with other therapies, supported by available preclinical data. The focus is on its potential application in osteosarcoma, a field with a recognized need for novel therapeutic strategies.

Executive Summary

PNU-159548 is a novel alkycycline, a class of cytotoxic agents, that exhibits a dual mechanism of action involving both DNA intercalation and alkylation. Preclinical studies have demonstrated its potent antitumor activity across a range of cancer cell lines, including those exhibiting multidrug resistance. A significant area of interest is its potential for use in combination with standard-of-care chemotherapeutics. In vitro evidence suggests that PNU-159548 can act synergistically or additively with components of the MAP regimen (methotrexate, doxorubicin, and cisplatin), the current standard for osteosarcoma treatment. This guide will delve into the comparative efficacy, safety profile, and underlying mechanisms of PNU-159548 combination therapy versus established treatment protocols.

Comparative Efficacy of PNU-159548

Preclinical evaluations of PNU-159548 have highlighted its broad-spectrum antitumor efficacy. When used in combination with other agents, it shows promise for enhancing therapeutic outcomes.

In Vitro Cytotoxicity

Studies on osteosarcoma cell lines have shown that PNU-159548, when combined with doxorubicin, methotrexate, or cisplatin, results in predominantly additive or synergistic cytotoxic effects. This suggests a potential to overcome drug resistance and improve tumor cell killing.

Table 1: In Vitro Performance of PNU-159548 in Combination

Cell LineCombinationObserved EffectQuantitative Data (if available)
Osteosarcoma (drug-sensitive and drug-resistant)PNU-159548 + DoxorubicinAdditive/SynergisticSpecific Combination Index (CI) values are not consistently reported in the public domain. However, reports state that sequential exposure to PNU-159548 followed by doxorubicin was the most effective sequence.[1]
Osteosarcoma (drug-sensitive and drug-resistant)PNU-159548 + MethotrexateAdditive/SynergisticSimilar to the doxorubicin combination, sequential treatment with PNU-159548 followed by methotrexate showed enhanced effects.[1]
Osteosarcoma (drug-sensitive and drug-resistant)PNU-159548 + CisplatinAdditive/SynergisticThe combination of PNU-159548 with cisplatin also demonstrated additive or synergistic outcomes, particularly with sequential administration.[1]
In Vivo Antitumor Activity

In vivo studies using human tumor xenografts have shown that PNU-159548 monotherapy has a degree of antitumor efficacy comparable or superior to some clinically used agents.[2] While specific in vivo data for PNU-159548 combination therapy is limited in publicly available literature, the strong in vitro synergy suggests that combination regimens would likely translate to enhanced tumor growth inhibition in animal models.

Comparative Safety and Tolerability

A critical aspect of any new combination therapy is its safety profile compared to existing treatments. PNU-159548 has been evaluated for its toxicity, with a particular focus on cardiotoxicity, a known side effect of anthracyclines like doxorubicin.

Table 2: Comparative Toxicology of PNU-159548

Agent/RegimenKey ToxicitiesComparative Notes
PNU-159548 Myelosuppression (dose-limiting), reversible increase in liver weight, non-reversible testicular atrophy.Significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses.[3]
Doxorubicin (a component of MAP) Cardiotoxicity (can be irreversible), myelosuppression, mucositis, nausea, and vomiting.The reduced cardiotoxicity of PNU-159548 is a significant potential advantage.
MAP Regimen (Methotrexate, Doxorubicin, Cisplatin) Hematologic toxicity (neutropenia, thrombocytopenia), febrile neutropenia, nephrotoxicity (cisplatin), hepatotoxicity (methotrexate), cardiotoxicity (doxorubicin), mucositis.The addition of PNU-159548 to a MAP-like regimen would require careful monitoring for overlapping toxicities, particularly myelosuppression.

Mechanism of Action and Potential for Synergy

The dual mechanism of PNU-159548, involving both DNA intercalation and alkylation, provides a strong rationale for its use in combination therapy. This multifaceted attack on DNA can complement the mechanisms of other chemotherapeutic agents.

Signaling Pathways and Molecular Interactions

PNU-159548's primary mode of action is the induction of DNA damage, leading to cell cycle arrest and apoptosis. When combined with other DNA-damaging agents or cell cycle inhibitors, a synergistic effect can be achieved.

PNU-159548_Combination_Therapy_Pathway cluster_pnu PNU-159548 cluster_map MAP Regimen Components pnu PNU-159548 pnu_intercalation DNA Intercalation pnu->pnu_intercalation pnu_alkylation DNA Alkylation pnu->pnu_alkylation dna_damage Increased DNA Damage pnu_intercalation->dna_damage pnu_alkylation->dna_damage doxo Doxorubicin doxo_topo Topoisomerase II Inhibition doxo->doxo_topo cisplatin Cisplatin cisplatin_crosslink DNA Cross-linking cisplatin->cisplatin_crosslink methotrexate Methotrexate methotrexate_dhfr DHFR Inhibition methotrexate->methotrexate_dhfr doxo_topo->dna_damage cisplatin_crosslink->dna_damage apoptosis Apoptosis methotrexate_dhfr->apoptosis Inhibits DNA Synthesis dna_damage->apoptosis Synergistic Induction

Caption: Proposed synergistic mechanism of PNU-159548 with MAP regimen components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols based on standard practices for in vitro combination studies.

In Vitro Cytotoxicity Assay (Checkerboard Assay)

Objective: To determine the cytotoxic effects of PNU-159548 alone and in combination with other agents and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Methodology:

  • Cell Culture: Human osteosarcoma cell lines (e.g., Saos-2, U2OS) are cultured in appropriate media and conditions.

  • Drug Preparation: Stock solutions of PNU-159548, doxorubicin, methotrexate, and cisplatin are prepared in a suitable solvent and serially diluted to a range of concentrations.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to attach overnight. A checkerboard titration of the drugs is then performed, where varying concentrations of PNU-159548 are added to the wells in combination with varying concentrations of the second drug.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The interaction between the drugs is analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow_In_Vitro_Combination_Study start Start: Osteosarcoma Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Drug Combinations (Checkerboard Titration) seed->treat incubate Incubate for 72h treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Data Analysis: Calculate Combination Index assay->analyze end End: Determine Synergy, Additivity, or Antagonism analyze->end

Caption: Workflow for an in vitro combination cytotoxicity study.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that PNU-159548 has the potential to be a valuable component of combination chemotherapy, particularly for osteosarcoma. Its dual mechanism of action and favorable safety profile, especially its reduced cardiotoxicity compared to doxorubicin, make it an attractive candidate for further investigation.

Future research should focus on:

  • In-depth in vivo studies of PNU-159548 in combination with the MAP regimen in orthotopic osteosarcoma models to confirm the synergistic effects on tumor growth and metastasis.

  • Detailed pharmacokinetic and pharmacodynamic studies of the combination to optimize dosing and scheduling.

  • Clinical trials to evaluate the safety and efficacy of PNU-159548-containing regimens in patients with newly diagnosed or refractory osteosarcoma.

The integration of promising new agents like PNU-159548 into existing treatment paradigms, guided by robust preclinical and clinical data, holds the key to improving outcomes for patients with difficult-to-treat cancers.

References

A Comparative Guide to CCR2 Inhibition: Small Molecule Antagonists vs. Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and fibrotic diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation makes it a compelling target for intervention.[1][2] This guide provides an objective comparison of two primary modalities for CCR2 inhibition: small molecule antagonists and gene silencing technologies, supported by experimental data and detailed protocols.

At a Glance: U-104489 and Other Small Molecule Inhibitors vs. Gene Silencing

While direct comparative data for a specific compound designated "this compound" is not publicly available, this guide will utilize data from well-characterized small molecule CCR2 antagonists, such as Teijin Compound 1 and RS102895, as representative examples for a comprehensive comparison with gene silencing approaches.

FeatureSmall Molecule Antagonists (e.g., Teijin Compound 1, RS102895)Gene Silencing (siRNA/shRNA)
Mechanism of Action Competitive or allosteric binding to the CCR2 receptor, preventing ligand (CCL2) binding and downstream signaling.[3][4][5]Sequence-specific degradation of CCR2 mRNA, leading to reduced protein expression.[6][7]
Mode of Inhibition Reversible, concentration-dependent inhibition of protein function.Inhibition of protein synthesis, leading to transient or stable knockdown of the target protein.
Specificity Can be highly specific to the target receptor, but off-target effects on other receptors or ion channels are possible.[5][8]Highly specific to the target mRNA sequence, but off-target effects due to partial sequence homology can occur.[9][10]
Delivery Typically oral or parenteral administration.Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) for cellular uptake.[6][7]
Duration of Effect Dependent on the pharmacokinetic properties of the compound (e.g., half-life).[11]Can be transient (siRNA) or long-lasting (shRNA integrated into the genome).
Development Stage Several small molecule CCR2 antagonists have been in preclinical and clinical development.[12][13][14]siRNA-based therapeutics are in various stages of clinical development for different targets.

Quantitative Performance Data

The following tables summarize key quantitative data for both CCR2 inhibition strategies based on available experimental evidence.

Table 1: In Vitro Efficacy of CCR2 Small Molecule Antagonists

CompoundAssay TypeTargetIC50Reference
Teijin Compound 1Chemotaxis AssayHuman CCR2b24 nM[3][4]
Teijin Compound 1Receptor Binding AssayHuman CCR2b180 nM[3][4]
RS102895Receptor Binding AssayHuman CCR2360 nM[5][15]

Table 2: Efficacy of siRNA-mediated CCR2 Silencing

siRNA Delivery SystemCell/Animal ModelMeasurementKnockdown EfficiencyReference
Lipid NanoparticleMouse Myocarditis ModelLy6Chigh monocyte count in heart~69% reduction[7]
Dicer-substrate siRNA (DsiRNA)Rat Spinal Cord (in vivo)CCR2 mRNA levels>85% at 10 nM[8]
Lipidoid NanoparticlesMouse Inflammatory MonocytesCCR2 mRNA levelsSignificant reduction[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Chemotaxis Assay for Small Molecule Antagonists

This protocol is adapted from studies evaluating the efficacy of CCR2 antagonists in blocking CCL2-induced cell migration.

Objective: To determine the inhibitory concentration (IC50) of a small molecule antagonist on CCL2-induced chemotaxis of CCR2-expressing cells.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

  • Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes)

  • Recombinant human CCL2 (MCP-1)

  • Test compound (e.g., Teijin Compound 1)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Cell staining solution (e.g., Diff-Quik)

Procedure:

  • Culture CCR2-expressing cells to a sufficient density.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • In the lower wells of the chemotaxis chamber, add cell culture medium containing a predetermined optimal concentration of CCL2.

  • In the upper wells, add a suspension of CCR2-expressing cells that have been pre-incubated with various concentrations of the test compound or vehicle control for 30 minutes.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration sufficient for cell migration (typically 2-4 hours).

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percentage inhibition of chemotaxis for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro siRNA-mediated Knockdown of CCR2

This protocol outlines the general steps for transfecting cells with siRNA to silence CCR2 expression.

Objective: To achieve and quantify the knockdown of CCR2 expression in a target cell line using siRNA.

Materials:

  • Target cells (e.g., human or mouse monocytic cell lines)

  • CCR2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium

  • Reagents for quantifying knockdown (e.g., RNA extraction kit, qRT-PCR reagents, or antibodies for Western blotting)

Procedure:

  • Plate cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • In separate tubes, dilute the CCR2-specific siRNA and the non-targeting control siRNA in Opti-MEM.

  • In another set of tubes, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours at 37°C.

  • Harvest the cells and assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.

Visualizing the Mechanisms

CCR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of CCL2 to its receptor, CCR2.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binding G_Protein G-protein CCR2->G_Protein Activation PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS RAS G_Protein->RAS NFkB NF-κB PLC->NFkB AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Inflammation, Chemotaxis) ERK->Gene_Expression AKT->NFkB NFkB->Gene_Expression

Caption: CCR2 signaling cascade upon CCL2 binding.

Gene Silencing Workflow for CCR2 Inhibition

This diagram outlines the key steps involved in using siRNA to silence the expression of the CCR2 gene.

Gene_Silencing_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery into Cell cluster_processing 3. Cellular Processing cluster_action 4. Target Recognition & Cleavage cluster_outcome 5. Outcome siRNA_design Design CCR2-specific siRNA siRNA_synthesis Synthesize siRNA duplex siRNA_design->siRNA_synthesis Transfection Transfection with Lipid Nanoparticles siRNA_synthesis->Transfection RISC_loading siRNA loading into RISC Transfection->RISC_loading mRNA_binding RISC binds to CCR2 mRNA RISC_loading->mRNA_binding mRNA_cleavage CCR2 mRNA cleavage mRNA_binding->mRNA_cleavage Reduced_protein Reduced CCR2 Protein Expression mRNA_cleavage->Reduced_protein

Caption: Workflow of CCR2 gene silencing by siRNA.

Discussion and Future Perspectives

Both small molecule antagonists and gene silencing technologies offer promising avenues for the therapeutic inhibition of CCR2. The choice between these modalities will likely depend on the specific disease context, desired duration of action, and the need for acute versus chronic intervention.

Small molecule inhibitors offer the convenience of traditional drug administration routes and reversible action. However, achieving high specificity and avoiding off-target effects remain key challenges in their development.[16]

Gene silencing, particularly with siRNA, provides a high degree of target specificity at the mRNA level. The primary hurdles for this technology are efficient and targeted delivery to the desired cell types in vivo.[6] Advances in nanoparticle and viral vector technologies are continuously improving the in vivo applicability of siRNA-based therapies.

Future research should focus on direct, head-to-head comparative studies of the most promising small molecule CCR2 antagonists and optimized siRNA delivery systems in relevant disease models. Such studies will be crucial for determining the most effective and safest strategy for targeting the CCR2 pathway in human disease.

References

PNU-159548: A Comparative Analysis of a Novel Alkycycline in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers on the preclinical efficacy and mechanism of action of PNU-159548, a potent antitumor agent, benchmarked against established chemotherapeutics across various cancer models.

PNU-159548 is a novel cytotoxic agent belonging to the alkycycline class of antitumor compounds. It is a derivative of the anthracycline idarubicin and exhibits a unique mechanism of action that combines DNA intercalation with the alkylation of guanines in the DNA major groove.[1] This dual-action mechanism contributes to its potent antitumor activity observed in preclinical studies. Phase I clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[1]

Comparative Preclinical Efficacy

PNU-159548 has demonstrated significant antitumor efficacy in various human tumor xenograft models, showing a spectrum and degree of activity comparable or superior to several clinically used anticancer drugs.[2]

Table 1: Comparative Antitumor Activity of PNU-159548 in Human Tumor Xenografts [2]

Tumor LinePNU-159548Doxorubicin (DX)CisplatinTaxolCPT-11
MX-1 (Breast) - ----
A2780 (Ovarian) - ----
HT-29 (Colon) - ----
H460 (Lung) - ----
PC-3 (Prostate) - ----
(Data presented as Tumor Growth Inhibition (T/C%) value. Lower values indicate higher antitumor activity. Specific values from the source were not available in the snippets to populate this table, but the table structure is provided as requested.)

Reduced Cardiotoxicity Profile

A significant advantage of PNU-159548 is its lower cardiotoxic potential compared to conventional anthracyclines like doxorubicin. In a chronic rat model, PNU-159548 was found to be significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses.[3] The cardiotoxicity of PNU-159548, at equimyelotoxic doses, was determined to be less than one-twentieth of that induced by doxorubicin.[3]

Table 2: Comparative Cardiotoxicity of PNU-159548 and Doxorubicin [3]

CompoundDoseMyelotoxicityCardiotoxicity (Mean Total Score)
PNU-159548 0.5 mg/kg per weekEquimyelotoxic to Doxorubicin< 1/20th of Doxorubicin
Doxorubicin 1.0 mg/kg per weekEquimyelotoxic to PNU-159548Baseline for comparison

Mechanism of Action and Signaling Pathway

PNU-159548 exerts its cytotoxic effects through a dual mechanism involving both DNA intercalation and alkylation. As an anthracycline derivative, it intercalates into the DNA, disrupting DNA replication and transcription. Uniquely, as an alkycycline, it also alkylates guanine bases, leading to DNA damage and apoptosis.

PNU_159548_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus PNU_159548 PNU-159548 Intercalation DNA Intercalation PNU_159548->Intercalation Alkylation Guanine Alkylation PNU_159548->Alkylation DNA DNA DNA->Intercalation Disrupts replication & transcription DNA->Alkylation DNA_Damage DNA Damage Intercalation->DNA_Damage Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of PNU-159548 in a cancer cell.

Experimental Protocols

In Vivo Antitumor Efficacy Assessment in Human Tumor Xenografts [2]

  • Cell Culture and Tumor Implantation: Human tumor cell lines (e.g., MX-1, A2780, HT-29, H460, PC-3) are cultured under standard conditions. Subsequently, a predetermined number of cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

  • Drug Administration: PNU-159548 and comparator drugs (e.g., Doxorubicin, Cisplatin, Taxol, CPT-11) are administered intravenously at their respective optimal doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoint: The primary efficacy endpoint is the tumor growth inhibition, calculated as the percentage of the mean tumor volume of the treated group versus the control group (T/C%).

Experimental_Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Intravenous Administration of PNU-159548 & Comparators randomization->treatment measurement 6. Regular Tumor Volume Measurement treatment->measurement analysis 7. Calculation of Tumor Growth Inhibition (T/C%) measurement->analysis end End analysis->end

Caption: Workflow for in vivo antitumor efficacy studies.

Chronic Rat Model for Cardiotoxicity Assessment [3]

  • Animal Model: Young adult male rats, a model sensitive to anthracycline-induced cardiomyopathy, are used.

  • Group Allocation: Rats are allocated to control (vehicle), doxorubicin, and multiple PNU-159548 dose groups.

  • Drug Administration: Drugs are administered weekly for a specified duration to induce chronic cardiotoxicity.

  • Monitoring: Body weight, signs of toxicity, and myelosuppression (leukocyte counts) are monitored throughout the study.

  • Cardiomyopathy Assessment: At the end of the study, hearts are collected for histopathological evaluation to assess the degree of cardiomyopathy, which is scored to provide a quantitative measure of cardiotoxicity.

This guide provides a comparative overview of PNU-159548, highlighting its potent antitumor activity and favorable safety profile concerning cardiotoxicity when compared to established chemotherapeutic agents. The unique dual mechanism of action positions PNU-159548 as a promising candidate for further clinical development in oncology.

References

Assessing the Translational Potential of U-104489: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the therapeutic promise of U-104489 is currently challenging due to the limited publicly available information on this specific compound. Extensive searches for "this compound" did not yield specific data regarding its mechanism of action, relevant signaling pathways, or any existing experimental results. The search results provided general information on assessing the translational potential of preclinical compounds and various signaling pathways, but no direct information on this compound.

This guide aims to provide a framework for assessing the translational potential of a hypothetical compound, which we will refer to as this compound, by outlining the necessary experimental data and comparative analyses required. This will be presented through structured tables, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and workflows.

Comparative Analysis of Preclinical Compounds

To assess the translational potential of a novel compound like this compound, a direct comparison with established alternatives is crucial. This involves evaluating key pharmacological and toxicological parameters.

Table 1: Comparative In Vitro Efficacy

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cell Line A GI50 (nM)Cell Line B GI50 (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative A 15>10008505075
Alternative B 25>1000>1000120150

Table 2: Comparative Pharmacokinetic Properties

CompoundBioavailability (%)T1/2 (hours)Cmax (ng/mL)AUC (ng·h/mL)Brain Penetration (Ratio)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative A 458150090000.8
Alternative B 60122000180000.2

Table 3: Comparative In Vivo Efficacy and Toxicity

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Loss (%)LD50 (mg/kg)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative A 10605100
Alternative B 207510150

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Kinase Inhibitory Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its intended kinase target and a panel of off-target kinases.

  • Methodology:

    • Recombinant human kinases are incubated with the test compound at varying concentrations in a buffer containing ATP and a specific substrate.

    • The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compound for 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

Pharmacokinetic Study in Rodents
  • Objective: To evaluate the pharmacokinetic profile of this compound in a relevant animal model.

  • Methodology:

    • The compound is administered to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Blood samples are collected at various time points post-administration.

    • The concentration of the compound in plasma is quantified using LC-MS/MS.

    • Pharmacokinetic parameters such as bioavailability, half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.

G Hypothetical Signaling Pathway for this compound cluster_0 Hypothetical Signaling Pathway for this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->mTOR

Caption: Hypothetical signaling pathway where this compound inhibits mTOR.

G Experimental Workflow for In Vivo Efficacy Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Data Collection Data Collection Treatment Initiation->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Safety Operating Guide

Proper Disposal Procedures for U-104489: A General Guide in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of U-104489 before handling or disposing of the substance. The information below is a general guide and not a substitute for the specific instructions that will be provided in the SDS.

General Chemical Waste Disposal Protocol

In the absence of a specific SDS, researchers should treat the substance as hazardous and follow their institution's chemical waste disposal guidelines. The following is a general, step-by-step process for managing chemical waste:

  • Identification and Segregation:

    • All chemical waste must be clearly and accurately labeled with the full chemical name (and concentration if in solution).

    • Waste should be segregated into compatible chemical groups to prevent dangerous reactions. Common segregation categories include:

      • Halogenated Solvents

      • Non-Halogenated Solvents

      • Acids (Inorganic and Organic)

      • Bases (Inorganic and Organic)

      • Heavy Metals

      • Solid Chemical Waste

  • Container Management:

    • Use appropriate, leak-proof, and chemically resistant containers for waste collection.

    • Ensure containers are tightly sealed when not in use.

    • Do not overfill waste containers; leave adequate headspace (typically 10-20%) to allow for expansion.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling chemical waste, including but not limited to:

      • Safety goggles or a face shield

      • Chemical-resistant gloves

      • A lab coat

  • Storage:

    • Store chemical waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.

    • Provide a complete and accurate inventory of the waste being submitted for disposal.

Experimental Protocols for Waste Characterization

In the absence of an SDS, and under the guidance of your institution's EHS department, limited and controlled experiments may be necessary to characterize the waste for proper disposal. These protocols should only be performed by trained personnel in a controlled environment.

Note: These are generalized protocols and may not be suitable for all substances.

  • pH Determination:

    • For liquid waste, use a calibrated pH meter or pH indicator strips to determine the corrosivity.

    • For solid waste, a small, representative sample can be dissolved in a minimal amount of deionized water to test the pH of the resulting solution.

  • Reactivity Testing (to be performed with extreme caution):

    • Carefully add a small amount of the waste to water to observe for any vigorous reaction, gas evolution, or temperature change.

    • Test for reactivity with common acids and bases under controlled conditions.

Mandatory Visualization

The following diagram illustrates a general workflow for the proper disposal of chemical waste in a research environment. This logical relationship diagram provides a step-by-step decision-making process for laboratory personnel.

Chemical_Waste_Disposal_Workflow cluster_prep Preparation & Identification cluster_handling Safe Handling & Storage cluster_disposal Disposal Process start Start: Generate Chemical Waste identify Identify Chemical Composition start->identify sds Consult Safety Data Sheet (SDS) identify->sds no_sds SDS Unavailable? Treat as Hazardous sds->no_sds SDS Not Found segregate Segregate by Hazard Class sds->segregate Hazard Info Available no_sds->segregate container Use Appropriate & Labeled Container segregate->container store Store in Designated Waste Area container->store request Request EHS Waste Pickup store->request document Complete Waste Manifest request->document pickup EHS Collects Waste document->pickup end_point Proper Disposal by Certified Vendor pickup->end_point

Essential Safety and Logistical Information for Handling U-104489

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of U-104489. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risk and ensure a safe laboratory environment.

Risk Assessment and Hazard Identification

Given the absence of specific toxicological data, a conservative approach is mandatory. This compound should be treated as a potentially hazardous substance with unknown toxicological, carcinogenic, and mutagenic properties. A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[1]
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1]
Conducting Reactions - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1]
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[1]

Different levels of PPE provide varying degrees of protection. For uncharacterized compounds like this compound, Level C protection is a recommended minimum for handling outside of a containment hood, which includes a full-face or half-mask air-purifying respirator.[2][3]

Operational Plan and Handling Procedures

A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances like this compound.[1]

1. Designated Area:

  • All work with this compound should be conducted in a designated and clearly marked controlled area, such as a chemical fume hood, to contain any potential contamination.[1]

2. Weighing and Aliquoting:

  • Perform all manipulations of the powdered compound within a certified chemical fume hood or a powder-containment balance enclosure.[1][4]

  • Use disposable weighing boats and spatulas to prevent cross-contamination.[1]

  • Handle with care to avoid the generation of dust.[1]

3. Solution Preparation:

  • Prepare all solutions within a chemical fume hood.[1]

  • Slowly add the solid compound to the solvent to prevent splashing.[1]

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date.[1][5]

4. Conducting Reactions:

  • Set up all reactions in a chemical fume hood or other suitable ventilated enclosure.[1]

  • Use appropriate glassware and equipment that has been inspected for any defects.[1]

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

Emergency Procedures

Ensure that an emergency plan is in place and all personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1]

  • Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[5] Ensure all waste containers are properly labeled with the chemical name.[5]

Visualized Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol start Start: Handling this compound risk_assessment Conduct Risk Assessment (Treat as Potentially Hazardous) start->risk_assessment ppe_selection Select Appropriate PPE (Refer to Table) risk_assessment->ppe_selection exposure_event Exposure Event risk_assessment->exposure_event designated_area Prepare Designated Area (Fume Hood) ppe_selection->designated_area ppe_selection->exposure_event weighing Weighing & Aliquoting (Powder Containment) designated_area->weighing solution_prep Solution Preparation weighing->solution_prep weighing->exposure_event reaction Conducting Reaction solution_prep->reaction solution_prep->exposure_event decontamination Decontaminate Surfaces & Equipment reaction->decontamination reaction->exposure_event waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_segregation waste_disposal Dispose via EHS Office waste_segregation->waste_disposal end End waste_disposal->end first_aid Administer First Aid (See Emergency Table) exposure_event->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

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